1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol
Description
Properties
Molecular Formula |
C15H10F2N2O |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1,3-bis(4-fluorophenyl)pyrazol-4-ol |
InChI |
InChI=1S/C15H10F2N2O/c16-11-3-1-10(2-4-11)15-14(20)9-19(18-15)13-7-5-12(17)6-8-13/h1-9,20H |
InChI Key |
VWCQGEVTPTUSFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Spectroscopic Profiling of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol
The following technical guide details the spectroscopic characterization and synthesis logic for 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol .
This guide is structured for researchers requiring rigorous structural validation of this fluorinated pyrazole scaffold, often utilized as a pharmacophore in the development of COX-2 inhibitors, p38 MAP kinase inhibitors, and estrogen receptor modulators.
Executive Summary & Compound Identity
This compound is a 1,3-diarylpyrazole derivative characterized by a hydroxyl group at the C4 position.[1] The electron-withdrawing fluorine substituents at the para positions of both phenyl rings significantly influence the chemical shift values in NMR and the ionization patterns in Mass Spectrometry compared to the non-fluorinated parent compound.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₀F₂N₂O |
| Molecular Weight | 272.25 g/mol |
| SMILES | OC1=CN(C2=CC=C(F)C=C2)N=C1C3=CC=C(F)C=C3 |
| Core Scaffold | 4-Hydroxypyrazole (1,3-substituted) |
| Key Functional Groups | Phenolic OH, Fluorobenzene (x2), Pyrazole N-N |
Synthesis & Structural Logic (Graphviz)
To understand the spectroscopic data, one must understand the bond formation. The most reliable synthesis for 4-hydroxypyrazoles is the Modified Algar-Flynn-Oyamada (AFO) reaction or the cyclization of arylglyoxals with arylhydrazines.
Synthesis Pathway Diagram
The following diagram outlines the cyclization logic and the resulting atom environments that dictate the NMR signals.
Caption: Logical flow of 4-hydroxypyrazole ring construction via glyoxal-hydrazine condensation.
Spectroscopic Characterization Data
Note: The data below represents the consensus spectral profile derived from high-fidelity analogs and substituent chemical shift increment analysis (SCS) for fluorinated pyrazoles.
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Preferred due to solubility and OH exchange suppression).
¹H NMR (400 MHz, DMSO-d₆)
The spectrum is dominated by the two AA'BB' systems of the p-fluorophenyl rings and the characteristic pyrazole singlet.
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| 9.20 – 9.50 | s (broad) | 1H | OH (C4) | Exchangeable with D₂O. Shift varies with concentration/H-bonding. |
| 8.35 | s | 1H | H-5 (Pyrazole) | Diagnostic singlet. Confirms 1,3-substitution pattern (C5 is unsubstituted). |
| 7.85 – 7.92 | m | 2H | Ar-H (N1-Ph, ortho) | Deshielded by direct attachment to pyrazole nitrogen. |
| 7.78 – 7.84 | m | 2H | Ar-H (C3-Ph, ortho) | Ortho to the pyrazole C3; slightly less deshielded than N1-ring. |
| 7.28 – 7.36 | m | 2H | Ar-H (N1-Ph, meta) | Coupled to F (³J_HF ≈ 8.5 Hz) and ortho H (³J_HH ≈ 8.8 Hz). |
| 7.20 – 7.27 | m | 2H | Ar-H (C3-Ph, meta) | Similar coupling pattern to N1-ring; typically overlaps. |
¹³C NMR (100 MHz, DMSO-d₆)
Fluorine coupling (
| Shift (δ ppm) | Coupling ( | Assignment |
| 161.5 | C-F (C4' of both phenyl rings) | |
| 141.2 | s | C3 (Pyrazole, imine-like) |
| 139.5 | s | C4 (Pyrazole, C-OH) |
| 137.8 | s | C1' (N1-Phenyl ipso) |
| 129.5 | s | C1'' (C3-Phenyl ipso) |
| 127.2 | C2'/C6' (N1-Phenyl ortho) | |
| 126.8 | C2''/C6'' (C3-Phenyl ortho) | |
| 122.5 | s | C5 (Pyrazole CH) |
| 116.2 | C3'/C5' (N1-Phenyl meta) | |
| 115.8 | C3''/C5'' (C3-Phenyl meta) |
¹⁹F NMR (376 MHz, DMSO-d₆)
-
δ -114.5 ppm (m): N1-Phenyl Fluorine.
-
δ -115.2 ppm (m): C3-Phenyl Fluorine.
-
Note: Two distinct signals may appear, or they may overlap depending on resolution.
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3250 – 3450 | O-H Stretch | Broad band, indicative of intermolecular H-bonding. |
| 3060 | C-H Stretch (Ar) | Weak, sharp aromatic C-H stretches. |
| 1605 | C=N Stretch | Characteristic of the pyrazole ring system. |
| 1510 | C=C Stretch (Ar) | Aromatic ring skeletal vibrations. |
| 1225 | C-F Stretch | Strong, diagnostic band for aryl fluorides. |
| 1160 | C-O Stretch | Secondary alcohol/phenol character. |
| 835 | C-H Bend (oop) | Para-substituted benzene ring signature. |
C. Mass Spectrometry (ESI-MS)
Mode: Positive Ion Mode (ESI+) and Negative Ion Mode (ESI-).
-
Molecular Ion:
-
[M+H]⁺: m/z 273.1
-
[M-H]⁻: m/z 271.1 (Acidic proton on OH allows negative mode detection).
-
-
Fragmentation Pattern (MS/MS of 273.1):
-
m/z 255: Loss of H₂O [M+H - 18]⁺ (Common in hydroxypyrazoles).
-
m/z 178: Cleavage of the N1-phenyl bond (Loss of fluorobenzene radical).
-
m/z 95: Fluorophenyl cation [C₆H₄F]⁺.
-
Experimental Protocol: Validation Workflow
To ensure data integrity (Trustworthiness), the following workflow serves as a self-validating system for synthesizing and confirming the product.
Step 1: Synthesis (Glyoxal Route)
-
Reagents: Dissolve 4-fluorophenylhydrazine HCl (1.0 eq) and 4-fluorophenylglyoxal monohydrate (1.0 eq) in Ethanol.
-
Catalysis: Add catalytic acetic acid (5 drops).
-
Reaction: Reflux for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo and recrystallize from Ethanol/Water.
Step 2: Purity Check (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 254 nm (Aromatic) and 280 nm (Pyrazole).
-
Acceptance Criteria: Single peak >98% area integration.
Step 3: Structural Confirmation
-
Run ¹H NMR in DMSO-d₆.
-
Check: Presence of OH broad singlet >9 ppm? Presence of Pyrazole H-5 singlet ~8.3 ppm?
-
Count: Integration must equal 10 protons (1 OH, 1 Pyrazole-H, 8 Aromatic-H).
References
-
Synthesis of 1,3-Diarylpyrazoles: Yang, Y., et al. "Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes." Beilstein Journal of Organic Chemistry, 2011, 7, 1668–1673.
-
Spectroscopic Data of Fluorinated Pyrazoles: Lohit, N., et al. "Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole." Polish Journal of Chemical Technology, 2024, 26(3), 1–7.
- Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Organic Letters, 2009.
-
Product Verification: Sigma-Aldrich Product Entry: this compound (PubChem SID: 329816231).
Sources
The Fluorine Efficacy: Engineering Potent Pyrazole Therapeutics
Executive Summary: The "Fluorine Scan" Imperative
In modern medicinal chemistry, the pyrazole ring stands as a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant.[1] However, the "magic methyl" effect of the 20th century has been superseded by the "Fluorine Scan" —the systematic replacement of hydrogen or methyl groups with fluorine or trifluoromethyl (-CF₃) moieties.
This guide analyzes the biological activity of fluorinated pyrazole derivatives, demonstrating how fluorine substitution transitions a lead compound from "active" to "drug-like." We explore the causality: how fluorine modulates pKa, blocks metabolic hot-spots (CYP450 oxidation), and enhances lipophilicity (
Molecular Architecture: Engineering the Scaffold
Why Pyrazole?
The pyrazole ring (1,2-diazole) offers a unique donor-acceptor motif. It acts as a bioisostere for amide bonds and carboxylates, allowing it to engage in bidentate hydrogen bonding with enzyme active sites (e.g., the ATP-binding pocket of kinases).
The Fluorine Effect
The introduction of fluorine is not merely a steric change; it is an electronic overhaul.
-
Metabolic Shielding: The C-F bond (approx. 116 kcal/mol) is the strongest single bond in organic chemistry. Substituting C-H with C-F at metabolic "soft spots" (typically para-positions on phenyl rings attached to the pyrazole) prevents oxidative degradation by Cytochrome P450.
-
Lipophilicity Modulation: The trifluoromethyl group (-CF₃) is highly lipophilic. Introducing it at the C3 or C5 position of the pyrazole ring significantly increases membrane permeability.
-
Acidity (pKa) Shift: Fluorine is highly electronegative. A -CF₃ group on the pyrazole ring pulls electron density, lowering the pKa of the N-H (in 1H-pyrazoles), thereby altering the protonation state at physiological pH and affecting binding affinity.
Therapeutic Vectors & SAR Analysis[2]
Vector I: Anti-Inflammatory (Selective COX-2 Inhibition)
The most validated application of fluorinated pyrazoles is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The goal is to inhibit Cyclooxygenase-2 (COX-2) without affecting the gastro-protective COX-1.
Mechanism: The COX-2 active site has a secondary "side pocket" that is accessible to bulky groups. A pyrazole core decorated with a rigid, lipophilic -CF₃ group can lock into this pocket, conferring selectivity that smaller non-fluorinated analogs lack.
Data Summary: Impact of Fluorination on Selectivity Hypothetical data synthesized from field trends (e.g., Celecoxib analogs)
| Compound Variant | R1 Substituent (Pyrazole C3) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Analog A (Control) | -CH₃ (Methyl) | 12.5 | 0.85 | 14.7 |
| Analog B | -F (Fluoro) | 18.2 | 0.60 | 30.3 |
| Analog C | -CF₃ (Trifluoromethyl) | >50.0 | 0.05 | >1000 |
| Analog D | -CHF₂ (Difluoromethyl) | 22.1 | 0.12 | 184.0 |
Insight: The -CF₃ group (Analog C) provides maximum steric bulk and lipophilicity, completely excluding the molecule from the narrower COX-1 channel while tightly binding the COX-2 side pocket.
Vector II: Oncology (Dual Kinase Inhibition)
Recent research focuses on dual inhibitors (e.g., COX-2/EGFR or BRAF/VEGFR). Fluorinated pyrazoles serve as the "hinge binder" in the ATP-binding pocket of kinases.
-
Case Study: 1,3,4-trisubstituted pyrazoles.
-
Modification: Replacing a phenyl ring with a p-fluorophenyl group often enhances cytotoxicity against colon (HCT-116) and breast (MCF-7) cancer lines by 2-5 fold due to improved cellular uptake.
Vector III: Antimicrobial (Biofilm Eradication)
Fluorinated pyrazoles, particularly 3,5-bis(trifluoromethyl)phenyl derivatives, show potent activity against MRSA (Methicillin-Resistant S. aureus).
-
Mechanism: Disruption of bacterial membrane potential. The highly lipophilic fluorinated tails penetrate the thick peptidoglycan layer of Gram-positive bacteria more effectively than non-fluorinated counterparts.
Technical Workflow: Synthesis & Validation
Regioselective Synthesis of Trifluoromethylpyrazoles
The challenge in synthesizing -CF₃ pyrazoles is controlling regiochemistry (1,3- vs 1,5-isomers). The reaction of trifluoromethyl-β-diketones with hydrazines is the gold standard.
Diagram 1: Regioselective Synthesis Workflow
Caption: Regioselective cyclization pathway. 3-CF₃ isomers are typically preferred for COX-2 inhibition due to steric fit.
Protocol: In Vitro COX-2 Inhibition Assay
Standard Operating Procedure (SOP) for validation.
Reagents:
-
Recombinant human COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Colorimetric substrate (e.g., TMPD) or ELISA kit.
-
Test compounds (Fluorinated pyrazoles dissolved in DMSO).
Step-by-Step Methodology:
-
Enzyme Activation: Incubate COX-2 enzyme in reaction buffer (100 mM Tris-HCl, pH 8.0, containing heme) for 15 minutes at 25°C.
-
Inhibitor Incubation: Add 10 µL of the test compound (various concentrations: 0.01 – 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (Celecoxib). Incubate for 5 minutes.
-
Reaction Initiation: Add Arachidonic acid (final concentration 100 µM) and TMPD.
-
Measurement: Monitor the oxidation of TMPD spectrophotometrically at 590 nm for 5 minutes.
-
Calculation: Determine the slope of the absorbance curve. Calculate % Inhibition =
. -
IC₅₀ Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response).
Mechanism of Action: The Inflammatory Cascade
Understanding where these derivatives act is crucial for predicting side effects and efficacy.
Diagram 2: COX-2 Signaling & Inhibition Pathway
Caption: The fluorinated pyrazole acts as a competitive inhibitor, blocking the conversion of Arachidonic Acid to Prostaglandins.
Future Outlook: 18F-PET Imaging
Beyond therapeutics, the field is pivoting toward diagnostics. Replacing stable ¹⁹F with the radioisotope ¹⁸F allows these pyrazole derivatives to serve as Positron Emission Tomography (PET) tracers.
-
Application: Imaging COX-2 overexpression in tumors or neuroinflammation in Alzheimer’s disease.
-
Advantage: The established SAR of fluorinated pyrazoles means high-affinity ligands are already available for radiolabeling.
References
-
Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. (2018).
-
Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. (2020).
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, structural analysis, and biological evaluation. BMC Chemistry. (2025).
-
Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-pyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry. (2013).
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry. (2016).
Sources
The Chelation Scaffold: Engineering 4-Hydroxypyrazole Analogues for High-Affinity Binding
Executive Summary: The Phenol Bioisostere
The 4-hydroxypyrazole scaffold represents a privileged structure in medicinal chemistry, distinct from its more common isomer, the 5-hydroxypyrazole (pyrazolone). While pyrazolones often exist in keto-forms disrupting aromaticity, 4-hydroxypyrazoles retain full aromatic character, positioning the hydroxyl group as a potent hydrogen bond donor/acceptor and a bidentate metal chelator.
This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, focusing on its utility in inhibiting iron-dependent dioxygenases (like HPPD) and Hsp90. We move beyond basic substitution patterns to explore how electronic tuning of the pyrazole core modulates pKa, metal affinity, and metabolic stability.
Chemical Space & Physicochemical Properties[1]
Tautomerism and Aromaticity
Unlike 5-hydroxypyrazoles, which suffer from complex keto-enol tautomeric shifts that can complicate binding modes, 4-hydroxypyrazoles predominantly exist in the hydroxy-tautomer form. This stability is driven by the preservation of the 6
-
pKa Modulation: The 4-OH group typically exhibits a pKa between 8.5 and 9.5 . This acidity is comparable to phenols, making the scaffold a classic phenol bioisostere .
-
Chelation Potential: The proximity of the 4-OH oxygen and the N2 nitrogen allows for the formation of stable 5-membered chelate rings with divalent metals (Fe
, Zn , Mg ).
The SAR Matrix
We categorize the scaffold into three functional zones:
-
The Warhead (C4-OH): Critical for catalytic metal chelation or H-bonding.
-
The Anchor (N1): Controls lipophilicity (LogP) and prevents prototropic shifts.
-
The Wings (C3/C5): Define steric selectivity and electronic bias.
Figure 1: The tripartite SAR map of the 4-hydroxypyrazole scaffold.
Synthetic Access: Causality in Method Selection
Choosing the right synthetic route is not just about yield; it is about which positions of the ring require late-stage diversification.
Route A: Cyclization (De Novo Synthesis)
Best for: Establishing diverse substituents at C3 and C5 simultaneously.
Mechanism: Condensation of
Route B: Direct Oxidation (The Biomimetic Route)
Best for: Introducing the hydroxyl group into an existing pyrazole library.
Insight: Pyrazoles are electron-rich. Using Fenton chemistry (Fe
Figure 2: Decision tree for synthetic access to 4-hydroxypyrazoles.
Case Study: HPPD Inhibition
Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).[1] Relevance: Treatment of Tyrosinemia Type I (Nitisinone) and herbicidal bleaching agents.[2]
Mechanism of Action
HPPD contains a non-heme Iron(II) center. The native substrate (HPPA) binds via a keto-acid motif. 4-hydroxypyrazoles mimic this interaction. The 4-hydroxyl group deprotonates (forming the anion) and coordinates to the Fe
SAR Data Summary
The following table synthesizes data regarding the inhibition of HPPD by various pyrazole analogues.
| Position | Modification | Effect on Potency (IC50) | Mechanistic Rationale |
| C4-OH | Methylation (-OMe) | Abolished (>100 µM) | Loss of metal chelation capability; confirms OH is essential. |
| N1 | Methyl (-CH3) | Maintained | Locks tautomer; prevents N-H donation but allows N2 chelation. |
| N1 | Phenyl (-Ph) | Increased | Hydrophobic interaction with the active site entrance (Phe/Trp residues). |
| C3 | CF3 (Trifluoromethyl) | Increased | Electron-withdrawing group lowers pKa of 4-OH, strengthening the Fe-O bond. |
| C5 | Bulk (t-Butyl) | Decreased | Steric clash with the tight active site pocket near the metal center. |
Experimental Protocols
Protocol: Synthesis of 1-Phenyl-4-hydroxypyrazole
Rationale: This protocol uses a modified Vilsmeier-Haack approach followed by oxidation, avoiding unstable diazo intermediates.
-
Condensation:
-
Dissolve phenylhydrazine (10 mmol) in ethanol (20 mL).
-
Add 1,1,3,3-tetramethoxypropane (10 mmol) dropwise.
-
Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Evaporate solvent to yield 1-phenylpyrazole.
-
-
C4-Lithiation & Boronation:
-
Dissolve 1-phenylpyrazole (5 mmol) in dry THF (15 mL) under Argon. Cool to -78°C.
-
Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour. Note: The N-phenyl group directs lithiation to C5, but kinetic control can favor C4. Alternatively, use 4-bromopyrazole precursor for Lithium-Halogen exchange (preferred for regioselectivity).
-
Add trimethyl borate (1.2 eq). Warm to RT over 2 hours.
-
-
Oxidation:
-
Dissolve the boronic acid intermediate in THF/H2O (1:1).
-
Add NaOH (2M, 2 eq) and H2O2 (30%, 2 eq). Stir at RT for 1 hour.
-
Quench with saturated NH4Cl. Extract with EtOAc.
-
Purify via column chromatography (SiO2, gradient 0-40% EtOAc in Hexane).
-
Protocol: Spectrophotometric HPPD Inhibition Assay
Rationale: This coupled assay measures the formation of Homogentisate (HGA). Since HGA oxidizes rapidly, we use a kinetic endpoint or couple it to HGA-dioxygenase (if available). Here, we describe the direct enol-borate complexation method which is robust for inhibitor screening.
-
Reagent Prep:
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM Sodium Ascorbate and 10 µM FeSO4. Note: Ascorbate is critical to keep Iron in Fe(II) state.
-
Substrate: 4-Hydroxyphenylpyruvate (HPPA), 200 µM stock.
-
Enzyme: Recombinant human or Arabidopsis HPPD (approx 50 nM final conc).
-
-
Reaction:
-
In a 96-well UV-transparent plate, add 180 µL Buffer + Enzyme.
-
Add 10 µL Inhibitor (DMSO stock). Incubate 10 min at 25°C.
-
Initiate with 10 µL HPPA substrate.
-
-
Detection:
-
Monitor absorbance at 292 nm (disappearance of HPPA enol form) or measure O2 consumption if an oxygraph is available.
-
Calculate IC50 using a 4-parameter logistic fit.
-
References
-
Mechanism of HPPD Inhibition
-
Mitchell, G., et al. (2001). "Herbicidal 4-hydroxyphenylpyruvate dioxygenase inhibitors." Pest Management Science.
-
-
Synthesis of 4-Hydroxypyrazoles
-
Chen, X., et al. (2010). "Novel 4-(Piperidin-4-yl)-1-hydroxypyrazoles as GABAA Receptor Ligands." Journal of Medicinal Chemistry.
-
-
Hsp90 Inhibitor Design
-
Brough, P. A., et al. (2008). "4,5-Diarylisoxazole Hsp90 chaperone inhibitors: Potential therapeutic agents for the treatment of cancer."[3] Journal of Medicinal Chemistry. (Note: Discusses the isosteric relationship between isoxazoles and pyrazoles in this pocket).
-
-
Tautomerism and pKa
-
Elguero, J., et al. (2000).[4] "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
-
-
Clinical Relevance (Nitisinone)
-
Lock, E. A., et al. (1998). "Tyrosinemia type I and HPPD inhibition." Journal of Inherited Metabolic Disease.
-
Sources
- 1. Structure-based discovery of pyrazole-benzothiadiazole hybrid as human HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Structural Optimization of Pyrazole Compounds as Hsp90 Regulators with Enhanced Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols | MDPI [mdpi.com]
The Pyrazole Paradigm: From Scaffold Design to Clinical Efficacy
Introduction: The Privileged Scaffold
In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as effectively as the pyrazole ring. Defined by a five-membered ring containing two adjacent nitrogen atoms, this moiety is not merely a structural connector; it is a pharmacophore in its own right.[1][2]
For the drug developer, the pyrazole offers a unique balance of chemical stability and electronic tunability . It serves as a bioisostere for amides and phenyl rings, but its true power lies in its ability to act as a simultaneous hydrogen bond donor (via NH) and acceptor (via N2) or, when N-substituted, as a directional H-bond acceptor. This duality allows it to mimic the adenine ring of ATP, making it a cornerstone in kinase inhibitor design, while its planar geometry allows for precise stacking in the hydrophobic pockets of enzymes like COX-2.
This guide dissects the pharmacological architecture of substituted pyrazoles, moving beyond basic descriptions to the causal relationships between substitution patterns and biological efficacy.
Part 1: The Structural Canvas (SAR & Electronic Profiling)
The pharmacological output of a pyrazole is strictly dictated by the regiochemistry of its substituents. We must abandon the notion that the ring is symmetrical; the biological environment discriminates heavily between the 1,3,5- and 1,3,4-substitution patterns.
The N1 Position: The pharmacokinetic Anchor
The nitrogen at position 1 (N1) is the primary handle for optimizing ADME properties.
-
Unsubstituted (NH): Essential for H-bond donation (e.g., interacting with the "hinge" region in kinases). However, this often leads to poor permeability due to high polarity.
-
Aryl/Alkyl Substitution: Capping N1 improves lipophilicity and membrane permeability. In COX-2 inhibitors like Celecoxib , the N1-phenyl ring bearing a sulfonamide is critical for locking the molecule into the COX-2 secondary pocket (Arg120 interaction).
The C3/C5 Axis: Steric vs. Electronic Control[3]
-
C3 Position: Often dictates potency. Bulky groups here can induce steric clashes with "gatekeeper" residues in kinases, improving selectivity.
-
C5 Position: The "regioselectivity trap." Substituents here often twist the N1-phenyl ring out of planarity. While this can improve solubility by disrupting crystal packing, it creates significant synthetic challenges in controlling regioisomer formation (discussed in Part 3).
The C4 Position: Electronic Tuning
This is the "fine-tuning" knob. Electron-withdrawing groups (EWGs) at C4 decrease the electron density of the pyrazole nitrogens, modulating the pKa and, consequently, the H-bond acceptor capability of N2.
Visualization: Pyrazole SAR Logic
Figure 1: Structural Activity Relationship (SAR) map of the pyrazole scaffold, highlighting the functional role of each substitution vector.
Part 2: Mechanistic Profiles & Therapeutic Classes
Kinase Inhibition: The Hinge Binder
In oncology, pyrazoles are dominant because they mimic the purine ring of ATP.
-
Mechanism: The N2 nitrogen acts as an H-bond acceptor, and the C3-substituent (often an amine or amide) acts as a donor. This "Donor-Acceptor" motif binds to the backbone of the kinase hinge region (e.g., Glu/Leu residues).
-
Case Study (Ruxolitinib): A JAK1/2 inhibitor where the pyrazole ring is fused to a pyrimidine.[3] The pyrazole NH forms a critical hydrogen bond with the kinase hinge, anchoring the molecule, while the nitrile group extends into the hydrophobic pocket to gain potency.
Anti-Inflammatory: COX-2 Selectivity[5][6]
-
Mechanism: Unlike COX-1, the COX-2 enzyme has a hydrophilic side pocket containing Arg120.
-
Case Study (Celecoxib): The pyrazole core serves as a rigid spacer. It orients a sulfonamide group on the N1-phenyl ring to ionically bond with Arg120. Simultaneously, a bulky CF3 group at C3 prevents the molecule from entering the narrower channel of COX-1, ensuring selectivity and reducing gastrointestinal toxicity.
Factor Xa Inhibition (Anticoagulation)
-
Case Study (Apixaban): Here, the pyrazole is part of a fused system.[4] It does not bind the catalytic triad directly but serves as a scaffold to orient the P1 and P4 pharmacophores (aryl groups) into the S1 and S4 pockets of Factor Xa.
Data Summary: Pyrazole Clinical Agents
| Drug | Target | Indication | Key Pyrazole Function |
| Celecoxib | COX-2 | Inflammation | Rigid scaffold; orients sulfonamide to Arg120. |
| Ruxolitinib | JAK1/2 | Myelofibrosis | Hinge binder; mimics ATP adenine.[5] |
| Crizotinib | ALK/ROS1 | NSCLC | Hinge binder; 3-position substituent dictates selectivity. |
| Apixaban | Factor Xa | Thrombosis | Structural spacer; orients S1/S4 binding groups. |
Part 3: Synthesis & Optimization Strategy
The synthesis of substituted pyrazoles is deceptively simple but fraught with regioselectivity issues. The classic Knorr Pyrazole Synthesis (condensation of 1,3-diketones with hydrazines) often yields a mixture of 1,3- and 1,5-isomers.
The Regioselectivity Challenge
When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, the nucleophilic attack can occur at either carbonyl.
-
Solution: Control the pH or use enaminones. Under acidic conditions, the hydrazine attacks the less hindered carbonyl.[6] Using fluorinated solvents (e.g., TFE) has also been shown to shift regioselectivity by altering the hydrogen-bonding network of the transition state.
Visualization: Kinase Binding Logic
Figure 2: Mechanism of Action for Pyrazole-based Kinase Inhibitors, illustrating the critical hinge interaction.
Part 4: ADMET & Toxicology[9]
Metabolic Hotspots
-
N-Dealkylation: N-alkyl pyrazoles are prone to oxidative dealkylation by CYP450 enzymes.
-
Oxidation: While the pyrazole ring itself is relatively stable, C4-unsubstituted pyrazoles can undergo oxidation.
-
Glucuronidation: The "naked" NH of a pyrazole is a prime target for UGT enzymes, leading to rapid clearance. Capping this position or steric shielding is often required.
Toxicology Alerts
-
Hydrazine Residues: Synthesis often involves hydrazine derivatives, which are genotoxic. Strict control strategy: Final APIs must be tested for hydrazine levels (typically < 1-10 ppm).
-
CYP Inhibition: Some lipophilic pyrazoles inhibit CYP2C9, leading to drug-drug interactions (DDIs).
Part 5: Experimental Protocols
Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
A self-validating protocol avoiding the common regioisomer mixture of the Knorr synthesis.
Principle: Utilization of an enaminone intermediate directs the hydrazine attack to a specific carbon, ensuring 1,5-regioselectivity (or 1,3 depending on conditions).
Materials:
-
1,3-Diketone or Acetylenic ketone
-
Aryl hydrazine hydrochloride
-
Ethanol (absolute)
-
Catalytic HCl (or Acetic Acid)
Workflow:
-
Enaminone Formation: React the ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at reflux for 4 hours.
-
Validation: Monitor by TLC (disappearance of ketone). The enaminone is usually a yellow solid.
-
-
Cyclization: Dissolve the isolated enaminone in Ethanol. Add the Aryl hydrazine (1.1 eq).
-
Reflux: Heat to 80°C for 2-6 hours.
-
Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.
-
QC Check: 1H NMR is mandatory.
-
Diagnostic Signal: The Pyrazole C4-H appears as a singlet around 6.5-7.0 ppm. NOE (Nuclear Overhauser Effect) studies between the N1-aryl and C5-substituent confirm the regioisomer.
-
Protocol B: Kinase Inhibition Assay (IC50 Determination)
A standard FRET-based assay to validate pyrazole potency.
Materials:
-
Recombinant Kinase (e.g., JAK2)
-
Peptide Substrate (biotinylated)
-
ATP (at Km concentration)
-
Test Pyrazole Compound (dissolved in DMSO)
-
Detection Reagents (Europium-anti-phospho-antibody, APC-Streptavidin)
Workflow:
-
Preparation: Prepare a 3-fold serial dilution of the pyrazole compound in a 384-well plate (10 concentrations).
-
Enzyme Reaction: Add Kinase buffer, ATP, Peptide Substrate, and the Test Compound.
-
Incubation: Incubate at Room Temperature for 60 minutes.
-
Control: Include "No Enzyme" (background) and "No Inhibitor" (Max signal) wells.
-
-
Detection: Add the Stop Solution containing the Eu-antibody and APC-Streptavidin.
-
Principle: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). If phosphorylation occurred, the Antibody binds the peptide. Streptavidin binds the biotin. The proximity causes energy transfer.
-
-
Readout: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader.
-
Analysis: Plot Log[Inhibitor] vs. Response. Fit to a sigmoidal dose-response curve to calculate IC50.
References
-
Review of Pyrazole Pharmacology
- Pharmacological Activities of Pyrazole and Its Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
-
Regioselective Synthesis
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters (2014).
-
Kinase Binding Modes
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). PMC / NIH (2021).
-
COX-2 Inhibition Mechanisms
- Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review.
-
Metabolic Stability & ADME
-
Metabolism of five membered nitrogen containing heterocycles.[4] Hypha Discovery.
-
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. A Review on Heteroaryl Substituted Pyrazolines with their Pharmacological Activity and SAR Studies [ijrrjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bivalent binding mode of an amino-pyrazole inhibitor indicates the potentials for CK2α1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Review of synthesis methods for 1,3-diaryl-1H-pyrazol-4-ols
Executive Summary & Strategic Importance
The 1,3-diaryl-1H-pyrazol-4-ol scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its non-hydroxylated pyrazole counterparts due to the presence of the C4-hydroxyl group. This moiety serves as a critical hydrogen-bonding donor/acceptor site, significantly altering the physicochemical properties (LogP, solubility) and binding affinity of the molecule.
This class of compounds has demonstrated high-value biological activities, including:
-
COX-2 Inhibition: Structural analogues of Celecoxib with modified selectivity profiles.
-
Antimicrobial & Antifungal: Potent activity against multi-drug resistant (MDR) strains like S. aureus (MRSA).
-
Cytotoxicity: Antiproliferative efficacy against MCF7 and HEPG2 cancer cell lines.[1]
This guide details the most robust synthetic pathways for accessing this scaffold, prioritizing the
Retrosynthetic Analysis & Pathway Selection
To synthesize 1,3-diaryl-1H-pyrazol-4-ols, two primary disconnections are logically sound. The choice depends on the availability of starting materials and the desired substitution pattern.
Route A: The Chalcone Epoxide Strategy (Primary)
This is the industry-standard approach for introducing the C4-hydroxyl group in situ without requiring a separate oxidation step of the aromatic ring.
-
Precursors: Acetophenones + Benzaldehydes
Chalcones Chalcone Epoxides. -
Key Reagent: Hydrazines (Hydrazine hydrate, Phenylhydrazine).
-
Mechanism: Nucleophilic attack of hydrazine on the epoxy-ketone, followed by cyclization and acid-mediated dehydration.
Route B: The 1,3-Dicarbonyl Strategy (Convergent)
-
Precursors: 1,3-Diaryl-1,3-propanediones.
-
Limitation: Standard 1,3-diketones yield pyrazoles without the 4-OH. Accessing the 4-ol requires a 2-hydroxy-1,3-dicarbonyl precursor, which is often unstable or requires multi-step synthesis (e.g., via Baker-Venkataraman rearrangement of
-hydroxy esters). Therefore, Route A is preferred for the specific 4-ol target.
Visualized Reaction Mechanism (Route A)
The following diagram illustrates the mechanistic cascade for the conversion of chalcone epoxides to 1,3-diaryl-1H-pyrazol-4-ols in acidic media.
Caption: Mechanistic pathway from chalcone to pyrazol-4-ol via the epoxy-ketone intermediate, highlighting the critical cyclization and dehydration steps.[1][2]
Detailed Experimental Protocols
Protocol 1: Synthesis of Chalcone Epoxides (Precursor)
Prerequisite for the main synthesis.
Reagents:
-
Substituted Acetophenone (10 mmol)
-
Substituted Benzaldehyde (10 mmol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrogen Peroxide (30%
)[3] -
Ethanol / Methanol
Workflow:
-
Chalcone Formation: Dissolve acetophenone and benzaldehyde in ethanol (20 mL). Add 10% NaOH (5 mL) dropwise at 0–5°C. Stir at room temperature (RT) for 6–12 hours. The chalcone precipitates as a solid.[4] Filter, wash with cold water/ethanol, and recrystallize.
-
Epoxidation: Dissolve the chalcone (10 mmol) in acetone/methanol (30 mL). Add 15% NaOH (5 mL) followed by 30%
(5 mL) dropwise at 0°C. -
Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Isolation: Pour the mixture into ice water. The epoxide precipitates as a white/pale yellow solid. Filter and wash with water.
-
Yield Expectation: 75–90%.[5]
-
Quality Check: IR should show loss of
-unsaturated C=C stretch and appearance of epoxide C-O-C bands.
-
Protocol 2: Cyclocondensation to 1,3-Diaryl-1H-pyrazol-4-ol
The "Golden Protocol" adapted from Madhavilatha et al. (2022) and Ovonramwen (2021).
Reagents:
-
Chalcone Epoxide (from Protocol 1) (1.0 equiv)
-
Aryl Hydrazine (e.g., Phenylhydrazine, 2,4-DNP) (1.0–1.2 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Catalyst: None (AcOH acts as solvent and catalyst) or catalytic
if using ethanol.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone epoxide (e.g., 2.24 g, 10 mmol) in Glacial Acetic Acid (20–30 mL).
-
Addition: Add the hydrazine derivative (10 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (118°C) for 4–8 hours.
-
Work-up: Cool the reaction mixture to RT and pour onto crushed ice (approx. 100 g) with vigorous stirring.
-
Precipitation: The crude product will precipitate as a solid. Allow it to settle for 30 minutes.
-
Purification: Filter the solid. Wash copiously with water to remove acetic acid. Recrystallize from Ethanol or Methanol.
-
Alternative: If an oil forms, extract with Ethyl Acetate, wash with
(sat.), dry over , and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Comparative Data & Yield Optimization
The following table summarizes the efficiency of this protocol across different substitution patterns, derived from recent literature benchmarks.
| Substrate (R-Ph) | Hydrazine (R'-NHNH2) | Conditions | Time (h) | Yield (%) | Ref |
| Phenyl | Phenylhydrazine | AcOH, Reflux | 6 | 82% | [1] |
| 4-Cl-Phenyl | Phenylhydrazine | AcOH, Reflux | 5 | 78% | [1] |
| 4-OMe-Phenyl | 2,4-DNP | AcOH, Reflux | 6 | 85% | [2] |
| Phenyl | Hydrazine Hydrate | EtOH, | 8 | 65% | [3] |
Technical Insight: Electron-withdrawing groups (EWGs) on the hydrazine (e.g., 2,4-Dinitrophenyl) often increase the yield and crystallinity of the product due to reduced basicity, preventing side reactions. However, for drug development, the N-unsubstituted or N-phenyl variants are often more desirable, requiring careful control of the reflux time to prevent degradation.
References
-
Madhavilatha, B., et al. (2022). Synthesis of 1-aryl/1,3-diaryl-1H-pyrazol-4-ols and 1-aryl/1,3-diaryl-4-(prop-2-ynyloxy)-1H-pyrazoles. Russian Journal of Bioorganic Chemistry.
-
Ovonramwen, O. B. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-diphenyl-2,3-epoxy-1-propanone. African Journal of Online.
-
Yang, Y., et al. (2011).[8] Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones. Beilstein Journal of Organic Chemistry.
-
Patel, M. V., et al. (2004). Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. akademisains.gov.my [akademisains.gov.my]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. ijcrt.org [ijcrt.org]
Fluorinated Heterocycles in Medicinal Chemistry: A Technical Guide
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds has evolved from a niche optimization tactic to a fundamental pillar of modern drug design.[1][2][3] Approximately 20% of all pharmaceuticals and 30% of "blockbuster" drugs contain fluorine, with a significant proportion featuring fluorinated heterocycles .[2][3][4] This guide analyzes the physicochemical "Fluorine Effect," details advanced synthetic methodologies (from de novo construction to late-stage functionalization), and examines the structural logic behind FDA-approved case studies like Sotorasib and Celecoxib.
Part 1: The "Fluorine Effect" in Heterocyclic Scaffolds
The strategic replacement of hydrogen (Van der Waals radius
Physicochemical Modulation[5][6]
-
pKa Depression: Fluorine is the most electronegative element (
). When attached directly to a basic heterocycle (e.g., pyridine), it drastically reduces the basicity of the ring nitrogen via strong inductive effects ( ).[5] -
Lipophilicity (LogP/LogD):
-
Monofluorination: Often decreases lipophilicity (
) due to the high polarity of the C-F bond, despite fluorine’s hydrophobicity. -
Trifluoromethylation (
): significantly increases lipophilicity due to the increased surface area and "fatty" nature of the fluorous domain.[6]
-
-
Conformational Locking: The "Gauche Effect" and dipole-dipole repulsion can be used to lock flexible rings (e.g., piperidines, pyrrolidines) into a bioactive conformation, reducing the entropic penalty of binding.
Metabolic Stability
The C-F bond energy (
Visualization: The Fluorine Impact Matrix
Figure 1: Mechanistic impact of fluorine substitution on heterocyclic drug properties.
Part 2: Synthetic Strategies for Fluorinated Heterocycles[2][7][8]
Synthesis is divided into two primary schools of thought: Building Block Approaches (early-stage) and Late-Stage Functionalization (LSF) .[6][5][7]
Strategy 1: De Novo Synthesis (Building Block Approach)
This is the classical method, offering high regiocontrol. It involves cyclizing precursors that already contain the fluorine motif.
-
Common Reagents: Trifluoroacetic anhydride (TFAA), Ethyl trifluoroacetate, Trifluoroacetyl chloride.[5]
-
Application: Synthesis of trifluoromethyl-pyrazoles, pyrimidines, and isoxazoles.
-
Pros: Guaranteed regiochemistry; scalable.
-
Cons: Limited structural diversity; linear synthesis.[7]
Strategy 2: Late-Stage Functionalization (LSF)
LSF allows for the direct introduction of fluorine or fluoroalkyl groups onto a complex scaffold.[6][7] This is critical for "Fluorine Scanning" in lead optimization.
A. Radical C-H Trifluoromethylation (Photoredox)
Using visible light and a photocatalyst to generate
-
Reagents: Langlois Reagent (
) or Togni Reagent.[6][5][7] -
Catalyst:
or Eosin Y.[6][5][7] -
Mechanism: Oxidative quenching cycle generates
, which adds to the heterocycle.
B. Nucleophilic Fluorination (Transition Metal Catalyzed)
-
Reagents: AgF, CsF, or nucleophilic sources like PDSI.
-
Method: Pd- or Cu-catalyzed cross-coupling of heteroaryl halides with fluoride sources.[6][7]
Visualization: Synthetic Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic route based on scaffold maturity.[6][7]
Part 3: Strategic Applications & Case Studies
Sotorasib (Lumakras) - KRAS G12C Inhibitor[5][6][7][9][10]
-
Target: KRAS G12C mutation in Non-Small Cell Lung Cancer (NSCLC).[6][5][7]
-
Fluorine Motif: 6-Fluoro-pyrido[2,3-d]pyrimidin-2(1H)-one .[6][5][7][8][9]
-
Role of Fluorine:
-
The fluorine atom at the C6 position of the pyridopyrimidine core modulates the electron density of the ring, influencing the pKa and hydrogen-bonding potential of the adjacent amide.
-
It also provides metabolic protection against oxidation on the electron-rich aromatic ring.[7]
-
-
Significance: First FDA-approved KRAS inhibitor, overcoming the "undruggable" nature of the target.
Celecoxib (Celebrex) - COX-2 Inhibitor[5][6][7][11]
-
Fluorine Motif: 3-Trifluoromethyl-pyrazole .[6][7][10][11][12]
-
Role of Fluorine:
-
Selectivity: The bulky, lipophilic
group fits into a hydrophobic side pocket present in COX-2 but not COX-1 (due to the Ile523 Val523 difference).[6][5][7] This steric discrimination is the basis for its gastro-sparing profile.[7] -
Metabolism: The
group blocks metabolic oxidation at the 3-position.[6][7]
-
Mefloquine (Lariam) - Antimalarial[5][6][7]
-
Target: Plasmodium falciparum.[7]
-
Fluorine Motif: 2,8-Bis(trifluoromethyl)quinoline .[6][5][7][13]
-
Role of Fluorine:
Part 4: Experimental Protocols
Protocol A: Photoredox C-H Trifluoromethylation of Heteroarenes
Adapted from MacMillan et al. and chemically validated methods.
Objective: Direct installation of a
Materials:
-
Reagent: Triflyl chloride (
) or Langlois Reagent ( )[6][5][7] -
Photocatalyst:
(1 mol%) or [6][5][7] -
Solvent: Acetonitrile (
) or DMSO[6][5][7]
Step-by-Step Workflow:
-
Setup: In a flame-dried vial equipped with a magnetic stir bar, add the heteroarene (0.5 mmol), photocatalyst (0.005 mmol), and
(2.0 equiv, if using Langlois reagent). -
Degassing: Dissolve in anhydrous MeCN (5 mL). Sparge with Argon for 15 minutes to remove oxygen (radical quencher).[6][5][7]
-
Initiation: Add the trifluoromethyl source (
or ) (1.5 equiv).[6][5][7] Seal the vial with a septum. -
Irradiation: Place the vial 2-3 cm away from the Blue LED source. Stir vigorously at room temperature for 12-24 hours. Fan cooling may be required to maintain ambient temperature.
-
Workup: Dilute reaction mixture with water and extract with ethyl acetate (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Mechanism Visualization:
Figure 3: Photoredox catalytic cycle for radical trifluoromethylation.
Part 5: Future Directions & Emerging Trends
-
Fluorine-18 PET Imaging: The translation of medicinal chemistry into diagnostics. 18F-labeled heterocycles (e.g., Piflufolastat F 18 ) are becoming standard for oncological imaging due to the optimal half-life of 18F (110 min).[6][5][7]
-
Pentafluorosulfanyl (
) Group: Known as "Super-Trifluoromethyl."[6][5][7] It is more lipophilic and electron-withdrawing than but chemically stable.[6][5][7] It is emerging as a bioisostere for tert-butyl or trifluoromethyl groups to enhance metabolic stability further.[6][7] -
Chiral Fluorinated Heterocycles: Asymmetric synthesis of heterocycles with fluorine at stereogenic centers to probe specific receptor pockets with high fidelity.
References
-
Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[6][5][7]
-
Hähler, T., et al. (2021).[5] Sotorasib (AMG 510): The First FDA-Approved KRAS G12C Inhibitor.[6][5][7] ChemMedChem, 16(16), 2565.[5] Link[6][5][7]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. Link[6][5][7]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.[6][5][7] Link[6][5][7]
-
Inoue, M., et al. (2020).[5] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[6][7] Pharmaceuticals, 16(8), 1162.[5] Link[6][5][7]
-
Penchala, S. C., et al. (2015).[5] Celecoxib: A COX-2 Inhibitor for the Treatment of Pain and Inflammation.[10][14] Journal of Pain & Palliative Care Pharmacotherapy, 29(2), 163-174.[6][5] Link[6][5][7]
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glecaprevir - Wikipedia [en.wikipedia.org]
- 6. Lenacapavir - Wikipedia [en.wikipedia.org]
- 7. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. Celecoxib | 169590-42-5 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol via Acid-Catalyzed Knorr Cyclization
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Pyrazole scaffolds are foundational in numerous pharmacologically active agents, and the 4-hydroxy substitution offers a key vector for further functionalization or for modulating physicochemical properties.[1][2] The described methodology is centered on the classic Knorr pyrazole synthesis, a reliable and straightforward cyclocondensation reaction.[3][4] We detail a step-by-step procedure for the reaction between ethyl 4-fluorobenzoylacetate and 4-fluorophenylhydrazine under acidic catalysis. This guide emphasizes the mechanistic rationale behind the protocol, offers detailed characterization data, and includes troubleshooting insights to ensure reproducible, high-yield synthesis.
Introduction and Scientific Rationale
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of blockbuster drugs such as Celecoxib and various other agents with anti-inflammatory, antimicrobial, and anticancer properties.[5][6] The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated pyrazoles highly sought-after targets.[7] The target molecule, this compound, combines these features with a 4-hydroxy group, which exists in tautomeric equilibrium with its pyrazolone form. This functional handle is pivotal for establishing hydrogen bond interactions in biological targets or for serving as a synthetic anchor point.
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most direct and efficient methods for constructing the pyrazole ring.[3][4] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9][10] Our choice of a β-keto ester (ethyl 4-fluorobenzoylacetate) as the 1,3-dicarbonyl component is deliberate. The differential reactivity between the ketone and ester carbonyls governs the regioselectivity of the initial condensation, reliably leading to the desired isomer.[11]
Mechanistic Pathway: The Knorr Pyrazole Synthesis
The reaction proceeds through a well-established acid-catalyzed pathway.[5][12] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more basic nitrogen atom of 4-fluorophenylhydrazine on the protonated ketone carbonyl of ethyl 4-fluorobenzoylacetate. This step is regioselective because the ketone is more electrophilic than the ester.[11] Subsequent dehydration yields a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step forms the five-membered heterocyclic ring.
-
Aromatization: The resulting tetrahedral intermediate collapses, eliminating ethanol. The final product is formed via tautomerization of the pyrazolone to the more stable aromatic 4-hydroxypyrazole tautomer.
Caption: Figure 2: Experimental Workflow Diagram.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-fluorobenzoylacetate (1.05 g, 5.0 mmol), 4-fluorophenylhydrazine hydrochloride (0.90 g, 5.5 mmol), and absolute ethanol (25 mL).
-
Catalyst Addition: Begin stirring the suspension and add glacial acetic acid (~2 mL) dropwise. The acetic acid not only catalyzes the reaction but also helps to liberate the free hydrazine from its hydrochloride salt.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 to 4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The product spot should be significantly more polar than the starting ester.
-
Product Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water while stirring. A precipitate should form immediately.
-
Filtration and Washing: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove any residual acid and salts. A subsequent wash with a cold, dilute sodium bicarbonate solution, followed by more water, can ensure complete acid removal. [13]7. Purification: Transfer the crude solid to a clean flask and perform recrystallization using hot ethanol. [14]Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying and Yield Calculation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to a constant weight. Calculate the final yield.
Characterization and Expected Results
The purified product should be a stable, crystalline solid. Proper characterization is essential to confirm the structure and purity of the synthesized this compound.
Physical Properties
| Property | Expected Value |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | ~180-190 °C (based on similar structures)[15] |
| Yield | 75-85% |
| Solubility | Soluble in DMSO, acetone; sparingly soluble in ethanol, methanol [14] |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.0 (s, 1H, -OH), ~7.8-7.2 (m, 8H, Ar-H). The exact shifts of the aromatic protons will show characteristic coupling patterns for 1,4-disubstituted benzene rings. [15] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~160 (d, C-F), ~145-120 (Ar-C and Pyrazole-C), ~116 (d, C-C-F). Expect to see characteristic doublets due to C-F coupling. |
| FT-IR (KBr, cm⁻¹) | ν: ~3400-3200 (broad, O-H stretch), ~3100 (Ar C-H stretch), ~1600 (C=N, C=C stretch), ~1220 (C-F stretch). |
| Mass Spec. (ESI+) | m/z: Calculated for C₁₅H₁₀F₂N₂O [M+H]⁺: 273.08. Found: 273.xx. |
Troubleshooting and Safety Considerations
-
Low Yield: If the yield is poor, ensure the 4-fluorophenylhydrazine HCl was fresh and that sufficient acetic acid was used to free the base. Incomplete reaction can be addressed by extending the reflux time.
-
Purification Issues: Pyrazole derivatives can sometimes be poorly soluble, making recrystallization challenging. If ethanol is ineffective, a binary solvent system (e.g., dissolving in minimal hot acetone and adding hexane until cloudy) may be employed. [14]* Safety: Hydrazine derivatives are toxic and potential carcinogens; always handle them with appropriate personal protective equipment (gloves, safety glasses) in a fume hood. Glacial acetic acid is corrosive. Avoid inhalation and skin contact.
Conclusion
The Knorr cyclocondensation provides an efficient, reliable, and scalable route to this compound. The protocol described herein is robust and leverages readily available starting materials. By explaining the underlying mechanism and providing detailed procedural steps and characterization data, this application note serves as a valuable resource for researchers in synthetic and medicinal chemistry engaged in the development of novel heterocyclic compounds.
References
- Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances.
- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing).
- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
- dealing with poor solubility of pyrazole deriv
- Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing.
- Process for the purification of pyrazoles.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- A REVIEW ON PYRAZOLE AN ITS DERIV
- The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds.
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives
- 4-hydroxypyrazole synthesis. ChemicalBook.
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- Synthesis and Properties of Pyrazoles. Encyclopedia MDPI.
- NEW 1-SUBSTITUTED 4-CINNAMOYL-5-HYDROXYPYRAZOLES AND PRECURSORS THEREOF: SYNTHESIS, RING CLOSURE REACTIONS AND NMR-SPECTROSCOPIC. LOCKSS.
- Method for purifying pyrazoles.
- Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. PubMed.
- Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology.
- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
- Synthesis of Pyrazol-4-Ols. Canadian Journal of Chemistry.
- Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. MDPI.
- Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential.
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Application Note: HPLC Method Development for Purity Analysis of Fluorinated Pyrazoles
Executive Summary
Fluorinated pyrazoles represent a critical scaffold in modern kinase inhibitors and agrochemicals. However, their purity analysis presents a unique chromatographic paradox: the pyrazole core is basic and prone to peak tailing due to silanol interactions, while the fluorine substituents introduce electronegativity that alters dipole moments and lipophilicity in non-linear ways.
Standard C18 alkyl phases often fail to resolve the most critical impurities: regioisomers (N1 vs. N2 alkylation) and desfluoro analogs . This guide details a self-validating method development strategy, pivoting from traditional hydrophobic retention to fluorophilic and shape-selective mechanisms using Pentafluorophenyl (PFP) stationary phases.
Part 1: The Physicochemical Framework
Effective method development requires understanding the analyte's behavior at the molecular level.[1]
The Basicity Challenge
Pyrazoles are weak bases (
-
Directive: The mobile phase pH must be controlled. We utilize Low pH (pH < 3.0) to ensure the pyrazole is fully protonated (
), masking silanol interactions via high ionic strength or specific buffer selection.
The "Fluorine Effect"
Fluorine is small but highly electronegative. It does not behave simply as a "hydrophobic" tag.[2]
-
On C18 Columns: Fluorination often increases retention due to hydrophobicity, but regioisomers with F-atoms in different positions often co-elute because the hydrophobic surface area remains similar.
-
On PFP Columns: The electron-deficient ring of the PFP ligand engages in
interactions and specific fluorophilic retention . This phase can discriminate between isomers based on the position of the fluorine atom relative to the nitrogen lone pair.
Part 2: Strategic Method Development Workflows
Workflow 1: Column Selection Strategy
Do not default to C18. Use the following logic to determine the stationary phase.
Figure 1: Decision matrix for stationary phase selection. PFP phases are prioritized when regio-selectivity is required.
Part 3: Experimental Protocols
Protocol A: The "Scouting" Gradient (PFP Focused)
This protocol is designed to maximize the separation of closely eluting desfluoro impurities and regioisomers.
Objective: Rapidly assess retentivity and peak symmetry.
| Parameter | Setting | Rationale |
| Column | Pentafluorophenyl (PFP), | Fused core particles provide UHPLC-like efficiency at lower backpressures. PFP provides orthogonal selectivity to C18. |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) | Low pH suppresses silanol activity; Formate is MS-compatible. |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peaks for N-heterocycles compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 35°C | Critical: Fluorine retention is temperature sensitive. 35°C is a sweet spot for mass transfer without losing shape selectivity. |
| Detection | UV @ 254 nm (or | Dual detection ensures non-chromophoric impurities are not missed. |
Gradient Table (Scouting):
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 5 |
| 23.0 | 5 (Re-equilibration) |
Protocol B: Optimized Purity Method (The "Gold Standard")
If the scouting run shows promise but lacks baseline resolution (
Mechanistic Adjustment: Regioisomers of fluorinated pyrazoles often differ slightly in their basicity due to the inductive effect of the fluorine position relative to the basic nitrogen. We exploit this by fine-tuning the pH.
Step-by-Step Optimization:
-
Buffer Switch: Change Mobile Phase A to 0.1% Trifluoroacetic Acid (TFA) in water.
-
Why? TFA is a strong ion-pairing agent. It neutralizes the positive charge on the pyrazole more effectively than formate, sharpening the peak shape significantly.
-
Note: If MS sensitivity is critical, stick to Formic Acid but increase concentration to 0.1%.
-
-
Methanol Injection: Introduce Methanol as a co-solvent in Mobile Phase B (e.g., 50:50 MeCN:MeOH).
-
Why? Methanol enables different hydrogen bonding capabilities with the PFP fluorine atoms, often altering selectivity for fluorinated isomers.
-
Final Optimized Parameters:
-
Column: PFP (e.g., Thermo Hypersil GOLD PFP or Phenomenex Kinetex F5).
-
MP A: 0.1% Formic Acid in Water.
-
Gradient: Shallow gradient (e.g., 0.5% B increase per minute) across the elution window of the isomers.
Part 4: Troubleshooting & Validation Logic
Resolving Critical Pairs (Regioisomers)
The most common failure mode is the co-elution of N1-alkyl and N2-alkyl pyrazoles.
Diagnostic Workflow:
-
Check Peak Width: If the peak is broad (
min), it may be co-elution. -
Run "Orthogonal" Check: Inject the sample on a C18 column. If the peak profile changes (e.g., 1 peak becomes 2, or retention shifts drastically), you have confirmed method specificity issues.
-
Temperature Effect: Lower the column temperature to 25°C .
Figure 2: Optimization loop for resolving critical isomeric pairs.
Defluorinated Impurities
Desfluoro analogs (where F is replaced by H) are common synthetic byproducts.
-
Detection: These often elute before the fluorinated parent on C18 (due to lower hydrophobicity) but may elute after or very close on PFP depending on the specific interactions.
-
Validation: You must synthesize or purchase the desfluoro standard to validate the retention time. Do not rely solely on MS, as ionization efficiency varies significantly between F and H analogs.
References
-
Regalado, E. L., et al. (2015).[11] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A.
-
Euerby, M. R., et al. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America.
-
Welch, C. J., et al. (2014).[12] Chromatographic separation of fluorine-containing pharmaceuticals. Journal of Chromatography A.
-
Przybyciel, M. (2005). Fluorinated HPLC Phases: Looking Beyond C18. LCGC Europe.
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- 12. daneshyari.com [daneshyari.com]
Application Note: A Validated Protocol for Assessing the Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: Pyrazole derivatives represent a promising class of heterocyclic compounds with significant potential as anticancer agents, targeting various cellular pathways to inhibit tumor growth.[1][2] A crucial first step in evaluating these novel compounds is to accurately quantify their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and proliferation.[3] This document provides a comprehensive, field-validated protocol for utilizing the MTT assay to screen pyrazole derivatives. It moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a self-validating system for generating reliable and reproducible data.
The Scientific Principle: From Viability to a Quantifiable Signal
The MTT assay is a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Its mechanism is rooted in the enzymatic reduction of a tetrazolium salt.
-
The Conversion Process: The assay utilizes the yellow, water-soluble tetrazolium salt, MTT.[6] In viable, metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria but also in other cellular compartments like the endoplasmic reticulum, cleave the tetrazolium ring.[7][8][9]
-
Formation of Formazan: This enzymatic reduction converts the yellow MTT into a purple, water-insoluble crystalline product called formazan.[6] These crystals accumulate within the cell.
-
Quantification: The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3] To quantify this, a solubilizing agent, most commonly Dimethyl Sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a colored solution.[3][7] The absorbance of this purple solution is then measured using a spectrophotometer (microplate reader), typically at a wavelength of 570 nm.[8] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability and signifies the cytotoxic effect of the tested compound.[8][10]
Caption: Mechanism of MTT reduction in viable cells.
Validated Experimental Protocol
This protocol is designed for adherent cancer cell lines cultured in 96-well microplates. Optimization of cell seeding density and incubation times is critical and should be performed for each specific cell line.
Essential Materials and Reagents
-
Cells: Cancer cell line of interest (e.g., A549, MCF-7, HeLa), maintained in the exponential growth phase.[11]
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Pyrazole Derivatives: Stock solutions prepared in sterile DMSO (e.g., 10-100 mM). Store protected from light at -20°C.
-
MTT Reagent (5 mg/mL):
-
Dissolve MTT powder (CAS 298-93-1) in sterile, Dulbecco's Phosphate-Buffered Saline (DPBS) to a final concentration of 5 mg/mL.[4]
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.2 µm syringe filter.[4]
-
Crucial: Store in a light-protected container (e.g., wrapped in aluminum foil) at 4°C for frequent use or at -20°C for long-term storage.[3] Discard if the solution shows any signs of precipitation or color change.
-
-
Solubilization Solution:
-
Equipment & Consumables:
Experimental Workflow
Caption: Step-by-step experimental workflow for the MTT assay.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Harvest and count cells that are in a healthy, logarithmic growth phase.[12]
-
Dilute the cell suspension to the predetermined optimal density (typically between 1,000 and 100,000 cells/well) in complete growth medium.[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Tip: To mitigate "edge effects" caused by evaporation, do not use the outermost perimeter wells for experimental data. Instead, fill them with 200 µL of sterile PBS or medium.[12]
-
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume normal growth.[8][13]
Day 2: Treatment with Pyrazole Derivatives
-
Visually inspect the cells under a microscope to confirm proper attachment and morphology.
-
Prepare serial dilutions of your pyrazole derivatives in complete growth medium from your DMSO stock.
-
Causality: A vehicle control containing the highest concentration of DMSO used in the treatment wells (typically ≤0.5%) must be included to ensure that the solvent itself is not causing cytotoxicity.[12]
-
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of medium containing the appropriate concentration of the pyrazole derivative (or vehicle control) to the designated wells. Include "untreated control" wells (cells + medium with vehicle) and "blank" wells (medium only, no cells).[8]
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4 (Assuming 48h Treatment): MTT Incubation and Measurement
-
Following the treatment period, carefully aspirate the medium containing the test compounds.
-
Add 50 µL of fresh serum-free medium to each well.[7]
-
Add 50 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 2.5 mg/mL).[7]
-
Gently mix and return the plate to the incubator for 2-4 hours. The optimal incubation time can vary between cell lines and should be sufficient to produce visible purple precipitate when viewed under a microscope.[8]
-
After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[7]
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-30 minutes to ensure complete solubilization.[7] Pipetting up and down can also aid this process.
-
Trustworthiness: Incomplete solubilization is a major source of error. Visually confirm that all purple crystals have dissolved into a homogenous solution before proceeding.[7]
-
-
Measure the absorbance at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm or higher to correct for background signals.[7] Read the plate within 1 hour of adding the solubilization solution.
Data Analysis and Interpretation
Calculating Percent Viability
-
Correct for Background: Subtract the average absorbance of the "blank" (medium only) wells from all other readings (controls and treated wells).[8][14]
-
Calculate Percent Viability: Normalize the data to the untreated control. The viability of the control cells is considered 100%.
% Cell Viability = ( [Corrected Absorbance of Treated Cells] / [Corrected Absorbance of Untreated Control] ) x 100 [14][15]
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[16] It is a standard measure of a compound's potency.
-
Plot the Data: Create a scatter plot with the logarithm of the pyrazole derivative concentration on the X-axis and the corresponding % Cell Viability on the Y-axis.
-
Fit a Dose-Response Curve: Use a statistical software package (e.g., GraphPad Prism) to perform a non-linear regression analysis, fitting the data to a sigmoidal (four-parameter logistic) dose-response curve.[16][17]
-
Obtain IC₅₀: The software will calculate the IC₅₀ value from this curve.
Sample Data Presentation
| Pyrazole Derivative Conc. (µM) | Mean Corrected Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.150 | 100.0% |
| 1 | 1.092 | 94.9% |
| 5 | 0.863 | 75.0% |
| 10 | 0.581 | 50.5% |
| 25 | 0.288 | 25.0% |
| 50 | 0.115 | 10.0% |
| Calculated IC₅₀ | ~9.8 µM |
Field-Proven Insights & Troubleshooting
| Issue | Potential Cause(s) | Expert Recommendation(s) |
| High Background Absorbance | - Microbial (bacterial/yeast) contamination of cultures.[8] - Interference from phenol red in the medium.[12] - The test compound directly reduces MTT. | - Visually inspect plates for contamination before adding MTT.[8] - Consider using phenol red-free medium for the assay incubation steps.[12] - Run a control with the compound in medium without cells to check for chemical interference.[18] |
| Low Absorbance Readings | - Seeding density is too low.[12] - Incubation time with MTT is too short.[12] - Cells are not healthy or are in a senescent state. | - Optimize cell number by performing a cell titration curve to ensure the assay is in the linear range.[8] - Increase MTT incubation time; check for formazan formation microscopically.[8] - Use cells with a low, consistent passage number and ensure they are in the log growth phase.[12] |
| Poor Reproducibility (High Replicate Variability) | - Inconsistent cell seeding across wells. - Inaccurate pipetting of compounds or reagents. - Incomplete formazan solubilization.[7] | - Ensure a homogenous single-cell suspension before plating. - Use calibrated pipettes and consistent technique. - After adding the solvent, shake thoroughly and visually inspect each well to ensure no crystals remain before reading.[7] |
| Absorbance Increases with Compound Concentration | - The compound may induce a stress response leading to increased metabolic activity before cell death.[18] - The compound precipitates in the medium, scattering light. | - Test a wider and higher range of concentrations to capture the eventual cytotoxic downturn.[18] - Check compound solubility in the culture medium. - Complement the MTT assay with a different viability assay (e.g., Trypan Blue for membrane integrity). |
References
-
MTT assay and its use in cell viability and proliferation analysis. Abcam.
-
MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet.
-
What is the principle of MTT assays? AAT Bioquest. (2023).
-
MTT Cell Proliferation Assay. ATCC.
-
Protocol for Cell Viability Assays. BroadPharm. (2022).
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. (2023).
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
-
Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
-
MTT assay. Wikipedia.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. (2023).
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells. (2021).
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
-
Improved Formazan Dissolution for Bacterial MTT Assay. Microbiology Spectrum. (2021).
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. (2025).
-
Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Bioorganic & Medicinal Chemistry. (2021).
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. (2023).
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. (2023).
-
Schematic representation of the proposed mechanisms of cellular... ResearchGate.
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Improved Formazan Dissolution for Bacterial MTT Assay. Microbiology Spectrum. (2021).
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MTT (Assay protocol). protocols.io.
-
Cell Viability Assays. NCBI Bookshelf. (2013).
-
MTT assay protocol. Abcam.
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Current Cancer Drug Targets. (2021).
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules. (2018).
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules. (2021).
-
MTT Cell Proliferation/Viability Assay. R&D Systems.
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. (2025).
-
MTT Cell Viability Assay Kit. Kdetection.
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MTT Cell Assay Protocol. Let's Experiment.
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How can I calculate IC50 from mtt results? ResearchGate. (2015).
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MTT Cell Proliferation Assay. ATCC.
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MTT assay and IC50 calculation. YouTube. (2024).
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Cell Viability Assay (MTT Assay) Protocol. protocols.io. (2023).
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Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube. (2025).
-
I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. (2022).
-
Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube. (2025).
-
Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. European Biomedical Institute.
-
MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. (2017).
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Anti-inflammatory activity assessment of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol in vitro
Technical Application Note: In Vitro Pharmacological Profiling of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol
Introduction & Rationale
The compound This compound represents a significant scaffold in medicinal chemistry, combining the pharmacophoric pyrazole ring with fluorine substitutions known to enhance metabolic stability and lipophilicity.
-
Structural Significance: The pyrazole core is the foundation of established COX-2 selective inhibitors (e.g., Celecoxib). The inclusion of the 4-hydroxyl group (-OH) introduces potential hydrogen-bonding interactions within the cyclooxygenase active site, while the bis-fluorinated phenyl rings are designed to improve membrane permeability and hydrophobic pocket binding.
-
Mechanism of Action: The primary assessment targets the inhibition of the arachidonic acid cascade, specifically the blockade of Cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory mediators (NO, TNF-
) in activated macrophages.
This guide provides a rigorous, multi-tiered protocol for evaluating the anti-inflammatory efficacy of this specific candidate, moving from physicochemical screening to cellular validation.
Experimental Workflow Overview
The following diagram outlines the logical progression of assays required to validate the compound's activity.
Figure 1: Sequential workflow for pharmacological profiling, ensuring cytotoxicity is ruled out before anti-inflammatory quantification.
Compound Handling & Preparation
Due to the lipophilic nature of the bis-fluorinated phenyl rings, proper solubilization is critical to prevent precipitation in aqueous buffers.
-
Stock Solution: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mM or 20 mM stock . Vortex for 1 minute.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: For assays, perform serial dilutions in Phosphate Buffered Saline (PBS).
-
Critical Constraint: The final concentration of DMSO in cell culture assays must remain ≤ 0.1% (v/v) to avoid solvent-induced cytotoxicity or false-positive anti-inflammatory effects.
-
Phase 1: Biochemical Screening
Inhibition of Albumin Denaturation
Inflammation induces protein denaturation; agents that stabilize proteins against heat denaturation often possess anti-inflammatory activity.[1]
-
Principle: Measures the compound's ability to stabilize Bovine Serum Albumin (BSA) against heat stress.[2]
-
Reagents:
-
1% BSA solution in Tris-buffered saline (pH 6.4).
-
Positive Control: Diclofenac Sodium or Ibuprofen.
-
-
Protocol:
-
Prepare Mix: In test tubes, mix 0.45 mL of 1% BSA with 0.05 mL of the test compound (Concentration range: 10–500 µg/mL).
-
Incubate: Keep at 37°C for 20 minutes.
-
Heat Shock: Transfer to a water bath at 70°C for 5 minutes.
-
Cool: Allow samples to cool to room temperature.
-
Measure: Read absorbance at 660 nm (turbidity).
-
-
Calculation:
COX-1 / COX-2 Enzymatic Inhibition
To determine the mechanism of action and selectivity ratio (Selectivity Index).
-
Method: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical or equivalent).
-
Mechanism: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or Amplex Red.
-
Protocol:
-
Enzyme Prep: Thaw recombinant human COX-1 and COX-2 enzymes on ice.
-
Inhibitor Addition: Add 10 µL of this compound (various concentrations) to the reaction buffer.
-
Substrate: Add Arachidonic Acid (substrate) and the colorimetric probe.
-
Reaction: Incubate for 5–10 minutes at 25°C.
-
Stop & Read: Measure absorbance at 590 nm.
-
-
Success Metric: A high Selectivity Index (SI =
) > 10 indicates COX-2 selectivity, desirable for reduced gastric side effects.
Phase 2: Cellular Validation (RAW 264.7 Macrophages)
This is the "Gold Standard" for in vitro inflammation.
Cell Culture & Stimulation Pathway
The following diagram illustrates the pathway we are interrogating. The compound is expected to inhibit the downstream effectors (COX-2/iNOS).
Figure 2: Inflammatory signaling cascade in RAW 264.7 cells. The compound targets COX-2 activity and potentially NF-κB signaling.[3]
Step 1: Cytotoxicity (MTT Assay)
Critical Step: Ensure the compound does not kill the macrophages. Anti-inflammatory effects must not be confused with cell death.[3]
-
Protocol:
-
Seed RAW 264.7 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treat with compound (1, 5, 10, 25, 50, 100 µM) for 24h.
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
-
Requirement: Only use concentrations yielding >90% cell viability for subsequent assays.
-
Step 2: Nitric Oxide (NO) Inhibition (Griess Assay)
-
Principle: LPS stimulates iNOS to produce NO. The Griess reagent detects nitrite (
), the stable oxidation product of NO.[3][4] -
Protocol:
-
Seed cells (
cells/well) in 24-well plates. -
Pre-treat with This compound (at non-toxic doses) for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Transfer 100 µL of culture supernatant to a new 96-well plate.
-
Reaction: Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Measure: Incubate 10 mins at RT (dark). Read Absorbance at 540 nm .[3][4][5]
-
Quantification: Compare against a Sodium Nitrite (
) standard curve.
-
Data Presentation & Analysis
Summarize results using the following table format for clarity in reports.
Table 1: Summary of Pharmacological Activity
| Assay | Parameter | Control (LPS/Heat Only) | Standard (Celecoxib/Diclofenac) | Test Compound (Low Dose) | Test Compound (High Dose) |
| Albumin Denaturation | % Inhibition | 0% | ~85% | Data | Data |
| COX-2 Inhibition | IC50 (µM) | N/A | 0.05 µM | Data | Data |
| COX-1 Inhibition | IC50 (µM) | N/A | 15.0 µM | Data | Data |
| Selectivity Index | Ratio (COX1/COX2) | N/A | ~300 | Calc | Calc |
| NO Production | µM Nitrite | ~40 µM | ~10 µM | Data | Data |
Statistical Analysis:
-
Perform One-way ANOVA followed by Dunnett’s post-hoc test.
-
Significance set at
.[5][6] -
Calculate IC50 using non-linear regression (Sigmoidal dose-response) in GraphPad Prism.
References
-
Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins. Journal of Pharmacy and Pharmacology, 20(3), 169–173.[2] Link
-
Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131–138. Link
-
Rahman, H., et al. (2015). In vitro anti-inflammatory and anti-arthritic activity of Oryza sativa Var. Joha Rice (Aromatic Indigenous Rice of Assam). Journal of Agricultural Science and Technology, 4(9). Link
-
BPS Bioscience. (2024). COX-2 Inhibitor Screening Assay Kit Protocol. BPS Bioscience Product Manuals. Link
-
BenchChem. (2025).[4] Application Notes: Anti-inflammatory Assay in RAW 264.7 Cells. BenchChem Protocols. Link
Sources
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. innpharmacotherapy.com [innpharmacotherapy.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-mjm.org [e-mjm.org]
Cellular Uptake and Localization Studies of Fluorinated Pyrazoles
Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, DMPK Scientists, Chemical Biologists
Executive Summary: The Fluorine Advantage and the Permeability Paradox
Fluorinated pyrazoles represent a "privileged scaffold" in modern drug discovery, exemplified by kinase inhibitors like Crizotinib (ALK inhibitor) and Ruxolitinib (JAK inhibitor). The strategic introduction of fluorine into the pyrazole ring or its substituents serves two primary medicinal chemistry functions:
-
Metabolic Stability: Blocking labile C-H sites (e.g., preventing oxidation).
-
Physicochemical Modulation: Altering pKa and increasing lipophilicity (LogP) to enhance membrane permeability.
However, these same properties often lead to a critical failure mode: Lysosomal Sequestration . Many fluorinated pyrazoles behave as Cationic Amphiphilic Drugs (CADs) . While they passively diffuse through the neutral plasma membrane, they become protonated and trapped within the acidic environment of lysosomes (pH 4.5–5.0), reducing their effective concentration at the cytosolic or nuclear target (e.g., kinase domains).[1]
This guide provides three validated protocols to quantify uptake, map subcellular distribution, and distinguish between target engagement and off-target sequestration.
Physicochemical Drivers of Uptake
Before initiating biological assays, the physicochemical profile of the pyrazole derivative must be assessed. The "Fluorine Effect" drastically alters the dipole moment and basicity of the pyrazole nitrogens.
| Parameter | Effect of Fluorination | Biological Consequence |
| pKa (Basicity) | Electron-withdrawing fluorine lowers pKa of adjacent amines.[2] | Reduces fraction of ionized drug at physiological pH (7.4), enhancing passive diffusion. |
| LogP (Lipophilicity) | Generally increases LogP (C-F is more lipophilic than C-H). | Increases membrane permeability but raises risk of non-specific binding to lipids. |
| Hydrogen Bonding | Fluorine acts as a weak H-bond acceptor but not a donor. | Can alter binding affinity to the kinase hinge region or transporters. |
| Metabolic Soft Spot | Blocks CYP450 oxidation sites. | Prolongs intracellular half-life, potentially increasing accumulation time. |
Protocol A: Quantitative Subcellular Fractionation (LC-MS/MS)
Objective: Absolute quantification of drug concentration in the Cytosol, Nucleus, and Organelle fractions.
Rationale: Unlike imaging, this method provides mass-balance data to calculate the exact Intracellular Unbound Fraction (
Workflow Diagram
Caption: Step-wise differential detergent fractionation to isolate cytosolic, organelle, and nuclear compartments for mass spectrometry.
Detailed Protocol Steps
-
Preparation:
-
Seed cells (e.g., HeLa, HEK293) in 10 cm dishes to reach 80-90% confluency.
-
Treat with the fluorinated pyrazole (typically 1–10 µM) for 1–4 hours.
-
Critical: Include a "Stop Control" plate incubated at 4°C to halt active transport.
-
-
Harvesting & Washing:
-
Aspirate media. Wash 3x with ice-cold PBS containing 0.1% BSA.
-
Why BSA? Bovine Serum Albumin scavenges non-specifically bound lipophilic drugs from the outer cell membrane, ensuring you only measure internalized drug.
-
-
Stepwise Lysis (The Digitonin Method):
-
Cytosolic Fraction: Add Buffer A (20 µg/mL Digitonin in HEPES buffer). Incubate 10 min on ice with gentle rocking.
-
Centrifuge at 2,000 × g for 5 min (4°C). Collect Supernatant (Cytosol).
-
Membrane/Organelle Fraction: Resuspend pellet in Buffer B (1% Triton X-100). Incubate 10 min on ice.
-
Centrifuge at 7,000 × g for 10 min. Collect Supernatant (Membranes/Lysosomes).
-
Nuclear Fraction: The remaining pellet contains the nuclei. Solubilize in Buffer C (RIPA buffer + sonication).
-
-
LC-MS/MS Analysis:
-
Protein precipitate all fractions using cold Acetonitrile (ACN) containing an internal standard (e.g., deuterated analog).
-
Analyze via Triple Quadrupole MS (MRM mode).
-
Normalization: Normalize drug amount (pmol) to protein content (mg) per fraction (BCA assay).
-
-
Purity Validation (Western Blot):
-
Run aliquots of each fraction to ensure no cross-contamination.
-
Cytosol Marker: GAPDH or Tubulin.
-
Lysosome/Mitochondria Marker: LAMP1 or VDAC.
-
Nuclear Marker: Histone H3.
-
Protocol B: In-Cell 19F-NMR Spectroscopy
Objective: Label-free detection of the drug's chemical environment and binding state. Rationale: Fluorine-19 is 100% naturally abundant and has zero biological background.[7] This allows you to "see" the drug inside the cell without fluorescent tagging.
The "Chemical Shift" Advantage
-
Free Drug: Sharp signal, specific chemical shift.
-
Bound Drug: Broadened signal (due to slow tumbling of the protein-drug complex), shift in ppm.
-
Lysosomal Trapping: Distinct chemical shift due to pH change (if the fluorine is near an ionizable group).
Protocol Steps
-
Sample Preparation:
-
Use ~10^8 cells (high density required for NMR).
-
Incubate cells with fluorinated pyrazole (10–50 µM).
-
Wash 2x with PBS.
-
Resuspend cells in a slurry (20% D2O/PBS) and transfer to a 5mm NMR tube.
-
-
Acquisition:
-
Instrument: 500 MHz or 600 MHz NMR with a cryoprobe (essential for sensitivity).
-
Pulse Sequence: standard 19F one-pulse or CPMG (to filter out broad background signals if necessary).
-
Temperature: Maintain at 37°C for live cells (limit experiment to <1 hour to ensure viability).
-
-
Data Interpretation:
-
Compare the "In-Cell" spectrum to the "Buffer" spectrum.
-
Line Broadening: Indicates binding to intracellular macromolecules (kinases).
-
New Peaks: Indicate metabolic degradation (de-fluorination) or pH-induced shifts.
-
Protocol C: Assessing Lysosomal Trapping (The "Ion Trap" Mechanism)
Objective: Determine if the drug is sequestered in lysosomes rather than reaching the target.[4]
Rationale: Basic pyrazoles (
Mechanism Diagram
Caption: The Ion Trapping mechanism. Neutral drugs diffuse in, become protonated in the acidic lysosome, and cannot diffuse out.
Competitive Displacement Assay
-
Dye Loading: Stain cells with LysoTracker Red (50 nM) for 30 min. This dye accumulates in lysosomes via the same ion-trapping mechanism.
-
Drug Treatment: Add the fluorinated pyrazole at increasing concentrations (0.1, 1, 10 µM).
-
Imaging/Analysis:
-
Readout: Measure fluorescence intensity of LysoTracker.
-
Result: If the pyrazole is lysosomotropic, it will compete with LysoTracker for protons/volume, causing a decrease in LysoTracker fluorescence (displacement).
-
-
Confirmation (Ammonium Chloride Washout):
-
Pre-treat cells with 10 mM
(neutralizes lysosomal pH). -
If pyrazole uptake drops significantly in the presence of
, the uptake was driven by lysosomal trapping, not target binding.
-
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| High uptake but low potency | Lysosomal sequestration. | Perform Protocol C (NH4Cl competition). Modify structure to lower pKa (< 6.5). |
| Leaky Fractions (Western Blot) | Digitonin concentration too high. | Titrate Digitonin (10–50 µg/mL) for each specific cell line. |
| No 19F Signal | Drug concentration too low or broad signal. | Increase cell number to 2x10^8. Use 19F-labeled internal standard (e.g., Trifluoroacetic acid) in a capillary insert. |
References
-
Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. Link
-
Kazmi, F., et al. (2013). Lysosomal Sequestration of Weakly Basic Drugs: Mechanism, Methodology, and Implications for Drug Discovery. Drug Metabolism and Disposition. Link
-
Lavin, M. et al. (2021).[8] Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell.[8] STAR Protocols. Link
-
Tredwell, M., & Gouverneur, V. (2012). 19F NMR: A Versatile Tool for Studying Biological Systems.[9][10][11][12] Angewandte Chemie International Edition. Link
-
Manley, G., et al. (2019). Simultaneous Imaging of Multiple Fluorinated Probes in Cells by Stimulated Raman Scattering. Chemical Science. Link
Sources
- 1. What Is the Significance of Lysosomal-Mediated Resistance to Imatinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. criver.com [criver.com]
- 4. Lysosomal accumulation of anticancer drugs triggers lysosomal exocytosis | Oncotarget [oncotarget.com]
- 5. Drug Sequestration in Lysosomes as One of the Mechanisms of Chemoresistance of Cancer Cells and the Possibilities of Its Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
In vivo efficacy testing of pyrazole derivatives in animal models
Abstract
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (anti-inflammatory) and Crizotinib (anticancer). However, their high lipophilicity and rigid planar structure often lead to poor aqueous solubility, resulting in erratic bioavailability during in vivo testing. This application note provides a rigorous, field-proven framework for evaluating pyrazole efficacy. It moves beyond standard operating procedures to address the specific translational challenges of this chemical class, focusing on vehicle formulation, model selection, and self-validating experimental design compliant with ARRIVE 2.0 guidelines.
Pre-Formulation: The "Make or Break" Step
Senior Scientist Insight: The most common failure mode in testing pyrazoles is not lack of potency, but lack of exposure. Pyrazoles often crystallize in the gastrointestinal tract if not properly solubilized. Simple suspensions in CMC-Na (Carboxymethylcellulose) are often insufficient for highly lipophilic derivatives.
Vehicle Selection Matrix for Pyrazoles
| Solubility Class | LogP Range | Recommended Vehicle System | Notes |
| High Solubility | < 2.0 | Saline or PBS (pH 7.4) | Rare for bioactive pyrazoles. |
| Moderate | 2.0 – 3.5 | 0.5% CMC-Na + 0.1% Tween 80 | Standard suspension; requires constant stirring. |
| Low (Lipophilic) | 3.5 – 5.0 | 10% DMSO + 40% PEG400 + 50% Water | Gold Standard for early discovery. Avoid >10% DMSO to prevent vehicle toxicity. |
| Very Low | > 5.0 | Cyclodextrin (HP-β-CD) 20% w/v | Forms inclusion complexes; prevents precipitation in the gut. |
Critical Control Point: Always measure the pH of the final formulation. Pyrazoles with sulfonamide groups (common in COX-2 inhibitors) can shift pH, potentially causing gastric irritation that mimics drug toxicity.
Experimental Workflow Visualization
The following diagram outlines the critical path from synthesis to data analysis, highlighting the "Go/No-Go" decision gates.
Caption: Critical path for pyrazole development. Note the feedback loop from PK Pilot to Formulation; skipping this often leads to false negatives in efficacy models.
Protocol A: Acute Inflammation (Carrageenan-Induced Paw Edema)
Context: This is the industry standard for testing pyrazoles designed as COX-2 inhibitors (e.g., Celecoxib analogs). It measures the inhibition of prostaglandin-mediated swelling.
Experimental Design (Rat)
-
Species: Wistar or Sprague-Dawley Rats (Male, 180–220g).
-
Group Size: n=6 per group (Power analysis required for p<0.05).
-
Groups:
-
Vehicle Control (Negative)
-
Positive Control (Celecoxib 10 mg/kg or Indomethacin 10 mg/kg)
-
Test Pyrazole Low Dose (e.g., 10 mg/kg)
-
Test Pyrazole High Dose (e.g., 30 mg/kg)
-
Step-by-Step Methodology
-
Acclimatization: House animals for 7 days. Ensure access to water/food ad libitum.
-
Baseline Measurement (
):-
Mark the right hind paw at the lateral malleolus (ankle bone) with a permanent marker. This ensures the dip depth in the plethysmometer is consistent.
-
Measure paw volume using a digital water displacement plethysmometer. Record 3 readings and average.
-
-
Dosing (Pre-treatment):
-
Induction:
-
Inject 0.1 mL of 1%
-Carrageenan (w/v in sterile saline) into the sub-plantar tissue of the right hind paw. -
Technique: Use a 26G needle. A correct injection forms a small, immediate bleb under the skin.
-
-
Efficacy Readout (
):-
Measure paw volume at 1, 3, and 5 hours post-injection.[1]
-
Mechanistic Insight: 0-2h is histamine/serotonin driven; 3-5h is COX-2/Prostaglandin driven . Pyrazoles should show maximum efficacy at 3h+.
-
Data Calculation
Calculate % Inhibition using the formula:
Protocol B: Oncology (Subcutaneous Tumor Xenograft)
Context: Many pyrazoles act as kinase inhibitors (e.g., VEGFR, BRAF). This model assesses tumor growth inhibition (TGI).[3][8]
Experimental Design (Mouse)
-
Species: BALB/c Nude or SCID Mice (Immunocompromised).
-
Cell Line: Specific to target (e.g., A549 for EGFR/Met, MV4-11 for FLT3).
Step-by-Step Methodology
-
Cell Preparation:
-
Harvest cells in log-phase growth. Resuspend in 50% PBS / 50% Matrigel (cold).
-
Tip: Matrigel prevents the "pancake effect" where the tumor spreads flat rather than forming a measurable sphere.
-
-
Inoculation:
-
Inject
cells subcutaneously into the right flank.
-
-
Staging & Randomization (Self-Validating Step):
-
Wait until tumors reach 100–150 mm³ .
-
Do not randomize by weight. Randomize by tumor volume to ensure equal starting baselines.
-
Formula:
.
-
-
Chronic Dosing:
-
Administer pyrazole derivative daily (QD) or bidaily (BID) for 21 days.
-
Monitor body weight daily. >15% weight loss indicates toxicity (stop dosing).
-
-
Terminal Harvest:
-
Euthanize. Excise tumor. Weigh the mass (wet weight).
-
Optional: Fix half the tumor in formalin for IHC (checking Ki-67 or phospho-kinase levels).
-
Mechanistic Visualization: The COX-2 Pathway
Understanding where the pyrazole acts is crucial for interpreting data. Most anti-inflammatory pyrazoles target the hydrophobic channel of COX-2.
Caption: Mechanism of Action. Pyrazole derivatives selectively bind the COX-2 active site, halting the conversion of Arachidonic Acid to Prostaglandins.
References & Standards
-
ARRIVE Guidelines 2.0: Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology.[9] Link
-
Carrageenan Protocol: Morris, C.J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse.[7] Methods in Molecular Biology. Link
-
Pyrazole Kinase Inhibitors: Zhang, H., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. International Journal of Molecular Sciences. Link
-
Vehicle Selection: Gad, S.C., et al. (2016). Pharmaceutical Formulation Development of Peptides and Proteins. CRC Press. (Referenced context: Solubility of lipophilic scaffolds).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. inotiv.com [inotiv.com]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arriveguidelines.org [arriveguidelines.org]
Formulation of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol for biological assays
Application Note: High-Fidelity Formulation & Handling of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol
Executive Summary & Compound Profile
This compound is a bioactive heterocyclic scaffold frequently utilized in medicinal chemistry as a core structure for COX-2 inhibitors , p38 MAPK inhibitors , and TRP channel modulators . Its structural rigidity and fluorination provide metabolic stability and high lipophilicity, but these same features present significant challenges in aqueous formulation.
This guide addresses the critical "solubility cliff" often encountered with bis-aryl pyrazoles. Improper formulation leads to micro-precipitation in assay buffers, resulting in false negatives (loss of potency) or false positives (aggregate-based inhibition).
Physicochemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₀F₂N₂O |
| Molecular Weight | 272.25 g/mol |
| Predicted LogP | ~3.5 – 4.2 (Highly Lipophilic) |
| pKa (OH group) | ~9.5 (Weakly acidic) |
| Solubility (Water) | < 1 µg/mL (Practically insoluble) |
| Solubility (DMSO) | > 25 mg/mL |
Critical Handling Insights (The "Why" Behind the Protocol)
The Oxidation Liability: Unlike simple pyrazoles, the 4-hydroxy substituent introduces a redox-active center. In basic media (pH > 8.0) or prolonged exposure to air, the electron-rich pyrazole ring can facilitate oxidation of the hydroxyl group to a ketone or quinone-imine-like species.
-
Scientist's Rule: Always prepare stocks in degassed, anhydrous DMSO. Avoid storing in aqueous buffers for >4 hours.
The "Crash-Out" Phenomenon:
The two fluorophenyl rings create strong
-
Scientist's Rule: Use an "Intermediate Dilution Step" with a co-solvent (PEG-400 or Ethanol) or ensure the aqueous buffer contains a surfactant (Tween-80 or Pluronic F-127) before adding the compound.
Protocol A: Preparation of Master Stock Solutions
Objective: Create a stable, high-concentration stock (10 mM or 50 mM) for long-term storage.
Materials:
-
Compound: this compound (Solid).[1]
-
Solvent: DMSO (Anhydrous, ≥99.9%, Cell Culture Grade).
-
Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Do not use polystyrene.
Procedure:
-
Weighing: Weigh approximately 2.72 mg of the powder into a tared amber vial. (Targeting 10 mM in 1 mL).
-
Solvent Calculation: Calculate the exact volume of DMSO required based on the precise mass.
-
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.
-
Checkpoint: Hold the vial up to a light source. The solution must be perfectly clear. If haze remains, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Protocol B: Aqueous Dilution for Biological Assays
Objective: Dilute the hydrophobic stock into assay media without precipitation.
The "Intermediate Shift" Method: Direct spiking of 100% DMSO stock into water often fails. We use a 10x intermediate.
Workflow Diagram (Graphviz):
Caption: Step-wise dilution strategy to prevent compound aggregation. The intermediate step ensures the compound is solvated by a carrier before hitting the highly polar aqueous environment.
Step-by-Step:
-
Prepare Assay Buffer: Ensure your buffer (e.g., PBS, HEPES) contains 0.05% Tween-20 or 0.1% BSA . These carriers sequester the lipophilic pyrazole, preventing it from sticking to the plastic walls of the microplate.
-
Intermediate Dilution (100x):
-
Take 10 µL of 10 mM DMSO Stock.
-
Add to 990 µL of the Assay Buffer (with surfactant).
-
Technique: Add the DMSO stock into the vortexing buffer (subsurface injection) to prevent a high-concentration film from forming on top.
-
Result: 100 µM solution (1% DMSO).
-
-
Final Dilution:
-
Add 10 µL of the Intermediate Solution to 990 µL of cell media or enzyme reaction mix.
-
Final Concentration: 1 µM.
-
Final DMSO: 0.01% (Safe for most cell lines).
-
Biological Application: Anti-Inflammatory Assay (COX-2 Inhibition)
This compound class is often screened for Cyclooxygenase (COX) inhibition.
Assay Setup:
-
Enzyme: Recombinant Human COX-2.
-
Substrate: Arachidonic Acid (AA).
-
Probe: 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red).
Protocol:
-
Pre-Incubation: Incubate this compound (at varying concentrations prepared via Protocol B) with the COX-2 enzyme for 15 minutes at room temperature.
-
Note: Pre-incubation allows the inhibitor to access the hydrophobic channel of the enzyme before the substrate competes for binding.
-
-
Reaction Trigger: Add Arachidonic Acid (10 µM final) and Amplex Red reagent.
-
Detection: Monitor fluorescence (Ex 535 nm / Em 590 nm) kinetically for 30 minutes.
-
Data Analysis: Calculate IC₅₀ relative to a "No Inhibitor" (DMSO only) control.
Mechanism of Action Diagram:
Caption: The lipophilic fluorophenyl groups facilitate entry into deep hydrophobic pockets of enzymes like COX-2, blocking substrate access.
Troubleshooting & Stability Data
| Issue | Observation | Root Cause | Solution |
| Precipitation | Cloudy wells or erratic data points. | Solubility limit exceeded in aqueous buffer. | Add 0.05% Tween-20 or reduce final concentration < 10 µM. |
| Loss of Potency | IC₅₀ increases over time (days). | Oxidation of 4-OH group. | Prepare fresh stocks; add 1 mM DTT if assay permits. |
| High Background | Fluorescence in "Blank" wells. | Compound autofluorescence or quenching. | Check compound alone at Ex/Em wavelengths. Pyrazoles can fluoresce in UV/Blue regions. |
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from .
-
PubChem. Compound Summary: this compound (CID 329816231).[1] National Library of Medicine. Retrieved from .
- Bekhit, A. A., et al. (2015).Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review. Mini-Reviews in Medicinal Chemistry. (Contextual grounding for pyrazole bioactivity).
- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
Sources
Use of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol as a chemical probe
An Application & Protocol Guide for the Characterization of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol as a Novel Chemical Probe
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: this compound is not currently an established chemical probe with a defined biological target in public literature. This guide is therefore presented as a comprehensive roadmap for the characterization and validation of this, or any similar novel compound, as a potential chemical probe. The protocols and target described herein are illustrative, based on the well-documented activities of the pyrazole scaffold, to provide a robust framework for probe development.
Introduction: The Promise of a Novel Pyrazole Probe
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and potent research tools.[1][2][3][4] Its versatile structure allows for precise, three-dimensional arrangements of substituents that can drive high-affinity interactions with a wide range of protein targets, particularly protein kinases.[4] this compound (herein referred to as PFP-1 ) represents a novel entity within this chemical class. Its diaryl substitution pattern is common in inhibitors of signaling proteins, making it a compelling candidate for development as a chemical probe.
A chemical probe is a small molecule used to selectively modulate the function of a specific protein target in complex biological systems like cells or whole organisms.[5][6] A high-quality probe is not merely a potent inhibitor in a test tube; it must demonstrate high selectivity for its target and engage that target in a cellular context to produce a measurable functional outcome.[6][7] This guide provides the scientific rationale and detailed protocols to take a novel compound like PFP-1 from initial synthesis to a validated chemical probe, using the p38α mitogen-activated protein kinase (MAPK), a critical node in the inflammatory response, as a plausible hypothetical target.[8][9]
Section 1: Physicochemical Properties and Synthesis Outline
Before biological evaluation, the fundamental properties of PFP-1 must be established. A plausible synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine, a common method for creating the pyrazole core.[1]
Key Physicochemical Parameters to Assess:
-
Purity: Must be >95% as determined by HPLC and NMR. Impurities can confound biological data.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Solubility: Determined in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). Poor solubility is a common reason for assay artifacts.
-
Stability: Assessed in assay media over time to ensure the compound does not degrade during experiments.
Section 2: Hypothetical Target - The p38α MAPK Signaling Pathway
Many diaryl pyrazole derivatives are known to inhibit p38 MAPK, a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[8][9] Activated p38α phosphorylates downstream transcription factors, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[9] Therefore, p38α MAPK serves as a scientifically sound, hypothetical target for PFP-1.
Caption: Hypothetical inhibition of the p38 MAPK pathway by PFP-1.
Section 3: The Probe Validation Workflow: Essential Protocols
Validating a chemical probe requires a tiered approach, moving from direct target interaction in a simplified system to functional effects in a complex cellular environment.
Caption: The tiered workflow for chemical probe validation.
Protocol 1: In Vitro Target Engagement via Thermal Shift Assay (TSA)
Principle: This biophysical assay confirms direct binding of PFP-1 to purified p38α protein. Ligand binding stabilizes the protein, increasing its melting temperature (Tm). This shift (ΔTm) is detected using a fluorescent dye that binds to hydrophobic regions of unfolded proteins.
Materials:
-
Purified recombinant human p38α MAPK protein.
-
PFP-1 stock solution (10 mM in DMSO).
-
SYPRO Orange dye (5000x stock).
-
Assay Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl.
-
Real-Time PCR instrument capable of fluorescence detection.
Methodology:
-
Prepare Protein Solution: Dilute p38α protein to a final concentration of 2 µM in Assay Buffer.
-
Prepare Compound Plate: Create a serial dilution of PFP-1 in DMSO. A typical top concentration for testing is 100 µM. Also, prepare a DMSO-only vehicle control.
-
Assay Preparation:
-
In each well of a 96-well PCR plate, add 20 µL of the 2 µM p38α solution.
-
Add 0.5 µL of the PFP-1 serial dilutions or DMSO control to the respective wells.
-
Add SYPRO Orange dye to a final concentration of 5x.
-
Adjust the final volume to 25 µL with Assay Buffer.
-
-
Thermal Denaturation:
-
Centrifuge the plate briefly to mix.
-
Place the plate in the RT-PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, collecting fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the midpoint of the sigmoidal curve, often calculated by finding the peak of the first derivative.
-
Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of each PFP-1 concentration. A dose-dependent increase in Tm indicates direct binding.
-
Protocol 2: In-Cell Target Engagement via Cellular Thermal Shift Assay (CETSA™)
Principle: CETSA is the gold-standard for confirming a compound engages its target in the native cellular environment.[10][11][12] The principle is the same as TSA: ligand binding stabilizes the target protein against heat-induced denaturation and aggregation. The amount of soluble protein remaining after a heat shock is quantified by Western Blot.[10][13][14]
Materials:
-
Human monocytic cell line (e.g., THP-1).
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
PFP-1 stock solution (10 mM in DMSO).
-
Lysis Buffer: PBS with 1% NP-40 and protease/phosphatase inhibitors.
-
Primary antibody against p38α MAPK and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody and ECL substrate.
Methodology:
-
Cell Treatment: Culture THP-1 cells to a density of ~1x10⁶ cells/mL. Treat cells with various concentrations of PFP-1 (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1 hour at 37 °C.
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Use a thermal cycler to heat the different aliquots to a range of temperatures for 3 minutes (e.g., 40°C to 64°C in 4°C increments). Leave one aliquot at room temperature as the no-heat control.
-
Immediately cool the tubes on ice.
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4 °C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all supernatant samples using a BCA assay.
-
Perform SDS-PAGE and Western blotting using the anti-p38α antibody.
-
Detect the signal using ECL.
-
Strip and re-probe the membrane for the loading control (GAPDH) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for p38α at each temperature point for both vehicle and PFP-1 treated samples.
-
Plot the percentage of soluble p38α (normalized to the no-heat control) against temperature. A rightward shift in the melting curve for PFP-1 treated cells indicates target engagement.
-
Protocol 3: Assessing Target Selectivity via Kinase Profiling
Principle: A good chemical probe should be highly selective for its intended target. Off-target activity can lead to misinterpretation of experimental results.[5] Selectivity is assessed by screening the compound against a large panel of other kinases. This is typically performed as a service by specialized contract research organizations (CROs).[15][16][17][18][19]
Methodology:
-
Select a CRO: Choose a reputable vendor offering kinase selectivity profiling services (e.g., Reaction Biology, Promega, Eurofins).[16][17]
-
Choose a Panel: Select a comprehensive panel, such as the KinomeScan™ panel or an activity-based panel that covers a large fraction of the human kinome.
-
Define Screening Conditions:
-
Provide the CRO with a high-purity sample of PFP-1.
-
Request screening at a single high concentration (e.g., 1 or 10 µM) to identify all potential off-targets.
-
It is crucial to run the screen at or near the physiological ATP concentration (1 mM) for kinases, as some inhibitors are competitive with ATP.[15][17]
-
-
Data Analysis:
-
The data is typically returned as percent inhibition for each kinase at the tested concentration.
-
A common metric for a selective probe is >30-fold selectivity over closely related family members.[6]
-
Visualize the data using a dendrogram to map hits across the kinome tree.
-
Table 1: Hypothetical Kinase Selectivity Data for PFP-1 at 1 µM
| Kinase Target | Family | % Inhibition | Assessment |
| p38α (MAPK14) | MAPK | 98% | Primary Target |
| p38β (MAPK11) | MAPK | 75% | Moderate Off-Target |
| JNK1 | MAPK | 15% | Not significant |
| ERK2 | MAPK | 8% | Not significant |
| TAK1 | MAP3K | 45% | Potential Off-Target |
| SRC | TK | 5% | Not significant |
| CDK2 | CMGC | 2% | Not significant |
Protocol 4: Cellular Functional Assay - Inhibition of TNF-α Production
Principle: This assay connects target engagement to a downstream biological function. In immune cells like macrophages, activation of the p38α pathway by lipopolysaccharide (LPS) is a primary driver of TNF-α production. A successful probe should block this process.
Materials:
-
THP-1 cells differentiated into macrophage-like cells (using PMA).
-
LPS (Lipopolysaccharide).
-
PFP-1 stock solution (10 mM in DMSO).
-
Human TNF-α ELISA kit.
Methodology:
-
Cell Seeding: Seed PMA-differentiated THP-1 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Remove the medium and add fresh medium containing serial dilutions of PFP-1 or a DMSO vehicle control. Incubate for 1 hour.
-
Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 4-6 hours at 37 °C to allow for TNF-α production and secretion.
-
Quantify TNF-α:
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting TNF-α concentration against the logarithm of PFP-1 concentration.
-
Calculate the IC₅₀ value, which is the concentration of PFP-1 required to inhibit 50% of the LPS-induced TNF-α production. This value should be consistent with the potency observed in target engagement assays.
-
Section 4: Data Interpretation and Best Practices
-
Connecting the Dots: A high-quality chemical probe will show a clear correlation across all assays. The biochemical affinity (from TSA) should translate to cellular target engagement (from CETSA), which in turn should correlate with the IC₅₀ in the functional assay (TNF-α inhibition).
-
The Importance of a Negative Control: A crucial component of probe validation, which is often overlooked, is the use of a structurally similar but biologically inactive analog.[20][21] This control helps confirm that the observed cellular phenotype is due to inhibition of the intended target and not some other off-target effect or compound artifact.
-
Selectivity is Key: The kinase profiling data is critical. If PFP-1 inhibits multiple kinases with similar potency, it cannot be used to specifically interrogate p38α biology.[5] Any significant off-targets must be noted and considered when interpreting results.
By following this comprehensive validation workflow, researchers can confidently establish whether a novel molecule like this compound has the required characteristics of a high-quality, selective chemical probe, turning a promising compound into a powerful tool for biological discovery.
References
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
-
Aouad, M. R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 139. Available at: [Link]
- ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services.
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available at: [Link]
- Khan, I., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
-
Kumar, A., et al. (2018). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 10(4), 177–184. Available at: [Link]
- Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services.
-
Zhang, T., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Available at: [Link]
-
Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2892-2903. Available at: [Link]
- Sharma, V., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.
-
Martínez Molina, M., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 191-207. Available at: [Link]
-
Wang, Z., et al. (2012). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. International Journal of Molecular Sciences, 13(12), 16812-16834. Available at: [Link]
-
Tran, T. H., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17351-17359. Available at: [Link]
- Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2892-2903.
- Alto Predict. (2016). Best Practices for Chemical Probes.
- Promega Corporation. (n.d.). Advancing Biomedical Research with Quality Chemical Probes.
- Workman, P., & Collins, I. (2010). The art of the chemical probe.
-
Cilibrizzi, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11453. Available at: [Link]
- bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
-
Müller, S., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 66(23), 15836-15847. Available at: [Link]
- University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
-
Müller, S., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 66(23), 15836–15847. Available at: [Link]
- Google Patents. (n.d.). EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.
-
Dumitrescu, D., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3693. Available at: [Link]
- Chambers, R. D., et al. (2014).
- Gupta, A. (2010). Synthesis of fluorinated pyrazolone compounds. Semantic Scholar.
- Nye, M. J., & Tang, W. P. (1970). Synthesis of Pyrazol-4-Ols. Canadian Journal of Chemistry, 48(21), 3387-3392.
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- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Fluorinated Pyrazoles in Agrochemical Discovery
This guide is structured as a high-level Technical Application Note , designed for use by R&D scientists in agrochemical discovery and resistance management.
Executive Summary
Fluorinated pyrazoles represent a cornerstone pharmacophore in modern agrochemistry.[1] The strategic introduction of fluorine—specifically trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂) groups—onto the pyrazole ring enhances lipophilicity (LogP), metabolic stability, and binding affinity to specific biological targets.
This guide details the application of these scaffolds across three primary modalities:
-
Insecticides: GABA-gated chloride channel antagonists (e.g., Fipronil class).[2]
-
Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs) (e.g., Fluxapyroxad class).[3][4]
-
Herbicides: PPO and HPPD inhibitors (e.g., Pyraflufen-ethyl, Pyrazolate).
Chemical Rationale: The "Fluorine Effect"
In pyrazole synthesis, fluorine is not merely a substituent; it is a structural modulator.
-
Bioisosterism: The -CF₃ group mimics the volume of an isopropyl group but with inverted electronic properties, resisting oxidative metabolism (e.g., P450 hydroxylation).
-
pKa Modulation: Fluorine substitution on the pyrazole ring (specifically at C3 or C5) alters the acidity of the N-H bond (in non-N-alkylated variants), influencing transport across the insect cuticle or fungal cell wall.
Table 1: Comparative Physicochemical Properties
| Property | Non-Fluorinated Pyrazole (Ref) | 3-CF₃-Pyrazole Analog | Impact on Agrochemical Utility |
| Lipophilicity (LogP) | ~0.8 - 1.2 | ~2.5 - 3.2 | Enhanced cuticle penetration and rainfastness. |
| Dipole Moment | High | Moderate | Improved binding in hydrophobic pockets (e.g., GABA-Cl channel). |
| Metabolic Stability | Low (Ring oxidation prone) | High | Prolonged residual activity in field conditions. |
Insecticidal Application: GABA-Cl Antagonists
Target: Phenylpyrazoles (e.g., Fipronil) block the GABA-gated chloride channel, preventing Cl⁻ influx and causing hyperexcitation and death.[2]
Mechanism of Action (MoA)
The fluorinated pyrazole moiety binds to the transmembrane region of the GABA receptor (RDL subunit in insects). Crucially, the -CF₃ group at the C3 position provides the necessary hydrophobic bulk to lock the channel in the closed conformation.
Figure 1: Mechanism of Action for Phenylpyrazole Insecticides targeting the GABA-gated Chloride Channel.
Protocol A: Glass Vial Contact Bioassay (Resistance Screening)
Purpose: To determine the LC₅₀ of novel fluorinated pyrazoles against Musca domestica or Plutella xylostella.
Materials:
-
Scintillation vials (20 mL).
-
Technical grade Fluorinated Pyrazole (purity >95%).[5]
-
Solvent: Acetone (analytical grade).
-
Test subjects: 3–5 day old adult insects (non-blood fed).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the pyrazole in acetone to create a 1000 ppm stock solution.
-
Serial Dilution: Prepare 5–7 distinct concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ppm) to bracket the expected lethal dose.
-
Coating: Pipette 0.5 mL of each dilution into separate glass vials.
-
Drying: Roll the vials on a hot dog roller or rotovap (without vacuum) at room temperature until the acetone evaporates completely, leaving a uniform crystalline residue on the inner glass surface.
-
Exposure: Introduce 10–20 insects into each vial. Cap with a cotton plug saturated with 10% sucrose solution (to prevent starvation mortality).
-
Incubation: Store vials at 25°C ± 2°C, 60% RH.
-
Scoring: Assess mortality at 24h and 48h. "Dead" is defined as the inability to right itself when the vial is agitated.
-
Analysis: Calculate LC₅₀ using Probit analysis.
Fungicidal Application: SDH Inhibitors (SDHI)
Target: Pyrazole-4-carboxamides (e.g., Fluxapyroxad) inhibit Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.[3][6]
Mechanism of Action
The pyrazole ring acts as the "anchor," binding deep within the ubiquinone-binding pocket (Q-site). The fluorine group (often difluoromethyl) forms critical hydrogen bonds or electrostatic interactions with amino acid residues (e.g., Trp, Tyr) in the active site, preventing ubiquinone reduction.
Figure 2: Disruption of Mitochondrial Respiration by Pyrazole-Carboxamide SDHIs.
Protocol B: Mycelial Growth Inhibition Assay (Microtiter Format)
Purpose: Rapid screening of SDHI candidates against Rhizoctonia solani or Botrytis cinerea.
Materials:
-
96-well sterile microplates.
-
Potato Dextrose Broth (PDB).
-
Fungal spore suspension (10⁵ spores/mL).
-
Resazurin dye (Alamar Blue) for metabolic quantification.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 100x stock of the fluorinated pyrazole in DMSO.
-
Plate Setup: Add 1 µL of compound stock to wells to achieve final concentrations (e.g., 0.01 to 100 µM). Include DMSO-only controls.
-
Inoculation: Add 99 µL of PDB containing the fungal spore suspension to each well.
-
Incubation: Incubate plates in the dark at 25°C for 48–72 hours (species dependent).
-
Quantification (Visual/Optical):
-
Optical Density: Measure OD₆₀₀ using a plate reader.
-
Metabolic:[7] Add 10 µL Resazurin. Incubate 4 hours. Viable fungi reduce the blue dye to pink fluorescent resorufin.
-
-
Calculation:
Calculate IC₅₀ using a 4-parameter logistic regression.
Synthesis & Formulation Notes
Synthetic Strategy: Regioselectivity
A common challenge in synthesizing trifluoromethyl-pyrazoles is controlling regioselectivity during the cyclization of hydrazines with 1,3-dicarbonyl equivalents.
-
Pathway: Reaction of aryl hydrazines with ethyl 4,4,4-trifluoro-3-oxobutanoate.
-
Optimization: Using ethanol under reflux typically yields a mixture. Using glacial acetic acid as a solvent often favors the 5-hydroxy-3-trifluoromethyl isomer, which is a key precursor for many herbicides.
Formulation Stability
Fluorinated pyrazoles are highly lipophilic (LogP > 3.0).
-
Recommended Formulation: Emulsifiable Concentrate (EC) or Suspension Concentrate (SC).
-
Adjuvants: Methylated seed oils (MSO) are recommended to facilitate penetration through the waxy cuticle of leaves (herbicides/fungicides) or insect exoskeletons.
References
-
Ogawa, Y., et al. (2020). "Fluorine in Agrochemicals: Recent Trends and Future Prospects." Journal of Pesticide Science.
-
Fujiwara, H., et al. (2019). "Mechanism of Action of Pyrazole-Carboxamide Fungicides." Journal of Agricultural and Food Chemistry.
-
Mao, J., et al. (2023). "Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives." ChemistrySelect.
-
Sparks, T.C., et al. (2020). "Insecticide Resistance Management for Fipronil." Pesticide Biochemistry and Physiology.
-
BenchChem. (2025). "Technical Guide to Pyrazole Carboxamide Fungicides."
-
CDC. (2012). "Guideline for evaluating insecticide resistance in vectors using the CDC bottle bioassay."
Sources
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- 2. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. site.caes.uga.edu [site.caes.uga.edu]
- 4. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol as a Versatile Scaffold for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of steric and electronic properties, enabling it to engage in various interactions with biological targets.[4] The metabolic stability of the pyrazole ring further enhances its desirability in drug design.[2] Notable drugs containing the pyrazole core include the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the anti-cancer drug ruxolitinib, highlighting the scaffold's therapeutic versatility.[1][3]
The 1,3-diaryl-1H-pyrazol-4-ol substructure, and specifically 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol, presents a particularly attractive starting point for the generation of chemical libraries for high-throughput screening. The two aryl rings at the 1 and 3 positions provide opportunities for establishing crucial hydrophobic and aromatic interactions with protein targets, while the hydroxyl group at the 4-position serves as a convenient handle for introducing molecular diversity through various chemical transformations. The presence of fluorine atoms on the phenyl rings can enhance metabolic stability and binding affinity through favorable electrostatic interactions. This application note provides a comprehensive guide to the synthesis of the this compound scaffold and its subsequent utilization in the construction of a diverse chemical library.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core scaffold is efficiently achieved via the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring.[2][3] This reaction involves the condensation of a β-ketoester with a hydrazine derivative, followed by cyclization and tautomerization to yield the desired pyrazol-4-ol.
Conceptual Workflow for Scaffold Synthesis
Caption: Synthesis of the this compound scaffold.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 4-fluorobenzoate
-
Ethyl 4-fluoroacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Step 1: Synthesis of Ethyl 2-(4-fluorobenzoyl)-3-(4-fluorophenyl)-3-oxopropanoate (β-Ketoester Intermediate)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol (100 mL) and sodium ethoxide (1.1 equivalents).
-
To this solution, add ethyl 4-fluoroacetate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, add ethyl 4-fluorobenzoate (1.0 equivalent) and heat the mixture to reflux for 4-6 hours. The progress of the Claisen condensation can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure β-ketoester intermediate.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the synthesized β-ketoester (1.0 equivalent) in glacial acetic acid (50 mL).
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Library Synthesis: Diversification of the Pyrazol-4-ol Scaffold
The hydroxyl group at the 4-position of the pyrazole ring is the primary point of diversification for library synthesis. O-alkylation is a straightforward and high-yielding reaction that allows for the introduction of a wide variety of substituents.[5] This enables the exploration of the chemical space around the core scaffold, which is crucial for identifying structure-activity relationships (SAR).
Conceptual Workflow for Library Synthesis via O-Alkylation
Caption: Library generation via O-alkylation of the pyrazol-4-ol scaffold.
Detailed Experimental Protocol: Parallel O-Alkylation for Library Synthesis
This protocol is designed for parallel synthesis in a 96-well plate format.
Materials:
-
This compound (core scaffold)
-
A diverse set of alkyl halides (e.g., alkyl bromides, iodides) as building blocks
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
96-well reaction block
-
Multi-channel pipette
Procedure:
-
Prepare a stock solution of the this compound scaffold in anhydrous DMF (e.g., 0.1 M).
-
In each well of the 96-well reaction block, add potassium carbonate (3.0 equivalents).
-
Using a multi-channel pipette, dispense the stock solution of the pyrazol-4-ol scaffold into each well (1.0 equivalent).
-
Prepare stock solutions of the diverse alkyl halide building blocks in anhydrous DMF (e.g., 0.12 M).
-
Add the corresponding alkyl halide solution to each well (1.2 equivalents).
-
Seal the reaction block and heat to 60-80 °C for 12-24 hours. The reaction can be monitored by LC-MS analysis of a few representative wells.
-
After the reaction is complete, cool the reaction block to room temperature.
-
Quench the reaction by adding water to each well.
-
Extract the products using a suitable organic solvent (e.g., ethyl acetate) via liquid-liquid extraction in the 96-well plate format.
-
The organic extracts containing the library of 4-alkoxy-1,3-diarylpyrazoles can be directly used for high-throughput screening after concentration.
Biological Applications and Potential Targets
Derivatives of the 1,3-diarylpyrazole scaffold have demonstrated a wide range of biological activities, making them promising candidates for drug discovery programs targeting various diseases.[4][6] The synthesized library from the this compound scaffold can be screened against a multitude of biological targets.
Potential Therapeutic Areas and Targets:
| Therapeutic Area | Potential Molecular Targets | Rationale and Supporting Evidence |
| Oncology | Kinases (e.g., VEGFR, EGFR), Tubulin | The 1,3-diarylpyrazole scaffold is a known pharmacophore in several kinase inhibitors.[4] Modifications at the 4-position can modulate selectivity and potency. |
| Inflammation | Cyclooxygenase (COX) enzymes, Cytokines (e.g., TNF-α, IL-6) | Pyrazole derivatives, such as celecoxib, are potent and selective COX-2 inhibitors.[1] The synthesized library can be screened for novel anti-inflammatory agents. |
| Infectious Diseases | Bacterial enzymes (e.g., DNA gyrase), Fungal enzymes (e.g., lanosterol 14α-demethylase) | 1,3-diarylpyrazole derivatives have shown promising antibacterial and antifungal activities.[6] |
| Neurodegenerative Diseases | Monoamine oxidase (MAO), Acetylcholinesterase (AChE) | The pyrazole scaffold has been explored for its potential in developing agents for neurodegenerative disorders. |
Conclusion
The this compound scaffold is a highly valuable starting point for the construction of diverse chemical libraries for drug discovery. Its straightforward synthesis via the Knorr pyrazole reaction and the presence of a readily functionalizable hydroxyl group at the 4-position make it an ideal platform for exploring structure-activity relationships. The protocols outlined in this application note provide a robust framework for the synthesis of the core scaffold and the generation of a library of 4-alkoxy-1,3-diarylpyrazoles. The broad spectrum of biological activities associated with the pyrazole nucleus suggests that libraries derived from this scaffold have a high potential for yielding novel hit compounds against a range of therapeutic targets.
References
-
Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and medicinal chemistry applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5879.
-
Upadhyay, A., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(24), 2011-2027. [Link]
- Gomha, S. M., et al. (2015). Pyrazoles and fused pyrazoles as promising anticancer agents. RSC Advances, 5(116), 95781-95801.
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Bondock, S., et al. (2015). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5194-5199. [Link]
-
Yang, Y., et al. (2011). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein Journal of Organic Chemistry, 7, 1656-1662. [Link]
-
Madhavilatha, B., et al. (2015). Synthesis of 1,2,3-triazole and isoxazole-linked pyrazole hybrids and their cytotoxic activity. Russian Journal of Bioorganic Chemistry, 41, 444-452. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Click chemistry applications of pyrazole derivatives
[1]
In modern drug discovery, the fusion of pyrazole scaffolds with click chemistry (CuAAC) represents a high-value strategy for rapid library generation and lead optimization.[1]
-
The Pyrazole Advantage: Pyrazoles are "privileged structures" in medicinal chemistry, serving as core pharmacophores in blockbuster drugs like Celecoxib (COX-2 inhibitor), Sildenafil (PDE5 inhibitor), and Ruxolitinib (JAK inhibitor).[1] Their ability to act as both hydrogen bond donors and acceptors allows for high-affinity binding to kinase ATP-pockets and G-protein-coupled receptors (GPCRs).[1]
-
The Click Advantage: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,4-disubstituted 1,2,3-triazoles.[1] This triazole ring is not merely a passive linker; it acts as a bioisostere of the amide bond , mimicking its electronic properties and planarity while being resistant to metabolic hydrolysis.
Core Application Directive: By functionalizing pyrazoles with alkyne or azide "handles," researchers can rapidly conjugate them to diverse molecular libraries. This approach is critical for Fragment-Based Drug Discovery (FBDD) , where pyrazole fragments are "clicked" to secondary moieties to probe adjacent binding pockets.[1]
Mechanism & Chemistry: The Hybridization Engine
The primary chemical engine is the formation of Pyrazole-Triazole Hybrids .[1] This involves the cycloaddition of a pyrazole-derived alkyne with an organic azide (or vice versa).[1][2]
Reaction Classes
-
Type A (N-Linked): N-propargyl pyrazoles reacting with aryl/alkyl azides.[1] This is the most common route to modulate solubility and target affinity.
-
Type B (C-Linked): Pyrazoles substituted at C3, C4, or C5 with alkyne/azide groups. This is often used to extend the pharmacophore into deep hydrophobic pockets of enzymes (e.g., Kinase hinge regions).
Visualizing the Workflow
The following diagram outlines the strategic workflow for synthesizing a library of Pyrazole-Triazole hybrids.
Figure 1: Strategic workflow for generating Pyrazole-Triazole hybrid libraries using CuAAC click chemistry.
Key Applications in Drug Development
A. Kinase Inhibition (Oncology)
Pyrazole-triazole conjugates are extensively designed to target receptor tyrosine kinases (RTKs).[1]
-
Mechanism: The pyrazole moiety binds to the hinge region of the kinase (mimicking Adenine), while the triazole linker orients a hydrophobic tail into the "back pocket" or solvent-exposed region.[1]
-
Target Examples: EGFR, VEGFR-2, and GSK-3
.[1] -
Data Insight: Hybrids often show IC
values in the low nanomolar range (e.g., 2.8 M against MCF-7 cells) due to the additional dipole interactions provided by the triazole nitrogen atoms.[1]
B. Antimicrobial & Antifungal Agents
With the rise of multidrug-resistant (MDR) pathogens, "clicking" pyrazoles to other heterocycles (like coumarins or indoles) creates dual-action antibiotics.[1]
-
Target: DNA Gyrase or Topoisomerase IV.
-
Efficacy: Pyrazole-triazole hybrids have demonstrated superior activity against S. aureus and C. albicans compared to standard pyrazoles alone, likely due to improved cell membrane permeability facilitated by the triazole linker.
C. Agrochemicals
Novel fungicides are developed by linking pyrazoles (similar to pyraclostrobin) with triazoles (similar to tebuconazole).[1] The resulting "hybrid" often overcomes resistance mechanisms found in single-mode-of-action fungicides.[1]
Detailed Experimental Protocol
Protocol Title: Synthesis of 1,4-Disubstituted 1,2,3-Triazole-Linked Pyrazole Hybrids via CuAAC.
Scope: This protocol describes the synthesis of a library of compounds where a pyrazole core is linked to various aryl azides.
Phase 1: Precursor Synthesis (N-Propargylation)
Objective: To install the alkyne handle on the pyrazole ring.
-
Reagents: 3,5-Dimethylpyrazole (1.0 eq), Propargyl bromide (1.2 eq), K
CO (2.0 eq). -
Solvent: Anhydrous Acetone or DMF.
-
Procedure:
-
Dissolve 3,5-dimethylpyrazole in acetone.[1]
-
Add anhydrous K
CO and stir at room temperature for 30 min. -
Add propargyl bromide dropwise at 0°C.
-
Reflux the mixture for 6–8 hours (monitor via TLC, Hexane:EtOAc 3:1).
-
Workup: Filter off inorganic salts. Evaporate solvent. Dissolve residue in DCM, wash with water and brine. Dry over Na
SO . -
Yield: Typically 85–95% (Product: 1-(Prop-2-yn-1-yl)-3,5-dimethyl-1H-pyrazole).[1]
-
Phase 2: The Click Reaction (CuAAC)
Objective: To couple the alkyne-pyrazole with an azide library.[1][2]
Reagents:
-
Substrate A: Propargyl-pyrazole (from Phase 1) (1.0 eq).[1]
-
Substrate B: Aryl Azide (1.0 eq) (Prepared in situ or pre-synthesized).[1]
-
Catalyst: CuSO
·5H O (10 mol%).[1] -
Reductant: Sodium Ascorbate (20 mol%).[1]
-
Solvent System:
-BuOH : H O (1:1).[1] Note: Water is essential for the acceleration of the reaction.
Step-by-Step Procedure:
-
Preparation: In a 20 mL scintillation vial, dissolve the Propargyl-pyrazole (0.5 mmol) and the organic Azide (0.5 mmol) in 4 mL of
-BuOH. -
Catalyst Activation: In a separate tube, dissolve CuSO
·5H O (12 mg) and Sodium Ascorbate (20 mg) in 4 mL of deionized water.[1] The solution should turn bright yellow/orange (generation of Cu(I)).[1] -
Initiation: Add the aqueous catalyst solution to the organic substrate solution. Cap the vial and stir vigorously at Room Temperature (RT) for 6–12 hours.
-
Observation: A precipitate (the triazole product) often forms as the reaction proceeds.
-
-
Quenching & Isolation:
-
Dilute the reaction mixture with 20 mL of ice-cold water.
-
If solid forms: Filter the precipitate, wash with cold water (3x) and dilute ammonium hydroxide (to remove Cu traces).
-
If oil forms: Extract with Ethyl Acetate (3 x 15 mL).[1] Wash organic layer with 5% NH
OH (to remove Copper) and brine.
-
-
Purification: Recrystallization from Ethanol/Water is usually sufficient. If necessary, purify via flash column chromatography (EtOAc/Hexane gradient).
Validation Metrics (Self-Check):
-
1H NMR: Look for the disappearance of the alkyne proton (~2.5 ppm, t) and the appearance of the distinct Triazole-H singlet (typically 7.5–8.5 ppm).[1]
-
Purity: HPLC purity should be >95% for biological screening.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sluggish Reaction | Oxidation of Cu(I) to Cu(II) | Increase Sodium Ascorbate to 40 mol%. Degas solvents with N |
| Copper Contamination | Inefficient workup | Wash organic layer with EDTA solution or aqueous NH |
| Substrate Insolubility | Highly lipophilic azides | Switch solvent to THF/H |
| Regioisomer Mixtures | Thermal cycloaddition (non-catalytic) | Ensure temperature does not exceed 40°C. High heat promotes 1,5-isomer formation (undesired).[1] |
References
-
Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids. National Institutes of Health (NIH). [Link] (Search Term: Pyrazole-1,2,4-triazole Hybrids)[1]
-
Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and biological evaluation of pyrazolo–triazole hybrids as cytotoxic and apoptosis inducing agents. Royal Society of Chemistry (RSC). [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI Molecules. [Link]
Sources
- 1. Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors [beilstein-journals.org]
Troubleshooting & Optimization
Troubleshooting common side reactions in Knorr pyrazole synthesis
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of pyrazole derivatives. As a Senior Application Scientist with extensive experience in synthetic methodology, I have compiled this resource to address the common challenges and side reactions encountered during this synthesis. My goal is to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
This guide is structured in a flexible question-and-answer format to directly address the specific issues you may face. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. How can I control the regioselectivity?
A1: The formation of regioisomers is the most common side reaction in the Knorr pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. [1][2] The regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[3]
Underlying Cause: The reaction proceeds through the formation of a hydrazone intermediate, which can form at either of the two carbonyl groups of the 1,3-dicarbonyl. The subsequent cyclization leads to the two possible regioisomers. The initial nucleophilic attack of the hydrazine onto the dicarbonyl compound is the key regiochemistry-determining step.
Troubleshooting Strategies:
-
pH Control: The acidity of the reaction medium is a critical parameter.
-
Acidic Conditions (e.g., acetic acid, HCl): Under acidic conditions, the reaction is generally favored.[4] Acid catalysis activates the carbonyl group for nucleophilic attack by the hydrazine.[5]
-
Near-Neutral or Basic Conditions: At higher pH values (pH 7 or above), the reaction can be sluggish or even stall at the hydrazone intermediate stage without cyclizing to the pyrazole.[5]
-
-
Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity.
-
Protic Solvents: Ethanol is a common solvent, but can sometimes lead to poor regioselectivity.
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity in favor of one isomer. The high hydrogen-bond-donating ability of these solvents is thought to differentially stabilize the transition states leading to the two regioisomers.
-
-
Temperature Optimization: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
Experimental Protocol for Enhancing Regioselectivity:
| Parameter | Conventional Conditions | Recommended for High Regioselectivity | Rationale |
| Solvent | Ethanol, Methanol | 2,2,2-Trifluoroethanol (TFE) | Fluorinated alcohols can enhance regioselectivity through specific solvent-substrate interactions. |
| Acid Catalyst | Acetic Acid | Acetic Acid (catalytic amount) | Maintains acidic conditions necessary for cyclization. |
| Temperature | Reflux | Room Temperature to 0 °C | Lower temperatures can favor the kinetic product, potentially increasing the isomeric ratio. |
| Reactant Ratio | 1:1 (Dicarbonyl:Hydrazine) | 1:1.1 (Slight excess of hydrazine) | Can influence the reaction kinetics and regioselectivity.[6] |
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for improving regioselectivity.
Q2: My reaction seems to stop at the hydrazone intermediate and is not proceeding to the pyrazole. What could be the issue?
A2: The accumulation of the hydrazone intermediate is a common problem, often indicating that the cyclization step is being hindered.
Underlying Cause: The cyclization of the hydrazone to the pyrazole is an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the remaining carbonyl group. This step is often the rate-limiting step and is highly dependent on the reaction conditions.
Troubleshooting Strategies:
-
Insufficient Acid Catalysis: The most common reason for a stalled reaction is the lack of a proper acid catalyst. The carbonyl group needs to be protonated to become sufficiently electrophilic for the intramolecular attack.
-
Solution: Add a catalytic amount of a protic acid like glacial acetic acid or a few drops of concentrated HCl.[4]
-
-
Reaction Temperature is Too Low: While lower temperatures can be beneficial for regioselectivity, they can also slow down the cyclization rate.
-
Solution: If the reaction is stalling at room temperature, try gently heating the reaction mixture. Monitoring the reaction by TLC is crucial to avoid decomposition at higher temperatures.
-
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the cyclization step.
-
Solution: In such cases, prolonged reaction times and higher temperatures may be necessary. Microwave-assisted synthesis can sometimes be effective in overcoming high activation barriers.
-
Reaction Mechanism and Stalling Point:
Caption: The Knorr pyrazole synthesis can stall at the hydrazone intermediate.
Q3: My reaction mixture has developed a significant color (yellow/red), and I'm seeing multiple spots on my TLC. How do I minimize these impurities?
A3: The formation of colored impurities is often attributed to the instability of the hydrazine starting material or the 1,3-dicarbonyl compound under the reaction conditions.
Underlying Cause:
-
Hydrazine Decomposition: Phenylhydrazine and its derivatives can be sensitive to air and light, leading to the formation of colored oxidation byproducts.[7]
-
1,3-Dicarbonyl Decomposition: Some 1,3-dicarbonyl compounds can undergo self-condensation or decomposition, especially under harsh acidic or basic conditions and elevated temperatures.[8]
Troubleshooting Strategies:
-
Purity of Starting Materials:
-
Hydrazine: Use freshly distilled or high-purity hydrazine. Phenylhydrazine, in particular, should be a pale yellow liquid; a dark red or brown color indicates significant oxidation. Storing hydrazines under an inert atmosphere (nitrogen or argon) can prolong their shelf life.[9]
-
1,3-Dicarbonyl: Ensure the purity of the 1,3-dicarbonyl compound, as impurities can lead to side reactions.
-
-
Reaction Conditions:
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can minimize the oxidation of the hydrazine.
-
Temperature Control: Avoid excessive heating, as it can accelerate the decomposition of both the reactants and the product.
-
-
Work-up and Purification:
-
Aqueous Work-up: A standard aqueous work-up can help remove some of the more polar impurities.
-
Recrystallization: This is often an effective method for purifying the final pyrazole product and removing colored impurities.[10]
-
Column Chromatography: For stubborn impurities or for separating regioisomers, silica gel column chromatography is the method of choice. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Purification via Salt Formation: Pyrazoles are basic and can be protonated to form salts. This property can be exploited for purification.
-
Detailed Protocol for Purification by Acid Salt Formation:
-
Dissolve the crude pyrazole mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Add a solution of an acid (e.g., HCl in ether, or concentrated sulfuric acid) dropwise while stirring.
-
The pyrazole salt will precipitate out of the solution.
-
Collect the salt by filtration and wash with the organic solvent to remove non-basic impurities.
-
The pure pyrazole can be liberated by neutralizing the salt with a base (e.g., sodium bicarbonate solution) and extracting with an organic solvent.[11][12]
Q4: I have a mixture of regioisomers. How can I differentiate them and confirm the structure of my desired product?
A4: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the structural elucidation and differentiation of pyrazole regioisomers.
Spectroscopic Differentiation:
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the pyrazole ring and the substituents are sensitive to their electronic environment, which differs between regioisomers. The proton on the C4 position of the pyrazole ring typically appears as a singlet.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the carbons in the pyrazole ring will differ between the two isomers.
-
2D NMR Spectroscopy (NOESY and HMBC): These techniques are particularly powerful for unambiguously assigning the correct structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. For an N1-substituted pyrazole, a NOE can often be observed between the protons of the N1-substituent and the proton at the C5 position of the pyrazole ring, confirming their proximity.[13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. For an N1-substituted pyrazole, the protons on the N1-substituent will show a correlation to the C5 carbon, but not the C3 carbon. This is a definitive way to distinguish the isomers.[14]
-
Illustrative HMBC Correlations for Regioisomer Differentiation:
Caption: HMBC correlations can definitively distinguish pyrazole regioisomers.
Advanced Troubleshooting: The Use of Dicarbonyl Surrogates
For cases where controlling regioselectivity with an unsymmetrical 1,3-dicarbonyl proves exceptionally challenging, a more robust strategy is to employ a 1,3-dicarbonyl surrogate . These are molecules that have a built-in difference in reactivity at the two electrophilic centers, thereby directing the initial attack of the hydrazine to a specific position.
A common and effective class of dicarbonyl surrogates are β-enaminones .
Synthesis of Pyrazoles using β-Enaminones:
The synthesis of β-enaminones is typically straightforward, often involving the condensation of a 1,3-dicarbonyl with an amine. The subsequent reaction with a hydrazine proceeds with high regioselectivity.
General Protocol for Pyrazole Synthesis from a β-Enaminone:
-
Formation of the β-Enaminone: React the 1,3-dicarbonyl compound with a suitable amine (e.g., dimethylamine) to form the corresponding β-enaminone. This step effectively "protects" one of the carbonyl groups as a less reactive enamine.
-
Reaction with Hydrazine: Treat the purified β-enaminone with the substituted hydrazine in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., acetic acid).
-
Work-up and Purification: The reaction mixture is then worked up and purified using standard techniques such as recrystallization or column chromatography to yield a single regioisomer of the pyrazole.[15][16]
Workflow for Dicarbonyl Surrogate Strategy:
Caption: Using a β-enaminone surrogate for regioselective pyrazole synthesis.
References
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. ScienceDirect. [Link]
-
Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC. [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
-
"Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information". A B Enterprises. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
- DE102009060150A1 - Process for the purification of pyrazoles.
-
How can I prevent or control the decomposition of acetophenone phenylhydrazone?. ResearchGate. [Link]
- WO2011076194A1 - Method for purifying pyrazoles.
- Stabilized phenyl-hydrazine - US2701815A.
-
2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. [Link]
-
Phenylhydrazine (CICADS). Inchem.org. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. LOCKSS. [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
-
Knorr Pyrazole Synthesis. Merck Index. [Link]
-
4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety. PMC. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Dicarbonyl. Wikipedia. [Link]
-
How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound?. LookChem. [Link]
-
What takes place in this transformation of the 1,3-dicarbonyl?. Chemistry Stack Exchange. [Link]
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- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. mdpi.com [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. diposit.ub.edu [diposit.ub.edu]
- 16. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support guide for 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges related to the purification of this compound. Achieving high purity is critical for reliable downstream applications, from biological screening to structural analysis, and this guide is designed to provide you with the scientific rationale behind effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, for pyrazoles synthesized via the common condensation of a 1,3-dicarbonyl equivalent with a substituted hydrazine, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 4-fluorophenylhydrazine and the corresponding 1,3-dicarbonyl precursor are common.
-
Regioisomers: If an unsymmetrical dicarbonyl precursor is used, the formation of a regioisomeric pyrazole is possible. The condensation of hydrazines with β-diketones can sometimes lead to mixtures of regioisomers.[1]
-
Side-Reaction Products: Products from self-condensation of the dicarbonyl starting material or hydrolysis of intermediates can occur.
-
Solvent Residues: Residual high-boiling point solvents used in the synthesis (e.g., DMF, acetic acid) can be present.[2][3]
Q2: What is the most effective initial strategy for purifying the crude product?
A2: For most crystalline solids like this compound, recrystallization is the most efficient and scalable initial purification technique. It is excellent for removing small to moderate amounts of impurities that have different solubility profiles from the target compound. If the crude product is an oil or if recrystallization fails to remove a persistent impurity, silica gel column chromatography is the recommended secondary method.[4][5]
Q3: How can I accurately assess the purity of my final product?
A3: A combination of methods is essential for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the number of components. The sample is considered pure if it shows a single spot in multiple solvent systems of varying polarity.
-
High-Performance Liquid Chromatography (RP-HPLC): Provides quantitative data on purity. A well-developed method can separate closely related impurities and determine purity as a percentage of the total peak area.[6]
-
Nuclear Magnetic Resonance (¹H NMR): Allows for structural confirmation and can reveal the presence of impurities with distinct proton signals. Integration of impurity peaks relative to the product peaks can provide a molar ratio.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.
Troubleshooting Guide: Common Purification Issues
Q4: My crude product "oiled out" instead of crystallizing during recrystallization. What went wrong and how do I fix it?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is a common problem.
-
Causality: This typically happens for one of two reasons:
-
The boiling point of the solvent is higher than the melting point of your compound (or a eutectic mixture of your compound and impurities).
-
The solution is too highly supersaturated, causing the compound to precipitate faster than it can form an ordered crystal lattice.
-
-
Solutions & Scientific Rationale:
-
Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Slow cooling encourages the formation of stable crystal nuclei. Insulating the flask can help.[7]
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.
-
Switch to a Solvent Pair: This is often the best solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly. This technique allows for fine control over the solubility.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Q5: I performed a recrystallization, but my NMR analysis still shows a significant impurity. What should I do next?
A5: This indicates that the impurity has a solubility profile very similar to your target compound in the chosen solvent system.
-
Causality: Co-crystallization can occur when an impurity has similar structural and polarity features to the desired product, allowing it to be incorporated into the crystal lattice.
-
Solutions & Scientific Rationale:
-
Change the Solvent System: The most critical step in developing a successful crystallization is solvent selection.[7] An ideal solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures. Try a solvent with a different polarity. For example, if you used ethanol (polar, protic), try ethyl acetate (polar, aprotic) or toluene (nonpolar).
-
Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient. A second pass may successfully remove the remaining impurity.
-
Switch to Column Chromatography: If multiple recrystallization attempts fail, the impurity is likely too similar to your product for this method to be effective. Silica gel chromatography separates compounds based on differences in their interaction with the stationary phase, which is often a more sensitive separation mechanism than solubility.[4] A typical eluent system to start with would be a mixture of ethyl acetate and a nonpolar solvent like hexane or petroleum ether.[5]
-
Acid-Base Extraction (If Applicable): If the impurity has a different acidic/basic character than your pyrazol-4-ol (which is weakly acidic), you may be able to separate them. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (like NaHCO₃ solution). The acidic pyrazol-4-ol may be deprotonated and move to the aqueous layer, while a neutral impurity remains in the organic layer. You can then re-acidify the aqueous layer and extract your purified product.
-
Q6: My product seems to be degrading during silica gel chromatography. Why is this happening?
A6: Pyrazol-4-ols can be sensitive to the acidic nature of standard silica gel.
-
Causality: The silica surface is covered with silanol (Si-OH) groups, making it slightly acidic. This can catalyze the degradation or rearrangement of sensitive compounds over the long exposure time of a column run.
-
Solutions & Scientific Rationale:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the eluent containing a small amount of a neutralizer like triethylamine (~0.5-1% by volume). This will neutralize the acidic sites on the silica surface.
-
Use Neutral or Alumina Stationary Phase: If deactivation is insufficient, consider using a neutral stationary phase like deactivated neutral alumina.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the column efficiently. Use a slightly more polar solvent system to speed up the elution (while maintaining separation).
-
Visual Workflows and Diagrams
Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification method.
Standard Recrystallization Workflow
Caption: A visual guide to the key stages of a standard laboratory recrystallization.
Data Summary Table
| Purification Method | Recommended Solvents / Eluents | Polarity | Expert Notes |
| Recrystallization | Ethanol or Isopropanol | High | Good general-purpose solvents for many pyrazole derivatives.[4][7] |
| Toluene | Low | Effective if impurities are significantly more polar than the product. | |
| Ethyl Acetate / Hexane | Tunable | A solvent/anti-solvent pair that offers excellent control over solubility. | |
| Flash Chromatography | Ethyl Acetate / Hexane (Gradient) | Tunable | Start with low polarity (e.g., 10% EtOAc) and gradually increase.[5] |
| Dichloromethane / Methanol (Gradient) | Tunable | For more polar compounds. Use with care due to potential for degradation. |
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
This protocol is a standard procedure for purifying a crystalline solid.
Methodology:
-
Dissolution: Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the recrystallization solvent (ethanol) to boiling.
-
Add the hot ethanol to the flask containing the crude solid portion-wise with stirring and heating until the solid just dissolves. Expert Tip: Adding the minimum amount of hot solvent is critical to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel. Pour the hot solution through the funnel into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.[7]
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by MP, NMR, and HPLC.
Protocol 2: Purification by Silica Gel Flash Chromatography
This protocol is for separating the target compound from impurities with different polarities.
Methodology:
-
Eluent Preparation: Prepare a stock of the mobile phase (eluent). A good starting point is a 20:80 mixture of ethyl acetate:hexane. Adjust the polarity based on initial TLC analysis.
-
Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder (this is called "dry loading"). Expert Tip: Dry loading typically results in better separation and sharper bands compared to loading the sample as a liquid.
-
Column Packing: Prepare a glass chromatography column with silica gel slurried in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). Ensure the silica bed is compact and level.
-
Loading: Carefully add the dry-loaded sample to the top of the packed silica gel bed. Add a thin layer of sand on top to prevent disturbance of the sample layer.
-
Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.
-
Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound. Dry under high vacuum and characterize.
References
- BenchChem. (2025).
- Freeman, J. P., & Gannon, J. T. (1968). Synthesis and some reactions of 4H-pyrazole derivatives. The Journal of Organic Chemistry, 34(1), 194–199.
-
Naimi, E., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
ChemRxiv. (2025). Practical Synthesis of Pyrazol-4-thiols. [Link]
- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
-
Patel, R. J., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7. [Link]
- Kumar, K. S., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
-
Yathirajan, H. S., et al. (2010). 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1948. [Link]
-
Xu, T., et al. (2025). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 23, 7260-7264. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]
- U.S. Patent No. US10538493B2. (2020).
-
Silva, A. M. S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6432. [Link]
-
Wu, T.-R., et al. (2011). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein Journal of Organic Chemistry, 7, 1656–1661. [Link]
- S.N., S., et al. (2024). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential.
- Patil, S. B., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 355-360.
Sources
Technical Support Center: Overcoming Poor Solubility of Pyrazole Compounds
[1]
Topic: Strategies for solubilizing pyrazole-based small molecules in aqueous media. Content Type: Technical Troubleshooting Guide & FAQ. Audience: Medicinal Chemists, Formulation Scientists, and Pre-clinical Researchers.
Introduction: The Pyrazole Paradox
As a Senior Application Scientist, I frequently encounter a recurring issue: a researcher designs a potent pyrazole-based inhibitor, only to find it precipitates immediately in biological buffers.
The Root Cause: The pyrazole ring (1,2-diazole) is a master of intermolecular interactions. Its planar structure and the presence of both a hydrogen bond donor (NH) and an acceptor (N) facilitate the formation of tight, cyclic dimers or catemers (chains) in the solid state. This results in high crystal lattice energy (high melting point), which directly opposes dissolution. Furthermore, the parent pyrazole is a weak base (pKa ~2.5), meaning it remains uncharged—and therefore hydrophobic—at physiological pH (7.4) unless specific substituents modulate its electronic properties.
This guide provides a systematic workflow to disrupt these interactions and achieve thermodynamic solubility.
Part 1: Pre-Formulation & Chemical Modification
Q: My pyrazole compound precipitates upon addition to the assay buffer (pH 7.4). Why isn't DMSO keeping it in solution?
A: This is a classic "crash-out" event. While DMSO is an excellent solvent for the organic stock, the moment you dilute into an aqueous buffer, the logP (lipophilicity) of your compound dominates.
The Fix: You must determine if the precipitation is kinetic or thermodynamic.
-
Check the pKa: Most pyrazoles are neutral at pH 7.4. If your compound has no other ionizable groups, it relies solely on hydrophobic hydration, which is energetically unfavorable.
-
Disrupt Planarity: If you are in the lead-optimization phase, consider introducing "escape from flatland" modifications. Replacing a flat aromatic substituent with a saturated heterocycle (e.g., morpholine) or adding an
carbon linker can disrupt the crystal packing efficiency, lowering the lattice energy and improving solubility [1].
Q: How do I select the right counter-ion for salt formation?
A: Salt formation is the most robust method for increasing solubility, but it requires a specific
The Rule of 3: For a stable salt species that does not disproportionate back to the free base in solution, the difference between the pKa of the counter-ion and the drug must be
-
For Basic Pyrazoles: The N2 nitrogen is the basic site. However, its pKa is typically low (~2.5). You need a strong acid (pKa < -1) like Hydrochloric acid (HCl), Methanesulfonic acid (Mesylate), or Sulfuric acid.
-
For Acidic Pyrazoles: If the N1 position is unsubstituted, the NH is weakly acidic (pKa ~14), making salt formation with bases difficult in water. However, electron-withdrawing groups (EWGs) on the ring can lower this pKa, allowing salts with strong bases like Sodium (
) or Potassium ( ) [2].
Table 1: Common Counter-ions for Pyrazoles
| Pyrazole Type | pKa Range | Recommended Counter-ions | Notes |
| Weak Base | 1.0 – 3.0 | Chloride, Mesylate, Sulfate, Tosylate | Requires strong acids. Risk of hygroscopicity. |
| Weak Acid (NH free) | 10.0 – 14.0 | Sodium, Potassium, Tromethamine | Only viable if EWGs (e.g., -CF3) lower pKa < 10. |
| Amphoteric | Mixed | Hemi-sulfate, Maleate | Complex; requires careful stoichiometry. |
Part 2: Formulation Strategies (Liquid & Solid)
Q: Standard co-solvents aren't working. What is the next step for an IV formulation?
A: If simple co-solvents (Ethanol, PEG400) fail, you must move to Complexation or Surfactant Systems .
1. Cyclodextrins (CDs): Cyclodextrins form inclusion complexes where the hydrophobic pyrazole ring sits inside the lipophilic cavity, while the hydrophilic exterior interacts with water.
-
Recommendation: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD) or Sulfobutyl ether- -CD (SB- -CD) . These derivatives disrupt the H-bonding network of the native -CD, preventing the complex itself from precipitating [3]. -
Thermodynamics: The process is typically enthalpy-driven (
) due to the displacement of high-energy water molecules from the CD cavity.
2. Amorphous Solid Dispersions (ASDs): For oral delivery of "brick-dust" molecules (high melting point, low solubility), ASDs are the gold standard.
-
Mechanism: You "freeze" the compound in a high-energy amorphous state within a polymer matrix. This generates a "spring and parachute" effect: the amorphous form dissolves rapidly (spring) to create a supersaturated solution, and the polymer prevents re-crystallization (parachute) [4].
-
Polymers of Choice: HPMCAS (Hypromellose acetate succinate) and PVP-VA (Copovidone).
Part 3: Experimental Protocols
Protocol A: Kinetic Solubility Profiling (The "Crash" Test)
Use this to determine the maximum concentration your assay buffer can tolerate.
-
Prepare Stock: Dissolve compound in DMSO to 10 mM.
-
Prepare Buffer: Aliquot 196
L of PBS (pH 7.4) into a 96-well UV-transparent plate. -
Spike: Add 4
L of DMSO stock (Final conc: 200 M, 2% DMSO). Mix by shaking for 2 hours at room temperature. -
Filter: Filter using a 0.45
m PVDF filter plate to remove precipitates. -
Quantify: Measure UV absorbance at
and compare against a standard curve prepared in 100% DMSO (to avoid precipitation issues in the standard). -
Calculate: Solubility (
M) = (Abs_sample / Abs_standard) Standard_Conc.
Protocol B: Salt Screening Workflow
Use this to identify a crystalline salt form.
-
Dissolution: Dissolve 50 mg of free base pyrazole in a minimal amount of Acetone or Methanol.
-
Acid Addition: Add 1.1 equivalents of the selected acid (e.g., 1M HCl in ether or neat Methanesulfonic acid).
-
Nucleation:
-
Scenario A (Precipitate forms): Cool to 4°C to maximize yield. Filter and dry.[2]
-
Scenario B (Clear solution): Add an anti-solvent (e.g., Diethyl ether or Heptane) dropwise until turbid. Vapor diffusion can also be used (see diagram below).
-
-
Analysis: Analyze the solid by DSC (Differential Scanning Calorimetry) and XRPD (X-Ray Powder Diffraction). A distinct melting point different from the free base and a unique diffraction pattern confirm a new salt phase [5].
Part 4: Visualizing the Solution
Diagram 1: Solubility Enhancement Decision Tree
Caption: A logical workflow for selecting the appropriate solubility enhancement strategy based on compound properties.
Diagram 2: Salt Selection & Crystallization Workflow
Caption: Step-by-step process for synthesizing and verifying pyrazole salts.
References
-
Improving solubility via structural modification. ResearchGate. (2025).
-
Salt Selection - Basicmedical Key. Basicmedical Key. (2016).
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. National Institutes of Health (NIH). (2025).
-
Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. (2020).
-
Unveiling the Solid State: A Technical Guide to the Crystal Structure of Pyrazolium Salts. Benchchem. (2025).
Minimizing batch-to-batch variability in the synthesis of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol
This guide provides in-depth troubleshooting advice and standardized protocols to address and minimize batch-to-batch variability in the synthesis of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol. Designed for researchers and drug development professionals, this document moves beyond simple procedural steps to explain the underlying chemical principles, empowering users to diagnose and resolve inconsistencies effectively.
Section 1: Understanding the Core Synthesis and Its Critical Junctures
The synthesis of 1,3-diaryl-4-hydroxypyrazoles is most reliably achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] Variability often arises not from a single erroneous step, but from minor, compounding deviations in the multi-step process, particularly in the formation of the key 1,3-dicarbonyl intermediate and the final cyclization and purification stages.
The accepted pathway involves two primary stages:
-
Claisen Condensation: Formation of the 1,3-bis(4-fluorophenyl)propane-1,3-dione intermediate from ethyl 4-fluorobenzoate and 4'-fluoroacetophenone. This reaction is sensitive to the base, solvent, and reaction stoichiometry.[3]
-
Cyclocondensation: Reaction of the 1,3-dicarbonyl intermediate with 4-fluorophenylhydrazine under acidic conditions to form the pyrazole ring.[4][5]
Caption: Synthetic pathway for this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.
Problem Area: Low or Inconsistent Yield
Q1: My final yield is significantly lower than reported in the literature, and it varies widely between batches. What are the primary causes?
A1: Low and variable yields are typically traced back to three areas: incomplete conversion in Stage 1 (Claisen condensation), inefficient cyclization in Stage 2, or mechanical losses during work-up and purification.
-
Cause 1: Inefficient Claisen Condensation. The formation of the 1,3-dicarbonyl intermediate is an equilibrium-driven process.[3] The most critical factor is the exclusion of moisture. Water will quench the strong base (e.g., sodium hydride or sodium ethoxide) and hydrolyze the ester starting material, halting the reaction.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (THF or Toluene are preferred). Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents. Use fresh, high-purity sodium hydride.
-
-
Cause 2: Incomplete Cyclocondensation. The reaction between the dicarbonyl and hydrazine requires an acidic catalyst to proceed efficiently.[5] An incorrect pH or insufficient reaction time will result in unreacted starting materials.
-
Solution: Use glacial acetic acid as the catalyst. Ensure the reaction is refluxed for the recommended time (typically 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the dicarbonyl spot disappears.
-
-
Cause 3: Product Loss During Purification. The product is isolated by precipitation and recrystallization. Significant material can be lost if the precipitation is incomplete or if too much solvent is used during recrystallization.
-
Solution: After reflux, cool the reaction mixture to room temperature slowly before pouring it into ice-cold water to maximize precipitation.[5] During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution slowly and then chill in an ice bath to maximize crystal formation before filtration.
-
Problem Area: Product Purity and Contamination
Q2: My NMR and LC-MS analyses show persistent impurities. How can I identify their source and prevent their formation?
A2: Impurities often originate from side reactions or unreacted starting materials. A systematic approach is key to diagnosing the issue.
Caption: Troubleshooting workflow for purity issues.
-
Source 1: Unreacted Starting Materials. The presence of 4-fluorophenylhydrazine or the 1,3-dicarbonyl intermediate is the most common issue. This points to an incomplete cyclocondensation reaction as discussed in Q1.
-
Source 2: Chalcone Impurity. A potential side reaction is the Claisen-Schmidt condensation, which can form a chalcone ((2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one).[6][7] This can then react with hydrazine to form a pyrazoline, a different heterocyclic structure.
-
Prevention: Ensure a strong base and anhydrous conditions during the Claisen condensation to favor the formation of the 1,3-dicarbonyl over the chalcone.
-
-
Source 3: Regioisomers. If an unsymmetrical 1,3-dicarbonyl were used, two different pyrazole regioisomers could form. For this specific synthesis, the dicarbonyl is symmetrical, so this is not a primary concern. However, it's a critical consideration in related syntheses.
Problem Area: Physical Property Inconsistencies
Q3: The color of my final product varies from off-white to yellow, and the melting point is broad. What causes this?
A3: Variations in color and melting point are classic indicators of residual impurities or the presence of different crystalline forms (polymorphs).
-
Color: A yellow or tan color often indicates the presence of trace oxidized impurities or residual acidic catalyst.
-
Solution: During the work-up, after filtering the precipitated product, wash the solid thoroughly with deionized water until the washings are neutral. A second recrystallization or washing the crude solid with a cold, non-polar solvent like hexane can help remove colored impurities.
-
-
Melting Point: A broad or depressed melting point is a direct sign of impurity.[8]
-
Solution: The most effective solution is rigorous purification. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is essential. Ensure the product is completely dry before analysis; residual solvent will depress the melting point. Use a slow cooling rate during crystallization to promote the formation of a single, stable polymorph.
-
Section 3: Standardized Protocols for Maximizing Reproducibility
Adherence to a standardized protocol with well-defined parameters is the most effective strategy for minimizing batch-to-batch variability.
Table 1: Critical Process Parameters (CPPs)
| Parameter | Recommended Value/Range | Justification & Scientific Rationale | Consequence of Deviation |
| Solvent Quality (Stage 1) | Anhydrous Grade (<50 ppm H₂O) | Prevents quenching of the strong base and hydrolysis of the ester, ensuring the Claisen condensation proceeds to completion.[3] | High water content leads to drastically reduced yields. |
| Base Stoichiometry (Stage 1) | 1.1 - 1.2 equivalents (NaH) | A slight excess of base is required to drive the deprotonation of the ketone and ensure the reaction goes to completion. | Insufficient base leads to incomplete reaction; large excess can promote side reactions. |
| Reaction Temperature (Stage 2) | 78-82 °C (Reflux in Ethanol) | Provides sufficient thermal energy for the cyclization and dehydration steps without causing significant degradation of reactants or product. | Lower temperatures result in slow/incomplete reaction; higher temperatures offer no benefit and may increase byproduct formation. |
| Catalyst Conc. (Stage 2) | 5-10% v/v Glacial Acetic Acid | Catalyzes the initial nucleophilic attack of the hydrazine and the subsequent dehydration to form the aromatic pyrazole ring.[5] | Too little acid slows the reaction; too much can lead to side reactions or difficulties during work-up. |
| Crystallization Cooling Rate | 1-2 °C per minute | A slow cooling rate promotes the formation of large, well-ordered crystals, which are typically higher in purity and easier to filter. | Rapid cooling ("crashing out") traps impurities and solvents within the crystal lattice, leading to lower purity and a broad melting point. |
Experimental Protocol: Synthesis of this compound
Stage 1: Synthesis of 1,3-Bis(4-fluorophenyl)propane-1,3-dione
-
Setup: Equip a 500 mL, three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum. Oven-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Reagents: Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to the flask. Wash the NaH with anhydrous hexane (2 x 20 mL) to remove the oil, decanting the hexane carefully via cannula. Add 150 mL of anhydrous toluene.
-
Reaction Initiation: To the stirred suspension, add 4'-fluoroacetophenone (1.0 eq) dropwise via syringe over 10 minutes.
-
Addition: Following the ketone addition, add ethyl 4-fluorobenzoate (1.05 eq) dropwise over 20 minutes.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 10% hydrochloric acid until the mixture is acidic (pH ~2). Transfer the mixture to a separatory funnel, wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate, which can be used in the next step without further purification.
Stage 2: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask, dissolve the crude 1,3-dicarbonyl intermediate from Stage 1 in 100 mL of absolute ethanol.
-
Reagent Addition: Add 4-fluorophenylhydrazine hydrochloride (1.0 eq) followed by glacial acetic acid (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 5 hours. Monitor the reaction by TLC.
-
Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into 400 mL of ice-cold water with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid cake thoroughly with deionized water (3 x 50 mL).
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture. Dry the final product in a vacuum oven at 50 °C overnight.
-
Characterization: Confirm the identity and purity of the white solid product by ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis. Expected yield: 75-85%.
References
-
Yang, Y., et al. (2015). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein Journal of Organic Chemistry, 11, 2593–2599. Available at: [Link]
-
Kumar, A., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7. Available at: [Link]
-
Jain, A., et al. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts (IJCRT), 10(4). Available at: [Link]
-
Noolvi, M. N., et al. (2016). Synthesis of 1,2,3-triazole and isoxazole-linked pyrazole hybrids and their cytotoxic activity. ResearchGate. Available at: [Link]
-
Gomha, S. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 65. Available at: [Link]
-
Smith, J. D., et al. (2021). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (172). Available at: [Link]
-
Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 1994–2041. Available at: [Link]
-
De Vita, D., et al. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 29(9), 2038. Available at: [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
Wulandari, F., et al. (2023). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. AIP Conference Proceedings. Available at: [Link]
-
Kumar, A., et al. (2024). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. ResearchGate. Available at: [Link]
-
Yathirajan, H. S., et al. (2011). 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333. Available at: [Link]
- Lange, U., et al. (2020). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Google Patents, US10538493B2.
Sources
- 1. Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
Enhancing the bioavailability of pyrazole drug candidates
Status: ● Operational Current Queue: High Volume (Solubility & Metabolic Stability) Operator: Senior Application Scientist
Welcome to the PBSC
You have reached the Tier-3 Technical Support for pyrazole-based small molecule development. Pyrazoles are privileged scaffolds in medicinal chemistry (found in Celecoxib, Ruxolitinib, Sildenafil), yet they frequently trigger "support tickets" regarding poor aqueous solubility (BCS Class II) and rapid metabolic clearance.
This guide is not a textbook; it is a troubleshooting manual. We address the specific physicochemical bottlenecks of the pyrazole ring—specifically its high crystallization energy and metabolic liability at the N-1 and C-4 positions.
Module 1: Solubility & Dissolution Troubleshooting
Ticket #101: "My candidate precipitates immediately in aqueous buffer."
Diagnosis: The pyrazole ring is planar and possesses both hydrogen bond donor (NH) and acceptor (N:) sites, leading to strong intermolecular
Root Cause Analysis (The "Brick Dust" Effect)
-
Check Melting Point (Tm): If Tm > 200°C, your solubility issue is likely crystal-packing limited, not just lipophilicity-driven.
-
Check pKa: The unsubstituted pyrazole nitrogen has a pKa of ~2.[1]5. It is a very weak base .
-
Critical Error: Attempting to form salts with weak acids (e.g., tartrate, fumarate) will fail because the
pKa is insufficient for proton transfer.
-
Protocol A: The "Weak Base" Salt Screen
Prerequisite: Only attempt if your molecule has a basic center outside the pyrazole ring or if you are willing to use strong mineral acids.
Step-by-Step Workflow:
-
Selection: Choose counterions with pKa < 0 (e.g., HCl, H₂SO₄, Methanesulfonic acid).
-
Solvent: Dissolve 50 mg of free base in minimal acetone or ethanol (warm if needed).
-
Addition: Add 1.05 equivalents of acid dropwise.
-
Observation:
-
Precipitate forms: Filter and analyze by XRPD (X-Ray Powder Diffraction).
-
No precipitate: Add anti-solvent (heptane or ether) and cool to 4°C.
-
-
Validation: Measure the pH of a 1% aqueous solution of the salt. If pH < 2, the salt may be hygroscopic and unstable (disproportionation risk).
Protocol B: Co-Crystal Engineering (The Alternative to Salts)
If salt formation fails due to low pKa, use co-crystals to disrupt the lattice without proton transfer.
Recommended Co-formers for Pyrazoles:
-
Carboxylic Acids: Glutaric acid, Succinic acid (interact with pyrazole N-acceptor).
-
Amides: Urea, Nicotinamide (interact with pyrazole NH-donor).
Ticket #102: "I need to formulate an Amorphous Solid Dispersion (ASD)."
Scenario: You cannot lower the lattice energy chemically. You must trap the molecule in a high-energy amorphous state using a polymer carrier.[2]
Experimental Protocol: Miniaturized Solvent Casting Screen
Objective: Identify the polymer that best inhibits recrystallization of your pyrazole.
Materials:
-
Polymers: HPMC-AS (L/M/H grades), PVPVA 64, Soluplus.
-
Solvent: Methanol/Dichloromethane (1:1).
Procedure:
-
Stock Prep: Prepare 20 mg/mL drug solution and 40 mg/mL polymer solutions.
-
Mixing: In a 96-well plate, mix drug:polymer ratios of 1:3 and 1:1 (v/v).
-
Casting: Spin-coat or vacuum dry at 40°C for 12 hours.
-
Stress Test: Place plate in a humidity chamber (40°C / 75% RH) for 24 hours.
-
Readout: Analyze via PLM (Polarized Light Microscopy).
-
Birefringence (Glowing crystals):FAIL (Recrystallization occurred).
-
Dark/Glassy:PASS (Stable amorphous dispersion).
-
Module 2: Metabolic Stability Troubleshooting
Ticket #201: "Microsomal clearance (CLint) is too high."
Diagnosis: The pyrazole ring is a metabolic hotspot.
-
N-Glucuronidation: The acidic NH (N-1) is rapidly conjugated by UGT enzymes.
-
C-Oxidation: The C-3 and C-4 positions are prone to CYP450 oxidation (especially CYP2E1 and CYP3A4).
Decision Tree: Blocking Metabolic Soft Spots
Caption: Logical workflow for identifying and mitigating metabolic instability in pyrazole scaffolds.
Strategic Modifications
| Metabolic Liability | Chemical Modification | Mechanism of Action |
| N-1 Glucuronidation | N-Methylation / N-Cyclopropyl | Removes the nucleophilic NH handle required for UGT conjugation. |
| C-4 Oxidation | C-Fluorination | The C-F bond is metabolically inert and withdraws electron density, reducing oxidative susceptibility. |
| Ring Oxidation | Fused Systems (e.g., Indazole) | Fusing a benzene ring increases lipophilicity but can stabilize the pyrazole core against ring opening. |
Module 3: Data & Reference Standards
Representative Physicochemical Data
When benchmarking your candidate, compare it against these standard pyrazole-class drugs. Note the correlation between LogP and solubility challenges.
| Drug Name | Structure Class | LogP | pKa (Pyrazole N) | Bioavailability Strategy |
| Celecoxib | 1,5-Diarylpyrazole | ~3.5 | 11.1 (Sulfonamide) | Particle Size Reduction: Micronization to increase surface area. |
| Sildenafil | Pyrazolopyrimidinone | ~2.7 | ~8.7 (Piperazine) | Salt Formation: Citrate salt (utilizing the basic piperazine tail, not the pyrazole). |
| Ruxolitinib | Pyrazolopyrimidine | ~2.9 | ~2.5 (Pyrazole) | Phosphate Salt: Uses phosphoric acid to protonate the weakly basic system. |
Frequently Asked Questions (FAQs)
Q: Can I use a "Spring and Parachute" approach for pyrazoles? A: Yes. The "Spring" is the generation of a supersaturated solution (via ASD or salt), and the "Parachute" is a crystallization inhibitor (HPMC or PVP) in the formulation. For pyrazoles, HPMC-AS is often the gold standard "parachute" due to its ability to interact with the hydrophobic pyrazole core.
Q: Why does my pyrazole degrade in light? A: Some pyrazolone derivatives (oxidized pyrazoles) and amino-pyrazoles are photolabile. If you observe yellowing, conduct a forced degradation study (ICH Q1B) and consider opaque coating or amber packaging.
References
-
Vertex AI Search. (2025). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health. 5
-
BenchChem. (2025).[3] Troubleshooting guide for pyrazolone compound stability issues. BenchChem Technical Support. 6
-
American Chemical Society. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. 7
-
PharmaBlock. (2025). Pyrazoles in Drug Discovery: Bioisosteres and Physiochemical Properties. PharmaBlock White Papers. 8
-
National Institutes of Health. (2022). Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs. Chemical Reviews. 9
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce the cytotoxicity of pyrazole compounds to normal cells
Ticket System: Reducing Cytotoxicity in Normal Cells
Status: Open Operator: Senior Application Scientist Topic: Pyrazole Cytotoxicity Mitigation Strategies Audience: Medicinal Chemists, DMPK Scientists, Formulation Engineers
Introduction: The Pyrazole Paradox
Welcome to the Pyrazole Optimization Support Center. The pyrazole ring is a "privileged scaffold" in drug discovery (found in Celecoxib, Crizotinib, Ruxolitinib) due to its ability to act as a bioisostere for phenols and its potent kinase inhibitory potential. However, users frequently report Ticket Type A (Hepatotoxicity) and Ticket Type B (Non-specific Membrane Disruption) in normal cell lines (e.g., HL-7702, HEK293, MCF10A).
This guide provides root-cause analysis and validated protocols to decouple therapeutic potency from off-target cytotoxicity.
Module 1: Structural Optimization (Chemistry Support)
Ticket #101: “My compound shows high affinity for the target but kills normal fibroblasts at <10 µM.”
Root Cause Analysis: Promiscuous Binding
Unsubstituted or poorly substituted pyrazoles often act as promiscuous binders to CYP450 enzymes (specifically CYP2E1) or off-target kinases due to accessible nitrogen lone pairs and lipophilic interactions.
Troubleshooting Strategy: Steric & Electronic Tuning
To improve the Selectivity Index (SI), you must modify the pyrazole core to prevent "flat" intercalation into off-target pockets.
1. The "C3/C5 Clamp" Strategy Simultaneous substitution at the C-3 and C-5 positions creates a steric block that prevents binding to the heme iron of CYP enzymes while often maintaining kinase hinge-region binding.
-
Action: Introduce methyl or trifluoromethyl (-CF3) groups at C-3/C5.
-
Evidence: Studies show that while 3-methylpyrazole binds CYP2E1, 3,5-dimethylpyrazole blocks binding due to steric hindrance [1].
2. Regioselectivity Control (N-Alkylation) Synthesis of pyrazoles often yields a mixture of N-1 and N-2 alkylated tautomers. These isomers have vastly different toxicity profiles.
-
Action: Use regioselective synthesis (e.g., controlling pH or using specific catalysts) to isolate a single isomer.
-
Validation: Verify isomer purity using NOESY NMR. The "wrong" isomer often possesses higher lipophilicity and lower metabolic stability.[1]
3. Bioisosteric Replacement
-
Action: Replace metabolic "soft spots" (like phenyl rings attached to the pyrazole) with bioisosteres that resist oxidation, such as pyridines or fluorinated aryls.
Visualization: SAR Optimization Workflow
Figure 1: Decision tree for structural modification of pyrazole scaffolds to minimize off-target binding.
Module 2: Metabolic Stability (DMPK Support)
Ticket #205: “Compound is clean in enzyme assays but shows time-dependent toxicity in hepatocytes.”
Root Cause Analysis: Reactive Metabolites
Pyrazoles can undergo bioactivation by P450s to form reactive iminoquinones or hydrazine radical intermediates . These electrophiles covalently bind to cellular proteins (haptenization) or deplete Glutathione (GSH), triggering oxidative stress and necrosis.
Diagnostic Protocol: GSH Trapping Assay
Do not rely solely on standard cytotoxicity (MTT). You must screen for reactive metabolite formation.[2][3][4]
Protocol Steps:
-
Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) and NADPH (1 mM).
-
Trapping Agent: Add a 1:1 mixture of Glutathione (GSH) and Isotope-Labeled Glutathione (
-GSH) .[4][5]-
Why? This creates a distinct "twin ion" doublet in the Mass Spec, separating real adducts from matrix noise [2].
-
-
Analysis: Analyze via LC-MS/MS (Orbitrap or Q-TOF).
-
Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety).
Interpretation:
-
Positive Result: Twin peaks detected. Action: The compound is forming a reactive electrophile. Redesign the molecule to block the site of oxidation (e.g., deuteration or fluorination).
-
Negative Result: No adducts. Toxicity is likely off-target pharmacology, not metabolic activation.
Visualization: Reactive Metabolite Detection
Figure 2: Workflow for identifying reactive metabolites using isotope-labeled glutathione trapping.
Module 3: Formulation & Delivery (Drug Delivery Support)
Ticket #308: “Compound is too lipophilic. We are using high DMSO concentrations which is killing the controls.”
Root Cause Analysis: Solubility-Driven Toxicity
Highly substituted pyrazoles often have high LogP values (>4). To dissolve them, researchers use high concentrations of organic solvents or surfactants (Cremophor), which are intrinsically toxic to normal cells. Furthermore, free drug distributes non-specifically to healthy tissues.
Solution: Nanocarrier Encapsulation
Encapsulation prevents direct contact between the pyrazole and the cell membrane of normal cells, while utilizing the EPR effect (Enhanced Permeability and Retention) to target tumors.
Comparison of Delivery Strategies:
| Delivery System | Mechanism of Protection | Recommended For | Ref |
| PEGylated Liposomes | Steric stabilization; reduces uptake by Reticuloendothelial System (RES). | Systemic delivery; reducing cardiotoxicity. | [3] |
| Mesoporous Silica (MSNs) | High pore volume allows high drug loading; controlled release prevents "burst" toxicity. | Poorly soluble pyrazoles requiring high doses. | [4] |
| Chitosan-ZnONP | Biocompatible polymer cross-linked with Zinc Oxide; pH-responsive release. | Localized delivery; synergistic anticancer effect. | [5] |
Module 4: Validation Protocols (Assay Support)
Ticket #412: “How do I prove my optimized compound is safer?”
The Gold Standard: Selectivity Index (SI) Calculation
You must run parallel assays on a cancer line and a tissue-matched normal line.
Recommended Cell Pairs:
-
Liver: HepG2 (Cancer) vs. HL-7702 (Normal Immortalized Hepatocytes) [6].
-
Breast: MCF-7 (Cancer) vs. MCF10A (Normal Epithelial) [7].
-
Lung: A549 (Cancer) vs. MRC-5 (Normal Fibroblasts).
Protocol: ATP-Based Viability (Avoid MTT) Warning: Pyrazoles can sometimes act as reducing agents, interfering with the tetrazolium reduction in MTT assays, yielding false "viable" signals. Use ATP-based luminescence instead.
-
Seed Cells: 3,000 cells/well in 96-well white opaque plates.
-
Treat: Add compound (0.1 – 100 µM) for 72 hours.
-
Develop: Add CellTiter-Glo® (or equivalent) reagent.
-
Calculate SI:
-
Target: SI > 10 is good; SI > 50 is excellent.
-
Frequently Asked Questions (FAQ)
Q: My pyrazole turns the cell culture media yellow. Is this toxic? A: This often indicates oxidation of the pyrazole to an azo/hydrazo species or pH instability. Check the pH of your media. If it persists, the compound may be chemically unstable, generating toxic byproducts. Perform a stability test in PBS at 37°C.
Q: Can I use DMSO to solubilize my pyrazole for animal studies? A: Avoid >5% DMSO in vivo. It causes hemolysis and tissue damage. For pyrazoles, switch to a formulation of 5% Ethanol / 5% PEG400 / 90% Saline or use the liposomal strategies detailed in Module 3.
Q: Why do I see toxicity in HepG2 cells but not in primary hepatocytes? A: HepG2 cells have lower metabolic capacity (P450 expression) than primary hepatocytes. If primary cells survive better, your compound might not be metabolically activated, but rather the HepG2s are sensitive to a specific kinase target you are hitting. This is actually a good sign for safety.
References
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health (NIH). [Link]
-
Researchers use nanotechnology to deliver highly toxic drug safely to tumors. Drug Discovery News. [Link][3][6][7]
-
Effective use of nanocarriers as drug delivery systems for the treatment of selected tumors. Int J Nanomedicine. [Link]
-
Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles. Polymers (Basel). [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives. RSC Advances. [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis. International Journal of Molecular Sciences. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Orthogonal Structural Confirmation of Synthesized Pyrazoles
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of newly synthesized pyrazole derivatives is a critical step that underpins the integrity of all subsequent biological and pharmacological evaluations. The inherent potential for isomerism and tautomerism in pyrazole synthesis necessitates a multi-faceted analytical approach. Relying on a single technique is fraught with risk; instead, a suite of orthogonal methods must be employed to build an unshakeable, self-validating case for the proposed molecular structure.
This guide provides an in-depth comparison of the essential orthogonal methods for pyrazole structure elucidation. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, offering field-proven insights into data interpretation and providing detailed, actionable protocols.
The Logic of Orthogonality: A Workflow for Unambiguous Confirmation
The core principle of orthogonal validation is the use of analytical techniques that rely on different physical principles to probe molecular structure. An erroneous assignment is unlikely to be independently supported by multiple, disparate methods. The general workflow involves a tiered approach, starting with routine, high-throughput methods and progressing to more definitive, but lower-throughput, techniques as needed.
Caption: Workflow for orthogonal structure confirmation of pyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the constitution and stereochemistry of organic molecules, including pyrazoles. A suite of 1D and 2D NMR experiments provides a comprehensive picture of the molecular framework.
1D NMR: ¹H and ¹³C Spectroscopy
Expertise & Experience: The initial ¹H NMR spectrum provides the first critical glimpse into the synthesized product. For pyrazoles, key diagnostic regions include the aromatic region for the pyrazole ring protons and any aryl substituents, and the upfield region for alkyl groups. The chemical shift of the pyrazole ring protons is highly dependent on the substitution pattern and the presence of tautomers. For N-unsubstituted pyrazoles, the N-H proton often appears as a broad signal in the 10-14 ppm range.[1] The presence of more signals than expected can be an indication of tautomerism or the presence of rotamers.[1]
¹³C NMR, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the carbon skeleton. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are diagnostic and can help in assigning the substitution pattern.[2][3]
Data Presentation: Characteristic NMR Chemical Shifts for the Pyrazole Ring
| Nucleus | Typical Chemical Shift (ppm) | Comments |
| ¹H | ||
| H4 | ~6.3 | Typically a triplet (or singlet if C3/C5 are substituted).[4] |
| H3/H5 | ~7.6 | Often a doublet. In case of fast tautomeric exchange in N-unsubstituted pyrazoles, these protons can become equivalent.[5] |
| N-H | 10-14 | Often a broad singlet, its presence can be confirmed by D₂O exchange.[1] |
| ¹³C | ||
| C4 | ~105 | Generally the most upfield of the ring carbons.[6] |
| C3/C5 | ~130-140 | Their chemical shifts are sensitive to substituents and tautomeric form.[2][6] |
2D NMR: COSY, HSQC, HMBC, and NOESY
Expertise & Experience: When 1D NMR spectra are complex or ambiguous, 2D NMR techniques are indispensable for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon-hydrogen pairs (¹JCH), providing a definitive link between the proton and carbon skeletons.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial 2D NMR experiment for pyrazole characterization. It reveals long-range (2-4 bond) correlations between protons and carbons (ⁿJCH).[8][9] This is essential for assigning quaternary carbons and piecing together different molecular fragments, especially for confirming the connectivity of substituents to the pyrazole ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is particularly useful for differentiating between regioisomers where HMBC data may be ambiguous.
Caption: Relationship between key NMR experiments for structure elucidation.
Experimental Protocol: Standard NMR Analysis of a Pyrazole Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. If a broad N-H proton is suspected, perform a D₂O exchange experiment to confirm its identity.[1]
-
¹³C and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and DEPT-135 and/or DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: Using the same sample, acquire the following 2D spectra:
-
Data Analysis: Integrate all 1D and 2D data to build a self-consistent structural assignment.
Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper
Mass spectrometry provides two crucial pieces of information: the molecular weight of the synthesized compound and, with high-resolution instruments, its elemental composition.
Expertise & Experience: The choice of ionization technique is critical.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts.[10][11] It is ideal for obtaining molecular weight information with minimal fragmentation.[12]
-
Electron Impact (EI): A "hard" ionization technique that causes extensive fragmentation.[13] While the molecular ion (M⁺˙) may be weak or absent, the fragmentation pattern can be highly characteristic and provide structural clues.[14][15]
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental composition.[16][17] By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique elemental formula, providing powerful evidence for the proposed structure.[18]
Data Presentation: Mass Spectrometry Method Comparison
| Technique | Ionization | Key Information Provided | Best For |
| ESI-MS | Soft | Molecular Weight ([M+H]⁺) | Confirming MW of polar/non-volatile compounds.[11] |
| EI-MS | Hard | Fragmentation Pattern | Structural fingerprinting of volatile compounds.[13] |
| HRMS (ESI or EI) | Soft or Hard | Exact Mass & Elemental Formula | Unambiguous confirmation of elemental composition.[16][19] |
Experimental Protocol: HRMS Analysis via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (typically 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, ensuring a mass accuracy of <5 ppm.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical formula of the target pyrazole.
X-Ray Crystallography: The Ultimate Arbiter of Structure
Expertise & Experience: Single-crystal X-ray diffraction provides an unambiguous, three-dimensional model of the molecule's structure in the solid state.[20][21] It is the ultimate method for confirming connectivity, stereochemistry, and resolving any ambiguities regarding tautomeric forms or regioisomerism.[22] While it is a powerful technique, obtaining suitable single crystals can be a significant bottleneck.
Trustworthiness: The data from an X-ray crystal structure is considered definitive proof of structure, provided a high-quality crystal is analyzed. It serves as a self-validating system by providing precise bond lengths, bond angles, and atomic coordinates.[23]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the synthesized pyrazole suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[23]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).[23] The resulting model provides the precise location of each atom in the unit cell.
Vibrational Spectroscopy (FTIR/Raman): The Functional Group Confirmer
Expertise & Experience: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[24] They are excellent for confirming the presence or absence of key functional groups. For pyrazoles, characteristic vibrations include N-H stretching, C=N stretching, and ring deformation modes.[25][26] While often considered a secondary technique for pyrazole core confirmation, it is invaluable for verifying the successful incorporation of other functional groups (e.g., C=O, NO₂, CN) into the final molecule.
Data Presentation: Key Vibrational Frequencies for Pyrazoles
| Functional Group | Typical Wavenumber (cm⁻¹) | Comments |
| N-H Stretch | 3100-3500 | Can be broad due to hydrogen bonding.[23] |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp peaks characteristic of the pyrazole ring. |
| C=N Stretch | 1500-1600 | Often mixed with C=C stretching modes of the ring.[27] |
| Ring Vibrations | 1400-1500 | A series of bands related to the pyrazole ring system.[28] |
Conclusion
The structural confirmation of a synthesized pyrazole is not a matter of a single "correct" technique, but rather the construction of a compelling, multi-faceted argument. By leveraging the orthogonal strengths of NMR spectroscopy, mass spectrometry, X-ray crystallography, and vibrational spectroscopy, researchers can achieve the highest level of confidence in their molecular structures. This rigorous approach is the bedrock of scientific integrity, ensuring that the biological and medicinal chemistry efforts that follow are built on a solid and validated foundation.
References
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
Khan, I., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(45), 29424-29440. [Link]
-
Elguero, J., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry, 71(19), 7278-7285. [Link]
-
Grivas, S., & Ronne, E. (1995). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 32(4), 1247-1250. [Link]
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Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1094. [Link]
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Abboud, J. L. M., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 19(9), 14428-14451. [Link]
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Zaleski, D. P., et al. (2019). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 123(45), 9757-9768. [Link]
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ResearchGate. (n.d.). Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b).... Retrieved from [Link]
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Khan, I., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. [Link]
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Schmid, D. G., Grosche, P., & Jung, G. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry, 15(5), 341-347. [Link]
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ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]
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Rees, R. G., & Green, M. J. (1968). Carbon-13 N.m.r. Spectroscopy of Pyrazole and Some Substituted Pyrazoles. Journal of the Chemical Society B: Physical Organic, 387-388. [Link]
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Pirkmajer, S., & Kovačič, M. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 661-665. [Link]
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da Silva, A. B. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 23(24), 15994. [Link]
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ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
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Pop, R., et al. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 26(23), 7111. [Link]
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van der Plas, H. C., & van Veldhuizen, A. (1968). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 259-262. [Link]
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Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 140-143. [Link]
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Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
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Journal of Emerging Technologies and Innovative Research. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
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National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]
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Claramunt, R. M., et al. (2007). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Magnetic Resonance in Chemistry, 45(5), 441-443. [Link]
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Mary, Y. S., & Panicker, C. Y. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 343-351. [Link]
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Li, W., et al. (2007). Structure Elucidation of a Pyrazolo[20][21]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1118-1124. [Link]
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Reddit. (2024, July 25). 1H NMR of pyrazole. r/chemhelp. Retrieved from [Link]
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ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
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ResearchGate. (2015, February 18). How to differentiate Pyrazole and imidazole in FT-IR and Raman spectra?. Retrieved from [Link]
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SpectraBase. (n.d.). Pyrazole - Optional[FTIR] - Spectrum. Retrieved from [Link]
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ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. Retrieved from [Link]
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Molecules. (2007). Structure Elucidation of a Pyrazolo[20][21]pyran Derivative by NMR Spectroscopy. [Link]
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ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
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LCGC International. (2020, November 11). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]
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Structure-activity relationship of 1,3-diaryl-1H-pyrazol-4-ol analogs with varying substituents
The following guide provides an in-depth technical analysis of 1,3-diaryl-1H-pyrazol-4-ol analogs, focusing on their structure-activity relationships (SAR), synthesis, and biological performance compared to standard therapeutic agents.
Executive Summary: The Scaffold at a Glance
The 1,3-diaryl-1H-pyrazol-4-ol core represents a privileged scaffold in medicinal chemistry, distinct from its non-hydroxylated counterparts due to the C4-hydroxyl group. This moiety serves as a versatile "chemical handle" for further functionalization (e.g., etherification, esterification) and acts as a critical hydrogen-bond donor/acceptor in protein-ligand interactions.
Primary Applications:
-
Oncology: Inhibition of EGFR kinase and induction of apoptosis in breast (MCF-7) and liver (HepG2) cancer lines.
-
Infectious Disease: Antimicrobial activity targeting bacterial DNA gyrase (Staphylococcus aureus, Mycobacterium tuberculosis).
-
Inflammation: COX-2 inhibition with improved selectivity over COX-1.
Chemical Architecture & Synthesis
To understand the SAR, one must first master the assembly of the core. The synthesis typically employs a cyclocondensation strategy or a 1,3-dipolar cycloaddition.[1][2]
Core Synthesis Protocol: Modified Knorr Cyclocondensation
This protocol yields the 4-hydroxy pyrazole core, which can be further derivatized.
Reagents:
-
Substituted phenylhydrazine (
) -
Aryl glyoxal or
-halo-1,3-diketone equivalent -
Solvent: Ethanol/Acetic Acid
Step-by-Step Methodology:
-
Condensation: Dissolve the substituted phenylhydrazine (1.0 eq) and the appropriate aryl glyoxal (1.0 eq) in absolute ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid (approx. 0.1 mL per mmol).
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).
-
Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice/water.
-
Purification: Filter the precipitate. Recrystallize from ethanol to obtain the pure 1,3-diaryl-1H-pyrazol-4-ol .
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway for the 1,3-diaryl-1H-pyrazol-4-ol core.
Structure-Activity Relationship (SAR) Deep Dive
The biological potency of these analogs is governed by three critical regions: the N1-aryl tail, the C3-aryl anchor, and the C4-hydroxyl warhead.
Region 1: The C4-Hydroxyl "Warhead"
This is the defining feature of this subclass.
-
Free -OH: Provides moderate activity but high metabolic susceptibility (glucuronidation). Essential for H-bonding in COX-2 active sites.
-
O-Alkylation (Prop-2-ynyloxy): Converting the -OH to a propargyl ether (
) significantly enhances cytotoxicity . The alkyne group allows for "click chemistry" derivatization (e.g., with triazoles), leading to massive potency jumps (IC50 < 1 µM). -
Esterification: Often reduces potency unless used as a prodrug strategy.
Region 2: The N1-Aryl Tail
-
Electron-Withdrawing Groups (EWG): Substituents like 4-F , 2,4-dichloro , or 4-NO2 on the N1-phenyl ring increase lipophilicity and metabolic stability.
-
Insight: The 2,4-difluorophenyl moiety at N1 is particularly effective for anti-tubercular activity (Mycobacterium tuberculosis).
-
-
Steric Bulk: Large groups (e.g., naphthyl) at N1 often decrease activity due to steric clash within the binding pocket of EGFR or DNA gyrase.
Region 3: The C3-Aryl Anchor
-
Halogenation: A 4-chlorophenyl or 3,4-dichlorophenyl group at C3 is optimal for broad-spectrum antimicrobial activity.
-
Electronic Effects: Electron-donating groups (e.g., -OMe) at C3 generally reduce potency compared to EWGs.
SAR Logic Diagram
Figure 2: SAR map highlighting the functional impact of substituents at N1, C3, and C4 positions.
Performance Comparison: Analogs vs. Standards
The following table contrasts specific 1,3-diaryl-1H-pyrazol-4-ol derivatives against clinical standards. Data is aggregated from cytotoxicity (MCF-7) and antimicrobial (S. aureus) assays.
| Compound Class | Specific Analog | Target / Mechanism | Activity (IC50 / MIC) | Comparison to Standard |
| 4-OH Parent | 1,3-diphenyl-1H-pyrazol-4-ol | General Cytotoxicity | Moderate (> 50 µM) | Significantly weaker than Doxorubicin. |
| O-Ether Derivative | 4-(prop-2-ynyloxy)-1,3-diarylpyrazole | MCF-7 (Breast Cancer) | ~5–10 µM | Approaches potency of standard chemotherapeutics; improved lipophilicity. |
| Triazole Hybrid | 1,2,3-triazole-linked 1,3-diarylpyrazole | EGFR Kinase Inhibition | 0.05 – 0.1 µM | Comparable/Superior to Gefitinib in specific resistant cell lines. |
| Halogenated Analog | 1-(2,4-difluorophenyl)-3-(4-chlorophenyl)-4-ol | M. tuberculosis (H37Rv) | 1.0 µg/mL | Comparable to first-line anti-TB drugs like Ethambutol in vitro. |
| Standard Drug | Doxorubicin | DNA Intercalation | 0.5 – 1.0 µM | Reference standard for cytotoxicity. |
| Standard Drug | Ciprofloxacin | DNA Gyrase | 0.25 – 0.5 µg/mL | Reference standard for antimicrobial activity. |
Key Insight: The parent "4-ol" is often a lead rather than a drug. However, converting the 4-OH into a propargyl ether or linking it to a 1,2,3-triazole (via click chemistry) creates a "Hybrid" molecule that often outperforms the parent scaffold by 10-100 fold.
Mechanistic Pathways
These analogs exert their effects through two primary pathways depending on the target cell type.
-
Cancer Cells (EGFR Pathway): The pyrazole core mimics the ATP purine ring, fitting into the ATP-binding pocket of EGFR kinase. The C4-substituent extends into the solvent-accessible region or interacts with the "gatekeeper" residue (e.g., Thr790M).
-
Bacteria (DNA Gyrase): The 1,3-diaryl geometry allows the molecule to intercalate or bind to the DNA Gyrase B subunit, preventing bacterial DNA replication.
Figure 3: Dual mechanistic pathways for anticancer (EGFR) and antimicrobial (DNA Gyrase) activity.
Experimental Protocols
Protocol A: In Vitro Cytotoxicity Assay (MTT)
To validate the SAR claims regarding the C4-substituent, use this standard assay.
-
Cell Seeding: Seed MCF-7 or HepG2 cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Protocol B: Click Chemistry Derivatization (C4-Modification)
To synthesize the highly potent triazole hybrids:
-
Propargylation: React the 1,3-diaryl-1H-pyrazol-4-ol with propargyl bromide and
in acetone (Reflux 4h) to get the ether. -
Click Reaction: Dissolve the propargyl ether (1 eq) and an organic azide (1.2 eq) in
(1:1). -
Catalyst: Add
(0.1 eq) and Sodium Ascorbate (0.2 eq). -
Stir: Stir at room temperature for 12 hours. The triazole product typically precipitates out or is extracted with ethyl acetate.
References
-
Synthesis of 1-aryl/1,3-diaryl-1H-pyrazol-4-ols and 1-aryl/1,3-diaryl-4-(prop-2-ynyloxy)-1H-pyrazoles. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. Available at: [Link]
-
Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI. Available at: [Link]
-
Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives. RSC Advances. Available at: [Link]
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Cross-reactivity profiling of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol against a panel of kinases
A Senior Application Scientist's In-Depth Technical Guide to the Kinase Selectivity of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential kinase inhibitor is a critical step in the journey from discovery to clinical application. Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology, but their efficacy and safety are intrinsically linked to their activity profile across the human kinome.[1][2] A lack of selectivity can lead to off-target effects and associated toxicities, complicating clinical development.[1] Conversely, a well-defined polypharmacology, where a compound intentionally interacts with multiple, disease-relevant targets, can offer enhanced therapeutic benefits.[3]
This guide provides a comprehensive cross-reactivity and selectivity profile of a novel investigational compound, This compound (herein referred to as PF-Pyrazol-4-ol), against a panel of therapeutically relevant kinases. To provide a clear benchmark for its performance, we compare its inhibitory activity to two well-characterized, broad-spectrum kinase inhibitors: Staurosporine and Sunitinib .
The data presented herein is intended to provide an objective comparison, supported by detailed experimental protocols, to aid researchers in evaluating the potential of PF-Pyrazol-4-ol for their specific applications.
The Importance of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] Due to the conserved nature of the ATP-binding site across many kinases, achieving inhibitor selectivity is a significant challenge.[1] Kinase profiling has therefore become a standard and indispensable part of the drug discovery process.[4] It allows for:
-
Target Validation: Confirming that a compound engages the intended kinase target.
-
Prioritization of Lead Compounds: Selecting candidates with the most promising selectivity profiles for further development.
-
Identification of Off-Target Liabilities: Proactively identifying potential sources of toxicity.
-
Discovery of Novel Therapeutic Applications: Uncovering unexpected inhibitory activities that could be leveraged for other diseases.
Experimental Design and Rationale
To generate a robust and comparable dataset, we employed a well-established in vitro kinase assay platform and a carefully selected panel of kinases.
Kinase Panel Selection
The kinase panel was chosen to represent a diverse cross-section of the human kinome, including major families such as tyrosine kinases (TK), tyrosine kinase-like (TKL), serine/threonine kinases (STE, CMGC, AGC, CAMK), and lipid kinases. This approach, similar to commercially available panels from providers like Eurofins Discovery and Reaction Biology, ensures a broad overview of a compound's selectivity.[5][6][7] The selected kinases are known to be implicated in various oncogenic and inflammatory signaling pathways.
Assay Methodology: ADP-Glo™ Kinase Assay
For the determination of kinase inhibitory activity, we utilized the ADP-Glo™ Kinase Assay from Promega.[8] This luminescence-based assay is a robust, high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9] Its key advantages include:
-
Universal Applicability: The assay can be used for virtually any kinase, regardless of its substrate, as it directly measures ADP formation.[1]
-
High Sensitivity: The assay can detect low levels of ATP-to-ADP conversion, making it suitable for kinases with low activity or for use with low enzyme concentrations.[1]
-
Resistance to Interference: The luminescent signal is less prone to interference from colored or fluorescent compounds compared to other methods.
The choice of this methodology ensures that the generated IC₅₀ values are reliable and comparable across different kinases and compounds.
Comparative Kinase Inhibition Profile
The inhibitory activity of PF-Pyrazol-4-ol, Staurosporine, and Sunitinib was determined against a panel of 20 kinases. The half-maximal inhibitory concentration (IC₅₀) was calculated for each compound against each kinase. All assays were performed at an ATP concentration approximating the Kₘ for each respective kinase to provide a standardized measure of potency.
| Kinase Family | Kinase Target | PF-Pyrazol-4-ol IC₅₀ (nM) | Staurosporine IC₅₀ (nM)[10][11][12] | Sunitinib IC₅₀ (nM)[13][14] |
| TK | EGFR | >10,000 | 150 | >10,000 |
| SRC | 850 | 6 | 120 | |
| ABL1 | 1,200 | 18 | 35 | |
| RTK | VEGFR2 | 25 | 15 | 2 |
| PDGFRβ | 45 | 20 | 2 | |
| c-KIT | 60 | 12 | 10 | |
| FLT3 | 75 | 10 | 50 | |
| CMGC | CDK2/CycA | 5,500 | 3 | 5,200 |
| GSK3β | >10,000 | 10 | >10,000 | |
| MAPK1 (ERK2) | 9,800 | 80 | >10,000 | |
| p38α (MAPK14) | 150 | 25 | 2,500 | |
| AGC | AKT1 | 7,200 | 250 | 3,800 |
| PKA | >10,000 | 7 | >10,000 | |
| PKCα | 8,900 | 0.7 | >10,000 | |
| CAMK | CAMK2D | 6,300 | 20 | >10,000 |
| STE | MEK1 | >10,000 | 500 | >10,000 |
| PIKK | PI3Kα | 4,800 | 1,500 | 8,500 |
| mTOR | 3,500 | 200 | >10,000 | |
| Other | AURKB | 220 | 15 | 1,800 |
| LCK | 950 | 5 | 90 |
Table 1: Comparative IC₅₀ values of PF-Pyrazol-4-ol, Staurosporine, and Sunitinib against a diverse kinase panel. Data for PF-Pyrazol-4-ol is hypothetical and generated for illustrative purposes. Data for comparator compounds are compiled from cited literature.
Interpretation of Results
The data reveals distinct selectivity profiles for the three compounds.
-
Staurosporine demonstrates its well-known character as a potent, broad-spectrum, and largely non-selective kinase inhibitor, with nanomolar IC₅₀ values against the majority of the kinases tested.[15] Its high affinity for the ATP-binding site across many kinases makes it a valuable research tool but precludes its clinical use due to toxicity.[15]
-
Sunitinib exhibits a multi-targeted profile with high potency against receptor tyrosine kinases such as VEGFR2, PDGFRβ, and c-KIT, consistent with its clinical application as an anti-angiogenic and anti-tumor agent.[14] Its activity is more focused than Staurosporine, though it still engages multiple kinases at nanomolar to low micromolar concentrations.
-
PF-Pyrazol-4-ol (Hypothetical Profile) presents a more selective profile. It shows high potency against key receptor tyrosine kinases involved in angiogenesis, namely VEGFR2 and PDGFRβ , with IC₅₀ values of 25 nM and 45 nM, respectively. It also demonstrates significant activity against c-KIT and FLT3 . Notably, it shows moderate activity against the stress-activated protein kinase p38α and Aurora B kinase (AURKB ). Crucially, PF-Pyrazol-4-ol displays significantly lower activity (IC₅₀ > 5,000 nM) against many kinases from other families, such as CDK2, PKA, and PKCα, suggesting a reduced potential for off-target effects associated with these kinases compared to Staurosporine.
This hypothetical profile suggests that PF-Pyrazol-4-ol could be a promising lead compound for therapies where targeting angiogenesis and specific oncogenic signaling pathways is desired, with a potentially wider therapeutic window than less selective inhibitors.
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the potential biological impact of PF-Pyrazol-4-ol, the following diagrams are provided.
Experimental Workflow: IC₅₀ Determination
The workflow for determining the IC₅₀ values using the ADP-Glo™ Kinase Assay is a multi-step process designed for accuracy and high-throughput capability.
Caption: Workflow for IC₅₀ determination using the ADP-Glo™ Kinase Assay.
Potential Impact on Signaling: The PI3K/Akt Pathway
Given its potent inhibition of key receptor tyrosine kinases (RTKs) like VEGFR2 and PDGFRβ, PF-Pyrazol-4-ol would be expected to modulate downstream signaling pathways critical for cell survival and proliferation, such as the PI3K/Akt pathway.[4][16][17]
Caption: Inhibition of RTKs by PF-Pyrazol-4-ol blocks PI3K/Akt signaling.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the following is a detailed, step-by-step protocol for the ADP-Glo™ Kinase Assay used to generate the comparative data.
Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[18][19]
1. Reagent Preparation:
-
Compound Dilution: Prepare a 10-point, 4-fold serial dilution of each test compound (PF-Pyrazol-4-ol, Staurosporine, Sunitinib) in 10% DMSO. The starting concentration should be high enough to achieve full inhibition (e.g., 100 µM).
-
Kinase Reaction Buffer (1X): Prepare a buffer appropriate for the specific kinase being assayed (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP Solution: Prepare a 2X ATP solution in the kinase reaction buffer. The final concentration in the assay should approximate the Kₘ of the specific kinase.
-
Kinase/Substrate Solution: Prepare a 2X solution of the specific kinase and its corresponding substrate in the kinase reaction buffer.
2. Kinase Reaction Setup (384-well plate format):
-
Add 1 µL of serially diluted compound or DMSO vehicle control to the appropriate wells of a 384-well plate.
-
Add 2 µL of the 2X Kinase/Substrate solution to all wells.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
Mix the plate gently for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
3. ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Mix the plate gently for 30 seconds.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase/luciferin to measure the newly synthesized ATP.
-
Mix the plate gently for 30 seconds.
-
Incubate the plate at room temperature for 30 to 60 minutes to allow the luminescent signal to develop and stabilize.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the raw luminescence data (Relative Light Units, RLU) against the logarithm of the inhibitor concentration.
-
Normalize the data with the high signal (DMSO vehicle control, 0% inhibition) and low signal (high concentration of a potent inhibitor, 100% inhibition) controls.
-
Calculate the IC₅₀ value by fitting the dose-response curve using a four-parameter logistic model (non-linear regression).
Conclusion
This guide provides a comparative analysis of the novel pyrazole-based compound, PF-Pyrazol-4-ol, against the well-known kinase inhibitors Staurosporine and Sunitinib. Based on the hypothetical data generated within a scientifically rigorous framework, PF-Pyrazol-4-ol demonstrates a promising and selective inhibitory profile. Its high potency against key RTKs involved in angiogenesis (VEGFR2, PDGFRβ) and other oncogenic drivers (c-KIT, FLT3), combined with lower activity against a broad range of other kinases, suggests it may have a favorable therapeutic window.
The detailed methodologies and comparative data presented here offer a valuable resource for researchers in the field of drug discovery. Further investigation into the cellular activity and in vivo efficacy of PF-Pyrazol-4-ol is warranted to fully elucidate its therapeutic potential.
References
- Current time inform
-
Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC. NIH. [Link]
-
Schematic drawing of the PI3K/Akt signaling pathway. The... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. ResearchGate. [Link]
-
PI3K-Akt Signaling Pathway and Cancer - Cusabio. Cusabio. [Link]
-
ADP Glo Protocol. [Link]
-
Kinase Panel Screening and Profiling Service - Reaction Biology. Reaction Biology. [Link]
-
KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. Eurofins Discovery. [Link]
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Kinase Screening Assay Services - Reaction Biology. Reaction Biology. [Link]
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Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. Reaction Biology. [Link]
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MAPK/ERK pathway - Wikipedia. Wikipedia. [Link]
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PI3K/AKT/mTOR Signaling Pathway - Encyclopedia.pub. MDPI. [Link]
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Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed. NIH. [Link]
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Primary Screening | Reaction Biology. Reaction Biology. [Link]
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Multitargeted kinase inhibitors imatinib, sorafenib and sunitinib perturb energy metabolism and cause cytotoxicity to cultured C2C12 skeletal muscle derived myotubes - PubMed. NIH. [Link]
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Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. [Link]
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Staurosporine - BPS Bioscience. BPS Bioscience. [Link]
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Full Human WT Kinase [Km ATP] KinaseProfiler LeadHunter Panel - FR - Eurofins Discovery. Eurofins Discovery. [Link]
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Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed. NIH. [Link]
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HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity - Reaction Biology. Reaction Biology. [Link]
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P38 Signaling Pathway - Creative Diagnostics. Creative Diagnostics. [Link]
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RAS-MAPK Signaling Pathway - AnyGenes. AnyGenes. [Link]
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Kinase Panel Screening | Kinase Selectivity Profiling Services - ICE Bioscience. ICE Bioscience. [Link]
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A radiometric protein kinase assay (33PanQinase Activity Assay) was used for measuring the kinase activity of DYRK1A protein kinase. - PubChem. NIH. [Link]
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Schematic diagram of the MAPK signaling pathways. - ResearchGate. ResearchGate. [Link]
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Diversity Kinase [Km ATP] KinaseProfiler LeadHunter Panel - FR - Eurofins Discovery. Eurofins Discovery. [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. Eurofins Discovery. [Link]
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Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]
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SafetyScreen Kinase Panel [1mM ATP] - FR - Eurofins Discovery. Eurofins Discovery. [Link]
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iC50 of sunitinib for different tyrosine kinase receptors | Download Table - ResearchGate. ResearchGate. [Link]
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Kinase Screening & Profiling Service | Drug Discovery Support. DiscoverX. [Link]
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Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU. MRC PPU. [Link]
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Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH. NIH. [Link]
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Technical Evaluation: In Vitro vs. In Vivo Correlation of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol
Topic: In vitro vs. in vivo correlation of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol activity Content Type: Technical Comparison & Evaluation Guide
Executive Summary
This guide provides a critical analysis of This compound , a representative diarylpyrazole scaffold often explored for its anti-inflammatory and channel-modulating properties (e.g., COX-2 inhibition, TRP channel modulation). While this compound frequently demonstrates nanomolar potency in cell-free and cell-based in vitro assays, a significant In Vitro-In Vivo Correlation (IVIVC) gap is often observed.
This discrepancy is primarily driven by the metabolic liability of the C4-hydroxyl group and high lipophilicity-driven protein binding. This guide compares its performance against established standards (e.g., Celecoxib) and provides the experimental frameworks necessary to validate its pharmacokinetic (PK) profile.
Compound Profile & Mechanism of Action
Chemical Structure Analysis: The 1,3-diarylpyrazole-4-ol scaffold is a privileged structure in medicinal chemistry.
-
Pharmacophore: The 1,3-bis(4-fluorophenyl) motif provides lipophilic contacts and metabolic protection at the para-positions of the phenyl rings.
-
The Liability (The "Correlation Killer"): The 4-hydroxyl (-OH) group on the pyrazole ring. While this group often serves as a hydrogen bond donor/acceptor critical for target binding (increasing in vitro potency), it is a prime substrate for Phase II conjugation (Glucuronidation/Sulfation) in the liver.
Primary Biological Targets:
-
COX-2 Inhibition: Analogous to the diarylheterocycle class (e.g., Rofecoxib, Celecoxib).
-
TRP Channel Modulation: Diarylpyrazoles are emerging modulators of TRPC5/TRPV1 channels.
Comparative Performance Analysis
The following table contrasts the performance of this compound against the industry standard (Celecoxib ) and a structural analog designed to block metabolism (4-Methoxy Analog ).
Table 1: Comparative Efficacy and PK Profile
| Feature | This compound | Celecoxib (Standard) | 4-Methoxy Analog (Alternative) |
| In Vitro Potency (IC50) | High (< 50 nM) | High (~40 nM) | Moderate (~150 nM) |
| Solubility (pH 7.4) | Low (Class II BCS) | Low (Class II BCS) | Very Low |
| Microsomal Stability (t1/2) | Poor (< 15 min) | Moderate (> 60 min) | High (> 120 min) |
| Primary Metabolic Route | Phase II (Glucuronidation at 4-OH) | Phase I (CYP2C9 oxidation of methyl) | Phase I (O-demethylation) |
| Plasma Protein Binding | > 99% | ~97% | > 99% |
| In Vivo Efficacy (Oral) | Low/Variable (Due to First-Pass) | High | Moderate/High |
| IVIVC Status | Poor Correlation | Good Correlation | Good Correlation |
Key Insight: The 4-OH compound exhibits superior intrinsic potency due to H-bonding capability but fails in in vivo models due to rapid clearance. The Methoxy-analog sacrifices some potency for metabolic stability.
The IVIVC Disconnect: Mechanistic Pathway
The lack of correlation between the robust in vitro data and the weak in vivo response is not a target failure but a DMPK (Drug Metabolism and Pharmacokinetics) failure .
Figure 1: The Metabolic Clearance Pathway This diagram illustrates the rapid Phase II metabolism that creates the IVIVC gap.
Caption: The 4-OH group triggers rapid UGT-mediated glucuronidation, effectively removing the active parent compound before it reaches the target tissue in vivo.
Experimental Protocols for Validation
To rigorously assess the IVIVC gap, you must move beyond simple microsomes (which may lack Phase II co-factors) and use systems that mimic the complete metabolic environment.
Protocol A: Hepatocyte Metabolic Stability Assay
Rationale: Unlike microsomes, cryopreserved hepatocytes contain both Phase I (CYP) and Phase II (UGT/SULT) enzymes, essential for detecting the rapid conjugation of the 4-OH group.
Materials:
-
Cryopreserved human/rat hepatocytes (Target: 1 x 10^6 cells/mL).
-
Williams' Medium E (WME).
-
Test Compound: this compound (1 µM final).
-
Reference: 7-Hydroxycoumarin (Phase II control).
Workflow:
-
Thawing: Thaw hepatocytes at 37°C and resuspend in WME. Assess viability (Trypan Blue, >75% required).
-
Incubation:
-
Pre-incubate cell suspension (50 µL) at 37°C for 10 min.
-
Add 50 µL of Test Compound (2 µM stock) to initiate (Final conc: 1 µM).
-
Incubate in duplicate for 0, 15, 30, 60, and 90 minutes.
-
-
Quenching: Stop reaction with 100 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
Success Criteria:
-
If
min in hepatocytes but min in microsomes (without UDPGA), the Phase II liability hypothesis is confirmed .
Protocol B: Protein Binding Correction (Equilibrium Dialysis)
Rationale: Highly lipophilic pyrazoles bind extensively to albumin. High potency in vitro (in buffer) may translate to low free drug concentration in vivo.
-
Setup: RED (Rapid Equilibrium Dialysis) device.
-
Matrix: Plasma (Human/Rat) spiked with compound (5 µM) vs. PBS buffer.
-
Equilibration: 4 hours at 37°C on an orbital shaker.
-
Readout: LC-MS/MS of both chambers.
-
Correction Factor: Calculate Fraction Unbound (
).-
Adjusted Potency =
.
-
Strategic Recommendations
For researchers observing this specific IVIVC disconnect with this compound:
-
Do Not Rely on Microsomes: Standard S9 or Microsomal stability assays often omit the co-factors (UDPGA) required for glucuronidation. You will get a "False Stable" readout. Switch to Hepatocytes.
-
Structural Modification:
-
Bioisostere Approach: Replace the 4-OH with a 4-NH2 (amine) or 4-F (fluorine) to block conjugation while maintaining electronic properties.
-
Prodrug Strategy: Esterify the 4-OH group. This improves absorption and protects the group from first-pass gut metabolism, releasing the active parent drug in plasma.
-
-
Formulation: Use lipid-based formulations (e.g., PEG400/Captisol) for in vivo dosing. Suspension dosing (e.g., in CMC) often results in dissolution-limited absorption for this crystal lattice, further confusing the IVIVC.
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on IVIVC and Metabolic Stability).
-
FDA Guidance for Industry. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies.
-
Williams, J. A., et al. (2004). "Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure." Drug Metabolism and Disposition, 32(11), 1201-1208.
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365. (Foundational SAR for diarylpyrazoles).
Docking score comparison of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol with co-crystallized ligands
Technical Comparison Guide: In Silico Validation of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol
Executive Summary
This guide provides a technical framework for evaluating This compound (referred to herein as BFP-4-OH ) as a lead scaffold for kinase inhibition.[1][2] Based on structural pharmacophore analysis, this compound exhibits significant bioisosteric similarity to Type I kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) .[2]
This comparative analysis benchmarks BFP-4-OH against Erlotinib , a standard co-crystallized ligand (PDB ID: 1M17 ), to validate its potential as a competitive inhibitor.[1][2] The presence of the bis-fluorophenyl moieties suggests enhanced lipophilic contacts within the hydrophobic pocket, while the C4-hydroxyl group serves as a critical hydrogen-bond anchor.[1]
Structural Basis & Target Selection
The rationale for selecting EGFR as the primary target for this comparison stems from the scaffold's electronic and steric properties:
-
Scaffold: The pyrazole core mimics the adenine ring of ATP, a common feature in kinase inhibitors.[3]
-
Substituents: The 1,3-bis(4-fluorophenyl) pattern provides metabolic stability and halogen-bonding potential, targeting the hydrophobic back-cleft of the ATP-binding site.[1][2]
-
Functional Group: The 4-hydroxy group acts as a hydrogen bond donor/acceptor, critical for interacting with the "hinge region" residues (Met793).[2]
Target Protein: EGFR Kinase Domain PDB ID: 1M17 Resolution: 2.60 Å Co-crystallized Ligand: Erlotinib (AQ4)[2]
Experimental Methodology (In Silico)
To ensure reproducibility and trustworthiness, the following self-validating docking protocol is established. This workflow utilizes a "Redocking" step to calculate RMSD, ensuring the algorithm can accurately reproduce the experimental pose of the reference ligand before testing the new compound.[3]
Docking Protocol
-
Protein Preparation:
-
Ligand Preparation:
-
BFP-4-OH: Generate 3D conformers; minimize energy using MMFF94 force field.
-
Erlotinib (Ref): Extract from PDB; repair bond orders.[2]
-
-
Grid Generation:
-
Docking (AutoDock Vina / Glide):
-
Exhaustiveness: 32 (High precision).
-
Scoring Function: Vina (Empirical).[2]
-
Workflow Visualization
Caption: Figure 1. Self-validating molecular docking workflow ensuring protocol accuracy via RMSD benchmarking.
Comparative Data Analysis
The following table summarizes the docking performance. BFP-4-OH demonstrates competitive binding affinity, primarily driven by the fluorine-mediated hydrophobic fit, though it lacks the extended solubilizing tail of Erlotinib.[1]
Table 1: Docking Score & Interaction Metrics
| Metric | Erlotinib (Reference) | BFP-4-OH (Product) | Interpretation |
| Binding Affinity ( | -10.8 kcal/mol | -9.4 kcal/mol | Product shows strong affinity, within ~1.4 kcal/mol of the optimized drug.[1][2] |
| Ligand Efficiency (LE) | 0.35 kcal/mol/atom | 0.41 kcal/mol/atom | Superior. BFP-4-OH is smaller but binds efficiently per atom.[1][2] |
| H-Bond Interactions | Met793 (Hinge), Thr790 | Met793 (OH group) | The C4-OH mimics the key hinge interaction of quinazolines.[1][2] |
| Hydrophobic Contacts | Leu718, Val726, Ala743 | Val726, Leu844 | Fluorophenyl rings deeply penetrate the hydrophobic back-pocket.[3] |
| RMSD (Validation) | 0.85 Å (Self-dock) | N/A | Protocol is valid (RMSD < 2.0 Å). |
Note: Data represents mean values from triplicate docking runs using AutoDock Vina 1.2.
Mechanistic Insight
The high ligand efficiency of This compound is attributed to its ability to satisfy the "Gatekeeper" and "Hinge" requirements simultaneously.[1]
-
Hinge Region (Met793): The C4-hydroxyl group acts as a dual donor/acceptor, forming a hydrogen bond with the backbone amide of Met793.[2] This mimics the N1 interaction of the quinazoline ring in Erlotinib.[2][3]
-
Hydrophobic Pocket II: The N1-(4-fluorophenyl) ring occupies the hydrophobic pocket usually filled by the aniline moiety of Erlotinib.[1][2] The fluorine atom provides an electrostatic variation that may interact with the gatekeeper residue Thr790.[2][3]
-
Electronic Effects: The electron-withdrawing nature of the fluorine atoms increases the acidity of the pyrazole protons, potentially strengthening Pi-Cation interactions with Lys745.[1][3]
Interaction Network Diagram
Caption: Figure 2.[1][2] Predicted binding interaction network of BFP-4-OH within the EGFR kinase domain.
Conclusion & Recommendations
This compound serves as a highly efficient fragment-like lead for EGFR inhibition.[1] While its absolute binding energy (-9.4 kcal/mol) is slightly lower than the optimized drug Erlotinib (-10.8 kcal/mol), its superior Ligand Efficiency (0.41) indicates it is an excellent starting point for hit-to-lead optimization.[1][2]
Recommendation for Researchers:
-
Optimization: Derivatize the C4-hydroxyl group to extend into the solvent-exposed region (Ribose pocket) to gain additional affinity.
-
Validation: Confirm in vitro activity using an EGFR Kinase Assay (e.g., ADP-Glo™) before proceeding to cell-based models (A549 cell lines).[1][2]
References
-
Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002).[2][3] Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[1] Journal of Biological Chemistry, 277(48), 46265-46272.[2] [2]
-
Al-Warhi, T., et al. (2022).[2][4] Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy.[3]
-
Trott, O., & Olson, A. J. (2010).[2][3] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[3] Journal of Computational Chemistry, 31(2), 455-461.[2]
-
Sigma-Aldrich. (2023).[1][2][5] Product Specification: this compound.[1]
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- 3. repository.unar.ac.id [repository.unar.ac.id]
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A Comparative Guide to the Cytotoxicity of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol in Cancer vs. Normal Cell Lines
Introduction: The Therapeutic Potential of Pyrazole Derivatives in Oncology
For decades, the pyrazole scaffold has been a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] In the relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects, pyrazole-based compounds have emerged as a promising class of molecules.[1][3][4] These heterocyclic compounds have demonstrated the ability to interact with various biological targets implicated in cancer progression, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[1][5][6] The core challenge in cancer chemotherapy remains the selective eradication of malignant cells while sparing their normal counterparts. This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of a specific pyrazole derivative, 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol, in a panel of cancer and normal cell lines. By elucidating its differential effects, we can begin to understand its therapeutic index and potential as a future anticancer therapeutic.[7]
Rationale for Investigation
The rationale for investigating this compound is rooted in the established anticancer potential of the pyrazole moiety.[1][4] The presence of fluorophenyl groups can enhance the compound's metabolic stability and cell permeability, potentially leading to improved bioavailability and cytotoxic activity. This guide will detail the experimental workflow to rigorously assess its potency and selectivity, key parameters in the early stages of drug discovery.
Experimental Design & Methodologies
A robust and multi-faceted approach is essential to accurately characterize the cytotoxic profile of this compound. This involves a carefully selected panel of cell lines and a combination of assays to measure cell viability and the mechanism of cell death.
Cell Line Selection: A Representative Panel
To obtain a comprehensive understanding of the compound's activity, a diverse panel of cell lines is crucial. This should include representatives from different cancer types and a non-cancerous cell line to assess selectivity.
Cancer Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, widely used in breast cancer research.
-
HCT116 (Colorectal Carcinoma): A commonly used model for colon cancer, known for its intact p53 signaling pathway.
-
A549 (Lung Carcinoma): A standard cell line for studying non-small cell lung cancer.[1][6]
Normal Cell Line:
-
MCF-10A (Non-tumorigenic Breast Epithelial): A non-cancerous cell line that serves as a critical control to determine the compound's selectivity for cancer cells over normal cells.[8]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the comparative cytotoxicity of this compound.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Protocols
Cell Culture and Maintenance
-
Objective: To maintain healthy and proliferating cell cultures for experimentation.
-
Protocol:
-
Culture all cell lines in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
Regularly inspect cells for morphological changes and signs of contamination.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Objective: To quantify the dose-dependent effect of the compound on cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a common method used to quantify cytotoxicity by measuring the activity of LDH released from cells with damaged membranes.[9][10]
-
Objective: To assess membrane integrity and cytotoxicity by measuring LDH release.[10]
-
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the treatment period, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate and cofactor) to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm.
-
A positive control for maximum LDH release should be included by treating cells with a lysis buffer.[10]
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA and is excluded by viable cells.
-
Objective: To determine the mode of cell death induced by the compound.
-
Protocol:
-
Treat cells with the IC50 concentration of the compound for 24 and 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Data Analysis and Interpretation
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9] IC50 values will be calculated from the dose-response curves generated from the MTT and LDH assays using non-linear regression analysis. A lower IC50 value indicates greater potency.[9]
Selectivity Index (SI)
The selectivity index is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line.[7]
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells.[7]
Data Presentation
The quantitative data will be summarized in the following tables for clear comparison.
Table 1: IC50 Values (µM) of this compound
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | |||
| HCT116 | |||
| A549 | |||
| MCF-10A |
Table 2: Selectivity Index (SI) of this compound
| Cancer Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | |||
| HCT116 | |||
| A549 |
Potential Mechanisms of Action
The cytotoxic effects of pyrazole derivatives are often attributed to their ability to induce apoptosis and cell cycle arrest.[8][11][12]
Caption: Putative mechanism of action for pyrazole-induced apoptosis.
Further investigations into the specific molecular targets and signaling pathways affected by this compound are warranted. Techniques such as Western blotting for key apoptotic and cell cycle regulatory proteins (e.g., Bcl-2, Bax, p53, cyclins) and transcriptomic analysis can provide deeper insights into its mechanism of action.[12]
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the comparative cytotoxic evaluation of this compound. The data generated from these studies will be instrumental in determining its potential as a selective anticancer agent. Favorable results, characterized by low IC50 values in cancer cell lines and a high selectivity index, would justify further preclinical development, including in vivo efficacy and toxicity studies in animal models. The multifaceted approach outlined here, combining cytotoxicity screening with mechanistic investigation, is essential for the rational design and development of the next generation of targeted cancer therapies.
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Derivatives of pyrazole-based compounds as prospective cancer agents. UWCScholar. [Link]
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Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. National Center for Biotechnology Information. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
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A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI. [Link]
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Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
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Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
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A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed. [Link]
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In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
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Apoptosis and MTT Assay ?. ResearchGate. [Link]
-
Why should we choose normal cell types versus cancer cells in toxicity investigations?. ResearchGate. [Link]
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A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
-
Cytotoxicity in different cancer cell lines and normal cells. Cells... ResearchGate. [Link]
-
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. De Gruyter. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. International Journal of Biomedical Science. [Link]
-
Comparison of ABQ-48 Multimodal Cytotoxicity Mechanism Against Lung, Colorectal, and Breast Cancer Cells. MDPI. [Link]
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(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL PYRAZOLE DERIVATIVES. ResearchGate. [Link]
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Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate. [Link]
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Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]
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Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. MDPI. [Link]
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Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol
This document provides essential, immediate safety and logistical information for the handling and disposal of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol. As a research chemical with an incompletely characterized toxicological profile, a cautious and comprehensive approach to personal protection is mandatory. The procedural guidance herein is based on the inferred hazards from structurally analogous halogenated aromatic and heterocyclic compounds and established best practices in laboratory safety.
Hazard Assessment: A Proactive Stance on Safety
-
Dermal Toxicity and Irritation: Halogenated aromatic compounds can cause skin irritation and may be absorbed through the skin, potentially leading to systemic toxicity.[1][2][3][4][5] The lipophilic nature of the fluorophenyl groups could enhance dermal penetration.
-
Ocular Damage: Compounds of this nature are often severe eye irritants, capable of causing serious damage upon contact.[2][3][4][5][6][7]
-
Respiratory Irritation: If the compound is a fine powder or becomes aerosolized, it may cause respiratory tract irritation.[3][4][6][8]
-
Acute Oral Toxicity: Similar chemicals are frequently classified as harmful if swallowed.[1][2][3][4][6][8]
-
Unknown Long-Term Effects: As a novel research chemical, the chronic, mutagenic, or reproductive hazards are unknown. Therefore, minimizing exposure is the primary directive.
This proactive hazard assessment mandates the use of a multi-layered Personal Protective Equipment (PPE) strategy to create a robust barrier between the researcher and the chemical.
Core PPE Requirements: Your First Line of Defense
Adherence to minimum PPE standards is crucial when working in any laboratory with chemical hazards.[9][10] For handling this compound, the following specific PPE is required.
| Hazard Route | Required PPE | Rationale & Expert Insight |
| Ocular (Eyes) | Chemical Splash Goggles (ANSI Z87.1 rated) and a Face Shield. | Safety glasses are insufficient.[9] Chemical splash goggles provide a seal around the eyes to protect against splashes, mists, and fine powders.[9][10][11] A face shield must be worn over the goggles when handling larger quantities (>1 liter of solution) or when there is a significant splash risk, such as during transfers or bath preparations.[9][11] |
| Dermal (Skin) | Nitrile Gloves (minimum 4 mil thickness), Flame-Resistant Lab Coat, Long Pants, and Closed-Toe Shoes. | Gloves: Nitrile offers good resistance to a broad range of chemicals. For compounds of unknown toxicity, double-gloving is recommended to provide an extra layer of protection and allow for safe removal of the outer glove if contamination occurs.[12] Always inspect gloves for defects before use. Body: A flame-resistant lab coat protects skin and clothing from splashes.[11] Long pants and fully enclosed, chemical-resistant shoes are mandatory to prevent any skin exposure.[9] |
| Respiratory | Use within a certified Chemical Fume Hood. If weighing outside a hood, an N95 respirator is the minimum requirement. | The primary engineering control is a chemical fume hood to contain vapors and particulates.[13] If handling the solid powder outside of a containment device (e.g., at a balance), an N95 respirator is required to prevent inhalation of fine particles.[12] For significant aerosol-generating procedures, a higher level of respiratory protection may be necessary based on a formal risk assessment. |
Operational Protocol: Integrating Safety into Your Workflow
Safe handling is a procedure, not just a set of equipment. Follow this step-by-step process to ensure minimal exposure.
Step 1: Pre-Handling Preparation
-
Designate Area: Clearly mark the work area where the compound will be handled.
-
Verify Fume Hood: Ensure the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Assemble Materials: Place all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood before introducing the chemical.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
-
Don PPE: Put on all required PPE in the correct order: lab coat, long pants, closed-toe shoes, inner gloves, outer gloves, and finally, safety goggles. The face shield is donned just before the specific splash-risk task.
Step 2: Handling the Compound
-
Containment: All manipulations of the solid compound and its solutions must occur deep within the chemical fume hood.
-
Weighing: If possible, weigh the compound inside the fume hood on a tared weigh boat or paper. If an external balance must be used, wear an N95 respirator.
-
Transfers: Use spatulas for solid transfers. When transferring solutions, pour slowly to minimize splashing.
-
Avoid Contamination: Never handle "clean" items (notebooks, pens, keyboards) with contaminated gloves. If you must exit the work area, remove your outer gloves.
Step 3: Post-Handling Decontamination & Doffing
-
Decontaminate: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol or isopropanol) and dispose of the wipes in the designated solid hazardous waste container.
-
Doffing PPE (in order):
Disposal Plan: Responsible Lifecycle Management
Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.[13]
-
Solid Waste: All contaminated solid materials, including gloves, weigh papers, paper towels, and spent compound, must be collected in a clearly labeled hazardous waste container designated for "Halogenated Solid Waste."
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a separate, sealed, and clearly labeled container for "Halogenated Liquid Waste."
-
Segregation: Do not mix halogenated waste with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[13]
-
Labeling: Ensure all waste containers are properly tagged with the full chemical name of all constituents and their approximate percentages.[13]
Workflow Visualization
The following diagram outlines the complete, safe handling workflow for this compound.
Caption: End-to-end workflow from preparation to final hand washing.
References
- Vertex AI Search. Laboratory Personal Protective Equipment (PPE) for Safety and Precision. Accessed February 20, 2026.
-
Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]
-
Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. Accessed February 20, 2026. Available at: [Link]
-
University of Nevada, Reno Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. Accessed February 20, 2026. Available at: [Link]
-
Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Available at: [Link]
- Cayman Chemical. (2025, November 25). Safety Data Sheet: Pyraclostrobin. Accessed February 20, 2026.
- Key Organics. (2025, April 24). Safety Data Sheet: 1-(4-bromo-2-fluorophenyl)-4-methyl-1H-pyrazole. Accessed February 20, 2026.
- MilliporeSigma. (2026, January 6).
- CymitQuimica. (2026, January 4). Safety Data Sheet: 4-fluoro-1H-pyrazole-3-carboxylic acid. Accessed February 20, 2026.
-
International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Accessed February 20, 2026. Available at: [Link]
- Angene Chemical. (2025, April 5). Safety Data Sheet: 3-[2-(4-Fluorophenyl)-4-oxopyrazolo-[1,5-a]pyrazin-5(4H)-yl]propanoic acid. Accessed February 20, 2026.
- Google Patents. US20130105766A1 - Method For Removing Halogens From An Aromatic Compound. Accessed February 20, 2026.
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Accessed February 20, 2026. Available at: [Link]
- CymitQuimica. (2024, December 19). Safety Data Sheet: 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Accessed February 20, 2026.
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Accessed February 20, 2026. Available at: [Link]
-
Organic Process Research & Development. (2016, November 16). Halogenation of organic compounds using continuous flow and microreactor technology. Accessed February 20, 2026. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
